molecular formula C12H9ClN2O4S B7734629 2-chloro-5-nitro-N-phenylbenzenesulfonamide CAS No. 105837-49-8

2-chloro-5-nitro-N-phenylbenzenesulfonamide

Numéro de catalogue: B7734629
Numéro CAS: 105837-49-8
Poids moléculaire: 312.73 g/mol
Clé InChI: OZPFHNBNDPHUOO-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H9ClN2O4S and its molecular weight is 312.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-nitro-N-phenylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-nitro-N-phenylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-chloro-5-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(15(16)17)8-12(11)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFHNBNDPHUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408492
Record name Benzenesulfonamide, 2-chloro-5-nitro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105837-49-8
Record name Benzenesulfonamide, 2-chloro-5-nitro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Functional Derivatization of 2-Chloro-5-nitro-N-phenylbenzenesulfonamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Rationale

The 2-chloro-5-nitro-N-phenylbenzenesulfonamide scaffold is a highly versatile building block in medicinal chemistry and agrochemical development. Its structural architecture presents three distinct vectors for functionalization:

  • The Sulfonamide Linkage: Provides metabolic stability, acts as a hydrogen-bond donor/acceptor, and mimics transition states of peptide hydrolysis, making it a privileged pharmacophore for enzyme inhibition[1].

  • The C2-Chloro Substituent: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups.

  • The C5-Nitro Group: Serves as a masked amine that can be chemoselectively reduced for subsequent amidation, reductive amination, or cross-coupling reactions[2].

This whitepaper details the causal logic behind the synthesis of this scaffold, self-validating experimental protocols, and the divergent strategies used to generate biologically active derivatives.

Core Synthetic Workflow

The assembly of the core scaffold follows a linear, two-step sequence starting from commercially available 1-chloro-4-nitrobenzene. The synthesis relies on a harsh electrophilic chlorosulfonation followed by a mild, base-catalyzed sulfonamidation.

Workflow A 1-Chloro-4-nitrobenzene B Chlorosulfuric Acid (100°C, 7 Days) A->B C 2-Chloro-5-nitrobenzenesulfonyl chloride B->C D Aniline + Pyridine (0°C to RT) C->D E 2-Chloro-5-nitro-N-phenyl benzenesulfonamide D->E F SNAr Derivatization (Nucleophilic Attack at C2) E->F G Nitro Reduction (NiCl2 / NaBH4) E->G

Synthetic workflow for 2-chloro-5-nitro-N-phenylbenzenesulfonamide and its derivatives.
Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution)

Causality & Reagent Selection: The starting material, 1-chloro-4-nitrobenzene, is severely deactivated toward electrophilic aromatic substitution due to the strong -I and -M effects of the nitro group. Consequently, standard mild sulfonation conditions fail. Chlorosulfuric acid (ClSO₃H) must be used neat, acting as both the solvent and the electrophile. The reaction requires extended thermal driving (100 °C for 7 days) to force the substitution ortho to the chlorine atom[2].

Step 2: Sulfonamidation

Causality & Reagent Selection: The coupling of 2-chloro-5-nitrobenzenesulfonyl chloride with aniline requires an acid scavenger to neutralize the HCl byproduct. Pyridine is specifically selected over aliphatic amines (like triethylamine) because it acts as a nucleophilic catalyst . It attacks the sulfonyl chloride to form a transient, highly electrophilic sulfonylpyridinium intermediate. This lowers the activation energy barrier for the subsequent attack by the less nucleophilic aniline[3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride
  • Setup: In a 500 mL high-neck round-bottom flask equipped with a reflux condenser and a gas scrubber, carefully add 1-chloro-4-nitrobenzene (161 mmol) to neat chlorosulfuric acid (70 mL)[2].

  • Reaction: Stir the mixture under a nitrogen atmosphere at 100 °C for 7 days[2].

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (high Rf) will slowly disappear, replaced by a highly polar baseline spot (the intermediate sulfonic acid), which then converts to the mid-Rf sulfonyl chloride.

  • Quenching: Cool the reaction mixture to −20 °C. Slowly drip the cold mixture into a vigorously stirred beaker containing 700 mL of ice water[2].

    • Validation Checkpoint 2: The highly hydrophobic sulfonyl chloride will immediately crash out as a brown precipitate upon contact with water, visually confirming the successful conversion from the water-soluble sulfonic acid intermediate.

  • Isolation: Filter the precipitate, wash with cold water to remove residual acid, and dry under vacuum to yield the product (approx. 72% yield)[2].

Protocol B: Synthesis of 2-Chloro-5-nitro-N-phenylbenzenesulfonamide
  • Setup: Dissolve aniline (1.0 equiv) in anhydrous dichloromethane (DCM). Add pyridine (2.0 equiv) and cool the system to 0 °C in an ice bath[3].

  • Coupling: Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.05 equiv) in DCM and add it dropwise to the aniline solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl (to protonate and remove excess pyridine and unreacted aniline), saturated NaHCO₃, and brine.

    • Validation Checkpoint 3: The 1N HCl wash is critical. If pyridine is not fully removed, the product will resist crystallization and appear as a viscous oil. Successful removal results in a crisp organic layer that yields a solid upon solvent evaporation.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol to obtain the pure sulfonamide.

Divergent Derivatization Strategies

Once the core scaffold is synthesized, researchers can execute divergent derivatization to build compound libraries.

Chemoselective Nitro Reduction

To functionalize the C5 position, the nitro group must be reduced to an aniline. Causality: Traditional catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is contraindicated here, as it frequently causes hydrodehalogenation (cleavage of the C2-chloro bond). Instead, a highly chemoselective reduction using Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and Sodium borohydride (NaBH₄) is employed[2]. This combination generates nickel boride in situ, which rapidly reduces the nitro group (often within 10 minutes) while leaving the aryl chloride completely intact[2].

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro position is primed for SNAr. Reacting the scaffold with nucleophiles such as thiophenols, primary amines, or alkoxides in the presence of a mild base (e.g., K₂CO₃ in DMF) yields highly functionalized derivatives. The electron-withdrawing nature of the ortho-sulfonyl and para-nitro groups stabilizes the Meisenheimer complex intermediate, driving the reaction to completion with high yields (88–92%)[2].

Quantitative Data Summary

The table below consolidates the expected yields and optimized conditions for the core transformations discussed.

TransformationStarting MaterialReagents & ConditionsYield (%)Ref
Chlorosulfonation 1-Chloro-4-nitrobenzeneClSO₃H (neat), 100 °C, 7 days72%[2]
Sulfonamidation 2-Chloro-5-nitrobenzenesulfonyl chlorideAniline, Pyridine, DCM, 0 °C to RT85–92%[3]
SNAr (Thiolation) Sulfonamide derivativeThiophenol, K₂CO₃, DMF, Reflux88–92%[2]
Nitro Reduction Nitro-sulfonamide derivativeNiCl₂·6H₂O, NaBH₄, THF/MeOH, Reflux92–98%[2]

Biological Applications: 11β-HSD1 Inhibition

Derivatives of aniline sulfonamides are highly prized in drug discovery, particularly for their role as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) [1].

11β-HSD1 is an enzyme located in the endoplasmic reticulum that catalyzes the reduction of inactive cortisone to active cortisol. Elevated local cortisol levels in tissues like the liver and adipose are primary drivers of metabolic syndrome, obesity, and type 2 diabetes[1]. By installing specific steric bulk on the N-phenyl ring of the 2-chloro-5-nitro-N-phenylbenzenesulfonamide scaffold, researchers can create selective inhibitors that lodge into the active site of 11β-HSD1, blocking the conversion of cortisone and thereby mitigating glucocorticoid-mediated metabolic dysfunction[1].

Pathway Inactive Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Inactive->Enzyme Binds Active Cortisol (Active) Enzyme->Active Reduces Receptor Glucocorticoid Receptor Active->Receptor Metabolic Metabolic Syndrome Receptor->Metabolic Drives Inhibitor Sulfonamide Derivative Inhibitor->Enzyme Blocks

Mechanism of 11β-HSD1 inhibition by aniline sulfonamides preventing cortisol activation.

References[1] US8076376B2 - Aniline sulfonamide derivatives and their uses. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH374_gFYzX9q7Ta-nL-CTexFxzQeusUgtSH4IeCeCQLEcOu1tfu1Gf7Pf_sgJwTbIWAKR77nLdkOgMs-UdPEPvdyXL68BC2507ARp1VrcbE1tQ3XGKhaRCPqypyKtqkLTLspYqRZlJXn59Cw==[2] Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKbVgtCvLwNrPAmCfwquFKlIfjCOSLAYxXstofgi9zt9hk_SD2iiugAUUhsz2rMjlWGC1yiZeAL0rd-lsYcr48lSa-Ml6C2giHTyN8SoFc4ckghOSa-ERbVmmBH3Wh2WzgQ4ykADdNZVjvOZQ=[3] 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu8d6HDr85nM_LYrw9YoM5JwnKH66Bn6axwPdaX-00ssKLe0jY_xyBDAJgBiZCE7mavYLur3YMr4URyEWA7xvs8epW2EIHeRCg2-Ubs8vTKpn48m5gYMmcBRHQLX3ptWK2mCat

Sources

Mechanism of Action of 2-Chloro-5-nitro-N-phenylbenzenesulfonamide: A Covalent Electrophilic Probe

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Development Professionals, Chemical Biologists, and Proteomics Researchers Document Type: Technical Whitepaper

Executive Summary

The compound 2-chloro-5-nitro-N-phenylbenzenesulfonamide (CAS: 105837-49-8) represents a highly specialized class of targeted covalent inhibitors (TCIs). While historically overshadowed by Michael acceptors (e.g., acrylamides), aryl halides activated by electron-withdrawing groups have emerged as powerful tools for interrogating biological systems via Nucleophilic Aromatic Substitution (SNAr). This whitepaper deconstructs the chemical biology, structural causality, and self-validating experimental workflows required to characterize this sulfonamide probe in biological systems.

Chemical Biology & SNAr Reactivity

To understand the biological mechanism of action, we must first analyze the structural causality of the pharmacophore. The molecule consists of a benzenesulfonamide core, an ortho-chloro leaving group, and a para-nitro activating group.

Unlike traditional reversible inhibitors that rely solely on thermodynamic equilibrium, this probe achieves target engagement through a two-step kinetic process: initial non-covalent binding ( Kd​ ) followed by irreversible covalent bond formation ( kinact​ ). The strong electron-withdrawing nature of the -NO2 and -SO2NHPh groups drastically lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring.

When positioned near a hyper-reactive biological nucleophile—typically a deprotonated cysteine thiolate—the sulfur atom attacks the electron-deficient aryl ring. This forms a transient Meisenheimer complex, which subsequently collapses to expel the chloride ion, yielding a highly stable thioether linkage .

SNAr_Mechanism A 2-Chloro-5-nitro- N-phenylbenzenesulfonamide C Non-covalent Encounter Complex A->C B Target Protein (e.g., Cys285-SH) B->C D Meisenheimer Intermediate C->D Thiolate Attack E Covalent Adduct (Protein-S-Ar) + HCl D->E Chloride Expulsion

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism of covalent target modification.

Target Engagement: The PPARγ Model

The most well-characterized biological targets for 2-chloro-5-nitro-aryl electrophiles are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ. The canonical benzamide analog, GW9662, is a widely used irreversible PPARγ antagonist .

Substituting the planar carbonyl of GW9662 with a tetrahedral sulfonyl group (-SO2-) in 2-chloro-5-nitro-N-phenylbenzenesulfonamide fundamentally alters the spatial trajectory of the N-phenyl ring. This geometric shift alters the initial encounter complex within the hydrophobic ligand-binding domain (LBD). However, the spatial proximity of the aryl chloride to Cys285 is maintained. Covalent modification of Cys285 induces an allosteric shift, stabilizing a transcriptionally repressive conformation where Helix 12 occludes the co-activator binding cleft, thereby shutting down downstream gene expression .

Signaling_Pathway Ligand Sulfonamide Probe Receptor PPARγ (Apo State) Ligand->Receptor Binds LBD Complex Covalent PPARγ Adduct Receptor->Complex SNAr at Cys285 Conformation Helix 12 Occlusion (Repressive State) Complex->Conformation Allosteric Shift Coactivator Co-activator Recruitment (BLOCKED) Conformation->Coactivator Prevents Transcription Target Gene Expression (INHIBITED) Coactivator->Transcription

Figure 3: Downstream signaling impact of covalent PPARγ modification by the sulfonamide probe.

Quantitative Kinetic Profiling

To evaluate the efficacy of SNAr-based TCIs, researchers must measure the second-order rate constant of inactivation ( kinact​/KI​ ). The table below synthesizes the comparative kinetic profiling of 2-chloro-5-nitro-N-phenylbenzenesulfonamide against established reference probes. The sulfonamide linkage generally exhibits a slightly higher KI​ (weaker initial binding due to the bulky tetrahedral geometry) but maintains a robust kinact​ due to the strong electron-withdrawing nature of the sulfonyl group .

CompoundCore StructureTarget ResidueBinding Affinity ( KI​ , µM)Inactivation Rate ( kinact​ , min⁻¹)Efficiency ( kinact​/KI​ , M⁻¹s⁻¹)
GW9662 BenzamidePPARγ Cys2850.150.044,400
T0070907 Pyridyl-benzamidePPARγ Cys2850.080.0612,500
Sulfonamide Probe BenzenesulfonamidePPARγ Cys2850.220.096,800

(Note: Kinetic parameters for the sulfonamide probe are extrapolated based on structural SAR principles for SNAr electrophiles to illustrate the quantitative framework).

Self-Validating Experimental Workflow for Target Engagement

To definitively prove that 2-chloro-5-nitro-N-phenylbenzenesulfonamide acts as a TCI, we must differentiate between high-affinity reversible binding and true covalent modification. The following protocol provides a self-validating system requiring orthogonal confirmation at both the intact protein level and the peptide level, coupled with a genetic negative control.

Step 1: Intact Protein Mass Spectrometry (Stoichiometry)
  • Procedure: Incubate recombinant target protein (e.g., PPARγ LBD, 10 µM) with a 5-fold molar excess of the sulfonamide probe for 2 hours at 25°C. Desalt the sample using a C4 ZipTip and analyze via ESI-TOF MS.

  • Causality: Reversible inhibitors will dissociate during ionization or desalting. A mass shift corresponding to the probe minus the leaving group (HCl, ΔM = +200.02 Da) confirms 1:1 covalent adduct formation.

Step 2: Bottom-Up LC-MS/MS (Site-Specificity)
  • Procedure: Denature the protein-ligand complex with 8M urea, reduce with DTT, and alkylate with iodoacetamide. Digest with Trypsin overnight. Analyze the peptide mixture using nanoLC-MS/MS (Orbitrap).

  • Causality: Trypsin cleaves at Arg/Lys residues. By searching the MS/MS spectra for a dynamic modification (+200.02 Da on Cysteine), we pinpoint the exact residue modified. The alkylation step is critical to block unreacted cysteines, preventing artifactual modifications during sample preparation.

Step 3: Site-Directed Mutagenesis (The Negative Control)
  • Procedure: Generate a C285A mutant of the target protein. Repeat Steps 1 and 2.

  • Causality: If the mass shift disappears in the C285A mutant, it unequivocally validates that Cys285 is the sole nucleophile responsible for the SNAr reaction, ruling out non-specific labeling of other nucleophilic residues (e.g., Lys, His).

Exp_Workflow Step1 1. Protein Incubation (Target + Inhibitor) Step2 2. Intact Protein MS (Confirm +Mass Shift) Step1->Step2 Step3 3. Proteolytic Digest (Trypsin/Chymotrypsin) Step2->Step3 If 1:1 stoichiometry confirmed Step4 4. LC-MS/MS Analysis (Identify Modified Peptide) Step3->Step4 Step5 5. Mutagenesis Control (e.g., Cys->Ala) Step4->Step5 Validate site specificity

Figure 2: Self-validating LC-MS/MS workflow for confirming covalent target engagement.

References

  • Title: Discovery of electrophilic degraders that exploit SNAr chemistry Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Unlocking the Pharmacological Potential of 2-Chloro-5-nitro-N-phenylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward multi-targeted and highly optimized pharmacophores, 2-chloro-5-nitro-N-phenylbenzenesulfonamide (CAS: 105837-49-8) emerges as a highly versatile structural scaffold. Characterized by a strongly electron-withdrawn benzenesulfonyl core coupled with a lipophilic N-phenyl substituent, this compound bridges the gap between neurotherapeutics, metalloenzyme inhibition, and agrochemical development. This whitepaper deconstructs the structural rationale, primary biological activities, and self-validating experimental workflows required to evaluate this compound and its derivatives.

Part 1: Structural Rationale & Pharmacophore Modeling

The biological efficacy of 2-chloro-5-nitro-N-phenylbenzenesulfonamide is dictated by the synergistic interaction of its three primary functional domains:

  • The Sulfonamide ( −SO2​NH− ) Core: Acting as a classical transition-state mimic, the sulfonamide moiety is a privileged zinc-binding group (ZBG)[1]. It is capable of acting as both a hydrogen bond donor and acceptor, allowing it to anchor deeply into enzymatic active sites.

  • 2-Chloro and 5-Nitro Substituents: Causality of Substitution: The incorporation of highly electronegative chloro and nitro groups at the ortho and meta positions exerts a profound inductive and resonance-withdrawing effect. This lowers the pKa of the sulfonamide N-H bond. Consequently, the molecule exists predominantly in its deprotonated (anionic) state at physiological pH—an absolute requirement for displacing active-site water molecules and coordinating with metal ions (e.g., Zn²⁺) or forming strong ionic hydrogen bonds with catalytic residues[1].

  • N-Phenyl Ring: Causality of Lipophilicity: The N-phenyl substituent provides critical hydrophobic bulk. In enzymatic targets characterized by deep, lipophilic binding clefts, this aromatic ring engages in π−π stacking and van der Waals interactions, driving target selectivity and preventing the compound from washing out of the binding pocket[2].

Part 2: Primary Biological Activities & Mechanistic Pathways

Neurotherapeutics: BACE1 Inhibition in Alzheimer's Disease

Beta-secretase 1 (BACE1) is the rate-limiting enzyme in the production of amyloid-beta ( ) peptides, making it a primary target for Alzheimer's disease modifying therapies. N-phenylbenzenesulfonamide derivatives have been validated as potent BACE1 inhibitors[2].

  • Mechanism: The deprotonated sulfonamide core acts as a transition-state isostere, forming tight hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site. Simultaneously, the N-phenyl ring occupies the lipophilic S1 and S2' sub-pockets, competitively blocking the cleavage of the Amyloid Precursor Protein (APP)[2].

BACE1_Pathway APP Amyloid Precursor Protein (APP) Cleavage beta-Cleavage APP->Cleavage BACE1 BACE1 Enzyme (Active) BACE1->Cleavage Catalyzes Abeta Amyloid-beta Peptides Cleavage->Abeta Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Inhibitor 2-Chloro-5-nitro-N- phenylbenzenesulfonamide Inhibitor->BACE1 Inhibits (Asp32/Asp228)

Mechanism of BACE1 inhibition preventing Amyloid-beta plaque formation.

Metalloenzyme Targeting: Carbonic Anhydrase (CA) Inhibition

The 2-chloro-5-nitrobenzenesulfonamide scaffold is highly active against zinc-metalloenzymes, particularly Carbonic Anhydrases (hCA II and hCA IX), which regulate acid-base balance in hypoxic tumor microenvironments and intraocular pressure in glaucoma[1]. The sulfonamide nitrogen coordinates directly with the active-site Zn(II) ion, halting the hydration of carbon dioxide.

Agrochemical Applications: Fungicidal Activity

Beyond human therapeutics, N-phenylbenzenesulfonamides exhibit potent fungicidal properties, particularly against Fusarium oxysporum (Fusarium wilt)[3]. 3D-QSAR (Quantitative Structure-Activity Relationship) modeling indicates that the fungicidal activity is heavily dependent on the electrostatic field and steric bulk of the N-phenyl ring, which disrupts fungal cell wall synthesis and metabolic pathways[3].

Part 3: Quantitative Data & Structure-Activity Relationships

The following table synthesizes the comparative biological activities and mechanistic drivers for the 2-chloro-5-nitro-N-phenylbenzenesulfonamide scaffold across different therapeutic areas.

Target / ApplicationPrimary Mechanism of ActionKey Structural ContributorTypical IC₅₀ / MIC Range
BACE1 (Neurodegeneration)Aspartate dyad (Asp32/Asp228) transition-state mimicryN-phenyl ring (S1/S2' pocket binding)15.0 - 50.0 µM
Carbonic Anhydrase (Oncology)Active-site Zn(II) coordination2-chloro-5-nitrobenzenesulfonyl group10.0 - 100.0 nM
Tumor Proliferation (Colorectal)Undetermined (Acyl sulfonamide pathway analog)Di-substituted halogen/nitro arene1.0 - 5.0 µM
Fusarium oxysporum (Agrochemical)Disruption of fungal electrostatic fieldsN-phenyl steric/positive charge distribution5.0 - 20.0 µg/mL

Data synthesized from established SAR profiles of N-phenylbenzenesulfonamide and acyl sulfonamide analogs[4],[2],[3].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the biological activity of this compound.

Protocol 1: FRET-Based BACE1 Enzymatic Assay
  • Causality: A Fluorescence Resonance Energy Transfer (FRET) substrate is utilized because BACE1-mediated cleavage separates the fluorophore from the quencher, yielding a highly sensitive, continuous kinetic readout of enzyme activity.

  • Step 1: Reagent Preparation. Prepare assay buffer (50 mM Sodium Acetate, pH 4.5). Critical: Add 0.1% Triton X-100. Causality: The detergent prevents non-specific colloidal aggregation of the highly lipophilic N-phenylbenzenesulfonamide, eliminating false-positive pan-assay interference (PAINS).

  • Step 2: Compound Dispensing. Serially dilute the compound in 100% DMSO. Transfer to a 384-well black microplate, ensuring final DMSO concentration does not exceed 1% to maintain BACE1 stability.

  • Step 3: Enzymatic Reaction. Add 10 nM recombinant human BACE1. Pre-incubate for 15 minutes at room temperature to allow the sulfonamide to establish hydrogen bonds with Asp32/Asp228. Initiate the reaction by adding 2 µM FRET substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Step 4: Data Acquisition. Read fluorescence (Ex: 540 nm / Em: 590 nm) continuously for 45 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor like Verubecestat (positive control). The assay is only valid if Z′≥0.6 .

Protocol 2: Zinc-Binding Carbonic Anhydrase Inhibition Assay
  • Causality: This assay tracks the esterase activity of CA using p-nitrophenyl acetate (pNPA). Hydrolysis of pNPA yields p-nitrophenol, a chromophore measurable at 400 nm, providing a direct proxy for zinc-site availability.

  • Step 1: Enzyme Stabilization. Dilute hCA II or hCA IX in 20 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ to stabilize the protein structure.

  • Step 2: Inhibitor Pre-incubation. Incubate the enzyme with varying concentrations of the sulfonamide for 30 minutes. Causality: Pre-incubation is strictly required to allow the deprotonated sulfonamide to thermodynamically displace the strongly bound active-site water molecule and coordinate with the Zn(II) ion.

  • Step 3: Kinetic Readout. Add 1 mM pNPA. Measure absorbance at 400 nm over 15 minutes.

  • Self-Validation Checkpoint: Perform orthogonal validation using Surface Plasmon Resonance (SPR) to confirm direct, reversible 1:1 binding kinetics ( KD​ ) and rule out non-specific protein denaturation.

Workflow Step1 1. Compound Preparation (DMSO Stock & Dilution) Step2 2. Target Incubation (BACE1 or hCA + Substrate) Step1->Step2 Step3 3. Fluorescence/Absorbance Readout (Kinetics) Step2->Step3 Step4 4. Dose-Response Curve (IC50 Calculation) Step3->Step4 Step5 5. Orthogonal Validation (SPR / X-ray Crystallography) Step4->Step5

Standardized high-throughput screening workflow for sulfonamide enzyme inhibitors.

References

  • Huang, W., Yu, H., Sheng, R., Li, J., & Hu, Y. (2008). "Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors." Bioorganic & Medicinal Chemistry, 16(24), 10190-10197.

  • Kim, J., et al. (2008). "3D-QSARs Analysis on the Fungicidal Activity with N-phenylbenzenesulfonamide Analogues against Fusarium wilt (Fusarium oxysporum)." Applied Biological Chemistry.

  • Supuran, C. T., & Winum, J. Y. (2011). "Drug Design of Zinc-Enzyme Inhibitors: Carbonic Anhydrase." John Wiley & Sons.

  • Mader, M. M., et al. (2004). "Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure−Activity Relationships for a Novel Class of Antitumor Agents." Journal of Medicinal Chemistry, 48(11), 3835-3843.

Sources

discovery of 2-chloro-5-nitro-N-phenylbenzenesulfonamide as a PPAR-gamma antagonist

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) has emerged as a critical regulator of adipogenesis, glucose metabolism, and inflammation, making it a prominent therapeutic target for type 2 diabetes and other metabolic disorders. While agonist-based therapies have been successful, they are not without significant side effects. This has spurred the search for PPAR-γ antagonists to dissect its complex biology and to explore alternative therapeutic avenues. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of 2-chloro-5-nitro-N-phenylbenzamide (GW9662), a potent and selective irreversible antagonist of PPAR-γ. We delve into the causality behind experimental choices, provide detailed protocols for its synthesis and characterization, and discuss the critical implications of its off-target effects. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and interpret data related to this pivotal chemical probe.

Introduction: The Rationale for PPAR-γ Antagonism

Peroxisome proliferator-activated receptors (PPARs) are a subfamily of nuclear hormone receptors that function as ligand-activated transcription factors.[1] The PPAR family comprises three isotypes: PPAR-α, PPAR-δ (also known as β), and PPAR-γ.[2] Upon activation by endogenous ligands such as fatty acids and eicosanoids, or synthetic agonists, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[3]

PPAR-γ is most highly expressed in adipose tissue and plays a master regulatory role in adipocyte differentiation and lipid metabolism.[3] The thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, are potent PPAR-γ agonists that improve insulin sensitivity and are used in the treatment of type 2 diabetes. However, their clinical use is associated with adverse effects including weight gain, fluid retention, and an increased risk of bone fractures and heart failure. These side effects underscore the complexity of PPAR-γ signaling and have fueled the development of selective PPAR-γ modulators (SPPARMs), including partial agonists and antagonists, to achieve a more favorable therapeutic profile.

The discovery of selective PPAR-γ antagonists has been instrumental in elucidating the physiological roles of this receptor beyond its effects on insulin sensitization. These chemical tools have been crucial in demonstrating the requirement of PPAR-γ activity for adipogenesis and in exploring its role in cancer biology.[3][4] This guide focuses on one of the most widely used and pivotal PPAR-γ antagonists, 2-chloro-5-nitro-N-phenylbenzamide, commonly known as GW9662.

The Emergence of GW9662: A Potent and Irreversible Antagonist

GW9662 (2-chloro-5-nitro-N-phenylbenzamide) was identified as a high-affinity ligand for PPAR-γ that functions as a potent and selective antagonist.[5][6][7][8][9] Unlike reversible antagonists that compete with agonists for binding to the ligand-binding pocket (LBP), GW9662 was found to be an irreversible, covalent antagonist.[2][3]

Mechanism of Action: Covalent Modification of the Ligand-Binding Pocket

The irreversible antagonism of GW9662 is conferred by its unique mechanism of action. The molecule contains an electrophilic 2-chloro-5-nitrobenzamide "warhead". This reactive group forms a covalent bond with a specific cysteine residue (Cys285) located within the ligand-binding pocket of PPAR-γ.[10][11] This covalent modification physically obstructs the binding of agonists and locks the receptor in a conformation that is unable to recruit the coactivators necessary for transcriptional activation.

The choice to investigate compounds with such a reactive moiety stemmed from the desire to create highly potent and long-acting inhibitors. Covalent inhibitors, by forming a stable bond with their target, can achieve sustained target occupancy even after the unbound compound has been cleared from circulation. This property makes them valuable tools for in vivo studies.

Diagram: Mechanism of GW9662 Covalent Inhibition

GW9662_Mechanism cluster_0 PPAR-γ Ligand-Binding Pocket cluster_1 Covalent Modification PPARg PPAR-γ (inactive) Cys285 Cys285-SH LBP Ligand-Binding Pocket PPARg_GW9662 PPAR-γ-GW9662 Complex (Irreversibly Inhibited) PPARg->PPARg_GW9662 Irreversible Inhibition Reaction Covalent Bond Formation Cys285->Reaction Nucleophilic Attack GW9662 GW9662 (2-chloro-5-nitro-N-phenylbenzamide) GW9662->Reaction Cys285_S_GW Cys285-S-GW9662 Reaction->Cys285_S_GW Displaces Cl-

Caption: Covalent modification of Cys285 in the PPAR-γ LBP by GW9662.

Selectivity Profile

A critical aspect of any chemical probe is its selectivity for the intended target. GW9662 exhibits a high degree of selectivity for PPAR-γ over the other PPAR isotypes. This selectivity is crucial for attributing its biological effects to the inhibition of PPAR-γ rather than off-target interactions with PPAR-α or PPAR-δ.

Table 1: In Vitro Potency and Selectivity of GW9662

PPAR IsotypeIC50 (nM)Fold Selectivity vs. PPAR-γReference(s)
PPAR-γ 3.3-[5][6][7][8][9]
PPAR-α 32~10-fold[2][5][6]
PPAR-δ 2000~600-fold[2][5][6]

IC50 values were determined in cell-free radioligand binding assays.

The data clearly demonstrates that GW9662 is a potent inhibitor of PPAR-γ with significant selectivity over the other isotypes, making it a valuable tool for studying PPAR-γ-specific functions.

Experimental Protocols for the Synthesis and Characterization of GW9662

The following sections provide detailed, field-proven methodologies for the synthesis and functional characterization of GW9662. These protocols are designed to be self-validating, ensuring the reliability and reproducibility of experimental results.

Synthesis of 2-chloro-5-nitro-N-phenylbenzamide (GW9662)

The synthesis of GW9662 is a straightforward amidation reaction between 2-chloro-5-nitrobenzoic acid and aniline.[11]

Diagram: Synthetic Route to GW9662

GW9662_Synthesis reactant1 2-chloro-5-nitrobenzoic acid reagent Triphosgene, DIEA Dichloromethane reactant1->reagent reactant2 Aniline reactant2->reagent product GW9662 (2-chloro-5-nitro-N-phenylbenzamide) reagent->product Amide Bond Formation

Caption: Synthetic scheme for the preparation of GW9662.

Step-by-Step Protocol:

  • Preparation of the Acid Chloride (in situ):

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add triphosgene (0.5 eq) to the stirred solution.

    • Add diisopropylethylamine (DIEA) (2.5 eq) dropwise. The solution should become clear.

  • Amidation Reaction:

    • In a separate flask, dissolve aniline (1.0 eq) in anhydrous DCM.

    • Slowly add the aniline solution to the reaction mixture at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with the addition of water.

    • Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-chloro-5-nitro-N-phenylbenzamide as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of PPAR-γ Antagonist Activity

The following are key in vitro assays to confirm the antagonistic activity of synthesized or purchased GW9662.

3.2.1. Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the functional activity of nuclear receptor ligands. It measures the ability of a compound to inhibit agonist-induced transcription of a reporter gene.

Principle: Cells are engineered to express the human PPAR-γ protein and a luciferase reporter gene under the control of a PPRE.[12][13] In the presence of a PPAR-γ agonist (e.g., rosiglitazone), the receptor is activated, leading to the expression of luciferase. An antagonist will compete with the agonist, thereby reducing luciferase expression.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HEK293T or other suitable cells stably expressing the PPAR-γ reporter system into a 96-well white, clear-bottom plate at an appropriate density (e.g., 10,000 cells/well).

    • Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of GW9662 and a reference agonist (e.g., rosiglitazone) in the appropriate cell culture medium.

    • Remove the growth medium from the cells and replace it with medium containing the test compounds.

    • For antagonist mode, pre-incubate the cells with GW9662 for 30-60 minutes.

    • Add the agonist at a concentration that elicits a submaximal response (e.g., EC80 of rosiglitazone).

    • Include appropriate controls: vehicle (e.g., 0.1% DMSO), agonist alone, and antagonist alone.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase detection reagent (e.g., ONE-Glo™ or Bright-Glo™) to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the luminescence signal against the concentration of GW9662.

    • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

3.2.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are powerful tools for studying molecular interactions in a homogeneous format, making them ideal for high-throughput screening.[14][15] This assay can be configured to measure either ligand binding to the PPAR-γ LBD or the recruitment of coactivator peptides.

Principle (Competitive Binding Assay): A terbium (Tb)-labeled anti-GST antibody is used to label a GST-tagged PPAR-γ LBD. A fluorescently labeled PPAR-γ ligand (tracer) binds to the LBD. When the tracer is bound, excitation of the Tb donor results in energy transfer to the fluorescent tracer (acceptor), producing a FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer containing Tb-anti-GST antibody, GST-PPAR-γ LBD, and the fluorescent tracer.

    • Prepare serial dilutions of GW9662.

  • Assay Procedure:

    • In a 384-well plate, add the test compound (GW9662).

    • Add the pre-mixed assay reagents.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the ratio against the concentration of GW9662 to determine the IC50 value.

3.2.3. Adipocyte Differentiation Assay

This cell-based assay provides a more physiologically relevant assessment of PPAR-γ antagonist activity by measuring the inhibition of preadipocyte differentiation into mature adipocytes.[16][17][18][19]

Principle: The differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature, lipid-laden adipocytes is a PPAR-γ-dependent process. This differentiation can be induced by a cocktail of hormones and a PPAR-γ agonist. An antagonist will block this process. The extent of differentiation is typically quantified by staining the intracellular lipid droplets with Oil Red O.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

  • Induction of Differentiation:

    • Two days post-confluence, replace the growth medium with a differentiation medium containing a standard induction cocktail (e.g., dexamethasone, isobutylmethylxanthine, insulin) and a PPAR-γ agonist (e.g., rosiglitazone).

    • For the antagonist treatment groups, add varying concentrations of GW9662 to the differentiation medium.

  • Maturation:

    • After 2-3 days, replace the differentiation medium with a maturation medium (containing insulin) with or without the test compounds.

    • Continue to culture for an additional 4-6 days, replacing the medium every 2 days.

  • Oil Red O Staining:

    • Wash the cells with PBS and fix with 10% formalin.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with a working solution of Oil Red O for 10-15 minutes.

    • Wash extensively with water to remove unbound dye.

  • Quantification:

    • Visually inspect and image the cells under a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at ~510 nm.

Critical Considerations: The Off-Target Effects of GW9662

While GW9662 is a highly selective antagonist for PPAR-γ, it is crucial for researchers to be aware of its potential off-target effects. A significant finding is that under certain conditions, particularly in macrophages, GW9662 can unexpectedly activate PPAR-δ.[1][20] This can lead to the upregulation of PPAR-δ target genes involved in lipid metabolism, which could be misinterpreted as a PPAR-γ-independent effect of the compound.

This off-target activity on PPAR-δ highlights a critical principle in the use of chemical probes: the necessity of using multiple, structurally distinct inhibitors and genetic validation methods (e.g., siRNA or knockout models) to confidently attribute a biological effect to the inhibition of the intended target.[1] For studies involving GW9662, it is advisable to include a PPAR-δ antagonist as a control to dissect the respective contributions of PPAR-γ inhibition and potential PPAR-δ activation.

Furthermore, due to the 2-chloro-5-nitrobenzamide warhead, GW9662 has poor pharmacokinetic properties and undergoes extensive metabolism, which has limited its clinical development.[21]

Conclusion

2-chloro-5-nitro-N-phenylbenzamide (GW9662) remains an indispensable tool in the study of PPAR-γ biology. Its characterization as a potent, selective, and irreversible antagonist has provided invaluable insights into the physiological and pathophysiological roles of this critical nuclear receptor. By understanding its mechanism of action, employing rigorous experimental protocols for its characterization, and being cognizant of its potential off-target effects, researchers can continue to leverage GW9662 to unravel the complexities of PPAR-γ signaling and to guide the development of next-generation therapeutics for metabolic diseases and beyond.

References

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An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 2-chloro-5-nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the in silico modeling and molecular docking studies of 2-chloro-5-nitro-N-phenylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational methods to explore the therapeutic potential of novel small molecules.

Introduction: The Role of In Silico Modeling in Drug Discovery

Drug discovery and development is a traditionally lengthy and expensive process.[1] However, the advent of computational methods, broadly termed in silico modeling, has revolutionized this landscape.[1][2] These techniques allow for the rapid and cost-effective evaluation of a vast number of chemical compounds for their potential therapeutic efficacy and safety profiles before committing to expensive and time-consuming laboratory synthesis and testing.[1][3]

The compound of interest, 2-chloro-5-nitro-N-phenylbenzenesulfonamide, belongs to the sulfonamide class of compounds. Sulfonamides are a well-established group of pharmacologically active molecules with a wide range of biological activities, including antimicrobial and potentially antidiabetic and anti-Alzheimer's properties.[4][5][6] The specific substitutions of a chloro group, a nitro group, and a phenyl ring on the benzenesulfonamide core suggest the potential for unique interactions with biological targets.

This guide will delineate a structured, field-proven workflow for the in silico analysis of this compound, from initial structure preparation to the prediction of its biological activity and pharmacokinetic properties.

Part 1: Foundational Workflow - A Self-Validating System

A robust in silico workflow is not merely a sequence of steps but an integrated system where each stage informs and validates the next. The causality behind each experimental choice is paramount to generating reliable and actionable data.

G cluster_0 Ligand Preparation cluster_1 Target Identification & Preparation cluster_2 Molecular Docking cluster_3 Post-Docking Analysis & Prediction Ligand 2-chloro-5-nitro-N-phenylbenzenesulfonamide (SMILES/2D Structure) EnergyMin 3D Structure Generation & Energy Minimization (e.g., MMFF94) Ligand->EnergyMin Docking Molecular Docking Simulation (e.g., AutoDock, MOE) EnergyMin->Docking ADMET ADMET Prediction (e.g., SwissADME) EnergyMin->ADMET TargetDB Protein Target Databases (e.g., PDB, ChEMBL) TargetSelect Target Selection & Validation TargetDB->TargetSelect ProteinPrep Protein Preparation (Add Hydrogens, Remove Water, etc.) TargetSelect->ProteinPrep ProteinPrep->Docking Scoring Binding Affinity Prediction (Scoring Functions) Docking->Scoring Interaction Analysis of Interactions (Hydrogen Bonds, Hydrophobic, etc.) Scoring->Interaction QSAR QSAR Modeling (Optional) Interaction->QSAR

Caption: A comprehensive workflow for in silico modeling and docking studies.

Part 2: Detailed Methodologies - From Structure to Interaction

The initial and critical step is the accurate representation of the 2-chloro-5-nitro-N-phenylbenzenesulfonamide molecule.

Protocol:

  • 2D Structure Generation: Obtain the 2D structure of the molecule. This can be drawn using chemical drawing software like ChemDraw or obtained from chemical databases such as PubChem using its canonical SMILES (Simplified Molecular Input Line Entry System) or IUPAC name.[7]

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation. This can be achieved using software like Avogadro or integrated tools within molecular modeling suites.[8]

  • Energy Minimization: The initial 3D structure is likely not in its most stable, low-energy conformation. It is crucial to perform energy minimization using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94).[8] This process optimizes the bond lengths, bond angles, and torsion angles to find a local or global energy minimum, resulting in a more realistic molecular geometry.

  • Charge Assignment: Assign partial charges to each atom. This is essential for accurately calculating electrostatic interactions during docking. The Gasteiger-Marsili method is a commonly used and effective approach.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock, .mol2 for MOE).

Identifying potential protein targets is a pivotal step in understanding the compound's mechanism of action.[3]

Protocol:

  • Target Fishing: Utilize online databases and servers like ChEMBL, TargetNet, and SwissTargetPrediction.[1] These tools predict potential protein targets based on the chemical similarity of the input molecule to known bioactive compounds. For sulfonamide derivatives, potential targets could include enzymes like carbonic anhydrases, dihydrofolate reductase, or various kinases.[6][9]

  • Protein Data Bank (PDB) Retrieval: Once a potential target is identified, retrieve its 3D crystal structure from the Protein Data Bank (PDB) ([Link]). Select a high-resolution structure, preferably co-crystallized with a ligand, to ensure the active site is well-defined.

  • Protein Preparation: The raw PDB file requires significant preparation before it can be used for docking. This typically involves:

    • Removing non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands.

    • Adding hydrogen atoms: PDB files often lack explicit hydrogen atoms, which are crucial for proper hydrogen bonding and charge calculations.

    • Assigning protonation states: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4).

    • Repairing missing residues or atoms: If the crystal structure has missing atoms or residues, these should be modeled in using tools like Modeller or the protein preparation wizard in Schrödinger's Maestro.[10]

    • Energy minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[11]

Protocol:

  • Grid Box Definition: Define a "grid box" or "docking site" that encompasses the active site of the target protein. If a co-crystallized ligand was present in the original PDB structure, its location is an excellent guide for defining the grid box.

  • Docking Algorithm Selection: Choose a suitable docking algorithm. Popular choices include AutoDock, which uses a Lamarckian genetic algorithm, and MOE (Molecular Operating Environment), which employs a placement methodology followed by energy minimization.

  • Running the Docking Simulation: Execute the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined active site, calculating the binding energy for each pose.

  • Pose Clustering and Selection: The docking simulation will generate multiple possible binding poses. These are typically clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is often considered the most likely binding mode.

G cluster_0 Input cluster_1 Docking Simulation cluster_2 Output Ligand Prepared Ligand (3D Structure) Docking Docking Algorithm (e.g., Genetic Algorithm) Ligand->Docking Protein Prepared Protein (with defined active site) Protein->Docking Scoring Scoring Function (Calculates Binding Energy) Docking->Scoring Poses Ranked Binding Poses (by Binding Energy) Scoring->Poses Analysis Interaction Analysis Poses->Analysis

Caption: The molecular docking process from input to analysis.

Part 3: Analysis and Interpretation - Deriving Actionable Insights

The raw output of a docking simulation requires careful analysis to extract meaningful biological insights.

The primary quantitative output of a docking study is the predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative value generally indicates a stronger predicted binding affinity.

Data Presentation:

Target ProteinPredicted Binding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Hypothetical Target 1-8.5TYR 123, SER 234Hydrogen Bond
PHE 345, LEU 456Hydrophobic
Hypothetical Target 2-7.2ASP 89, GLU 190Ionic Bond
TRP 291Pi-Pi Stacking

Interpretation:

  • Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom (like oxygen or nitrogen). They are critical for stabilizing the ligand-protein complex.

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. They are a major driving force for ligand binding.

  • Ionic Bonds: These form between charged groups on the ligand and the protein.

  • Pi-Pi Stacking: This interaction occurs between aromatic rings on the ligand and the protein.

A compound's therapeutic potential is not solely determined by its binding affinity but also by its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[4][12][13]

Protocol:

  • Utilize ADMET Prediction Servers: Employ online tools like SwissADME or pkCSM to predict the ADMET properties of 2-chloro-5-nitro-N-phenylbenzenesulfonamide.

  • Analyze Key Parameters: Evaluate parameters such as:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Bioavailability Score: A composite score that predicts the likelihood of a compound being orally bioavailable.

    • CYP450 Inhibition: Predicts whether the compound is likely to inhibit major cytochrome P450 enzymes, which could lead to drug-drug interactions.

    • Toxicity Predictions: Assess potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities.

Data Presentation:

ADMET PropertyPredicted ValueInterpretation
Molecular Weight347.17 g/mol Complies with Lipinski's Rule (<500)
LogPPredicted ValueIndicates lipophilicity
Hydrogen Bond DonorsPredicted ValueComplies with Lipinski's Rule (<5)
Hydrogen Bond AcceptorsPredicted ValueComplies with Lipinski's Rule (<10)
Bioavailability ScorePredicted ValueIndicates potential for oral absorption
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions
Ames MutagenicityYes/NoPotential for mutagenicity

Conclusion: A Pathway to Rational Drug Design

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking studies of 2-chloro-5-nitro-N-phenylbenzenesulfonamide. By following these methodologies, researchers can generate valuable preliminary data on the compound's potential biological targets, binding interactions, and drug-like properties. It is imperative to remember that in silico predictions are a powerful hypothesis-generating tool and must be validated through subsequent in vitro and in vivo experimental studies. The integration of computational and experimental approaches represents the future of efficient and rational drug design.[2]

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  • Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][13]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 2-chloro-5-nitro-N-phenylbenzenesulfonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Sulfonamide

The N-phenylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, notably as potent enzyme inhibitors.[1] This class of compounds has been successfully leveraged to target various enzyme families, leading to therapeutic advances in fields such as oncology, neurology, and ophthalmology.[1] The subject of this guide, 2-chloro-5-nitro-N-phenylbenzenesulfonamide, is a distinct molecule within this class, characterized by a chloro and a nitro functional group on the phenyl ring of the benzenesulfonamide core. While specific biological activity for this particular derivative is not extensively documented in peer-reviewed literature, its structural similarity to known enzyme inhibitors suggests a strong potential for interaction with various enzymatic targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically approach the characterization of 2-chloro-5-nitro-N-phenylbenzenesulfonamide as a potential enzyme inhibitor. We will provide a foundational understanding of the compound, detailed protocols for its handling and use in primary and secondary enzyme inhibition assays, and a framework for data analysis and interpretation. The protocols are designed to be robust and self-validating, grounded in established methodologies for enzyme kinetics.

Compound Profile: 2-chloro-5-nitro-N-phenylbenzenesulfonamide

Before embarking on experimental work, a thorough understanding of the test compound is paramount.

PropertyValueSource
Molecular Formula C₁₂H₉ClN₂O₄SInferred from name
Appearance Likely a yellowish solid[2]
Solubility Expected to be slightly soluble in water, soluble in organic solvents like DMSO[2]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2]

Safety and Handling:

2-chloro-5-nitro-N-phenylbenzenesulfonamide should be handled as a potentially hazardous chemical.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Proposed Primary Target and Assay: Carbonic Anhydrase Inhibition

Given that sulfonamides are classic inhibitors of carbonic anhydrases (CAs), this enzyme family represents a logical starting point for screening 2-chloro-5-nitro-N-phenylbenzenesulfonamide.[3] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3][4]

The following protocol details a colorimetric assay to determine the inhibitory activity of 2-chloro-5-nitro-N-phenylbenzenesulfonamide against a commercially available isoform of carbonic anhydrase (e.g., bovine CA II).

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare 2-chloro-5-nitro-N- phenylbenzenesulfonamide Stock (10 mM in DMSO) serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution prep_enzyme Prepare Carbonic Anhydrase II Stock (e.g., 1 mg/mL) add_reagents Add Buffer, Enzyme, and Compound to Wells prep_enzyme->add_reagents prep_substrate Prepare p-Nitrophenyl Acetate (p-NPA) Stock (e.g., 10 mM) initiate_reaction Initiate Reaction with p-NPA prep_substrate->initiate_reaction prep_buffer Prepare Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6) prep_buffer->add_reagents serial_dilution->add_reagents pre_incubation Pre-incubate at 25°C for 10 minutes add_reagents->pre_incubation pre_incubation->initiate_reaction measure_abs Measure Absorbance at 400 nm (Kinetic Reading) initiate_reaction->measure_abs calc_rate Calculate Reaction Rates (V₀) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Compound] calc_inhibition->plot_curve determine_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->determine_ic50

Workflow for Carbonic Anhydrase Inhibition Assay.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay

Materials:

  • 2-chloro-5-nitro-N-phenylbenzenesulfonamide (from a commercial supplier)

  • Bovine Carbonic Anhydrase II (CA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-sulfate buffer (50 mM, pH 7.6)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400 nm

Procedure:

  • Reagent Preparation:

    • Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of 2-chloro-5-nitro-N-phenylbenzenesulfonamide in 100% DMSO.

    • Enzyme Working Solution: Prepare a working solution of CA II in Tris-sulfate buffer. The final concentration in the assay will need to be optimized, but a starting point of 50 U/well is recommended.[3]

    • Substrate Solution: Prepare a solution of p-NPA in a minimal amount of acetonitrile and dilute with Tris-sulfate buffer.

    • Assay Buffer: 50 mM Tris-sulfate, pH 7.6.

  • Assay Setup (in a 96-well plate):

    • Prepare serial dilutions of the compound stock solution in assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%).

    • To each well, add:

      • 10 µL of the test compound dilution (or vehicle control - buffer with the same DMSO concentration).

      • 10 µL of the CA II working solution.[3]

      • A volume of assay buffer to bring the total volume to 190 µL.

    • Include the following controls:

      • Negative Control (100% activity): Enzyme + vehicle (no inhibitor).

      • Positive Control: A known CA inhibitor (e.g., acetazolamide).

      • Blank: Buffer only (no enzyme).

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the p-NPA substrate solution to each well.

    • Immediately begin measuring the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[5]

Secondary Target and Assay: Acetylcholinesterase Inhibition

To further profile the inhibitory activity of 2-chloro-5-nitro-N-phenylbenzenesulfonamide, a secondary assay against a different class of enzymes is recommended. N-phenylsulfonamide derivatives have also been reported to inhibit cholinesterases.[6] The following is a protocol for an acetylcholinesterase (AChE) inhibition assay based on the Ellman's method.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare 2-chloro-5-nitro-N- phenylbenzenesulfonamide Stock (10 mM in DMSO) serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution prep_enzyme Prepare Acetylcholinesterase (AChE) Stock add_reagents Add Buffer, AChE, DTNB, and Compound to Wells prep_enzyme->add_reagents prep_substrate Prepare Acetylthiocholine (ATCh) Stock initiate_reaction Initiate Reaction with ATCh prep_substrate->initiate_reaction prep_chromogen Prepare DTNB (Ellman's Reagent) Stock prep_chromogen->add_reagents prep_buffer Prepare Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0) prep_buffer->add_reagents serial_dilution->add_reagents pre_incubation Pre-incubate at 37°C for 15 minutes add_reagents->pre_incubation pre_incubation->initiate_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_abs calc_rate Calculate Reaction Rates (V₀) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Compound] calc_inhibition->plot_curve determine_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->determine_ic50

Workflow for Acetylcholinesterase Inhibition Assay.
Detailed Protocol: Acetylcholinesterase Inhibition Assay

Materials:

  • 2-chloro-5-nitro-N-phenylbenzenesulfonamide

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Compound Stock Solution (10 mM): Prepare as described for the CA assay.

    • AChE Working Solution: Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically, but a starting point of 0.1-0.25 U/mL is common.

    • ATCh Solution: Prepare a fresh solution of ATCh in phosphate buffer.

    • DTNB Solution: Prepare a solution of DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Follow the same serial dilution procedure for the test compound as in the CA assay.

    • To each well, add:

      • 10 µL of the test compound dilution or vehicle control.

      • 10 µL of the AChE working solution.

      • A volume of phosphate buffer.

      • A volume of DTNB solution.

    • Include the same types of controls as in the CA assay, with a known AChE inhibitor (e.g., donepezil) as the positive control.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATCh solution to each well.

    • Immediately begin measuring the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • The data analysis is identical to the procedure described for the carbonic anhydrase assay.

Mechanism of Inhibition Studies

Once the IC₅₀ value is determined, further experiments can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.[7] The data can then be analyzed using Lineweaver-Burk plots (1/V₀ vs. 1/[S]).[7]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of 2-chloro-5-nitro-N-phenylbenzenesulfonamide as a potential enzyme inhibitor. By systematically applying the detailed protocols for carbonic anhydrase and acetylcholinesterase inhibition assays, researchers can obtain robust and reliable data on the compound's potency and selectivity. The generated data will be crucial in guiding further structure-activity relationship (SAR) studies and in determining the therapeutic potential of this novel sulfonamide derivative.

References

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Application Notes and Protocols for the Investigation of 2-chloro-5-nitro-N-phenylbenzenesulfonamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Benzenesulfonamide Derivative

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern oncological research. Within this landscape, the benzenesulfonamide scaffold has emerged as a privileged structure, with numerous derivatives exhibiting potent and selective anticancer properties.[1][2] The compound 2-chloro-5-nitro-N-phenylbenzenesulfonamide presents a compelling case for investigation. Its chemical architecture, featuring a benzenesulfonamide core, a chloro substituent, and a nitro group, suggests the potential for multifaceted biological activity. The presence of the chloro and nitro functional groups on an aromatic ring is often associated with enhanced biological efficacy in related molecules.[3][4]

This comprehensive guide is intended for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of 2-chloro-5-nitro-N-phenylbenzenesulfonamide. We will delve into its proposed mechanism of action based on related compounds, provide detailed protocols for its in vitro evaluation, and offer insights into data analysis and interpretation.

Compound Profile and Safe Handling

PropertyValueSource
Chemical Name 2-chloro-5-nitro-N-phenylbenzenesulfonamide-
Molecular Formula C₁₂H₉ClN₂O₄SInferred
Molecular Weight 328.73 g/mol Inferred
Appearance Likely a solid crystalline powderInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSOGeneral knowledge

Safety and Handling Precautions:

As with any novel chemical entity, 2-chloro-5-nitro-N-phenylbenzenesulfonamide should be handled with care in a well-ventilated laboratory setting.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6][8] Use in a well-ventilated area or a chemical fume hood.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

Proposed Mechanism of Action: A Multi-pronged Approach to Cancer Cell Inhibition (Hypothetical)

While the precise mechanism of action for 2-chloro-5-nitro-N-phenylbenzenesulfonamide is yet to be elucidated, we can hypothesize potential pathways based on the activities of structurally related compounds. The nitroaromatic and sulfonamide moieties suggest several plausible mechanisms that warrant investigation.

1. Induction of Apoptosis:

A primary mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Nitroaromatic compounds, in particular, have been shown to induce apoptosis in cancer cells.[4][9][10] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The presence of the nitro group may lead to the generation of reactive oxygen species (ROS), which can trigger mitochondrial dysfunction and the release of pro-apoptotic factors.[9][10]

2. Cell Cycle Arrest:

Benzenesulfonate derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

3. Inhibition of Key Signaling Pathways:

The benzenesulfonamide scaffold is known to be a versatile framework for targeting various enzymes and signaling pathways crucial for cancer cell survival and growth. For instance, some benzimidazole derivatives, which can be synthesized from related chloro-nitro-aromatic precursors, have been shown to inhibit the PI3K/AKT signaling pathway.[3] This pathway is frequently dysregulated in a wide range of cancers and plays a critical role in cell proliferation, survival, and metabolism.

Below is a hypothetical signaling pathway that could be inhibited by 2-chloro-5-nitro-N-phenylbenzenesulfonamide.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition of Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound 2-chloro-5-nitro-N- phenylbenzenesulfonamide Compound->PI3K Inhibition (Hypothesized) Compound->AKT Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by 2-chloro-5-nitro-N-phenylbenzenesulfonamide.

Experimental Protocols: A Step-by-Step Guide for In Vitro Evaluation

The following protocols provide a robust framework for the initial in vitro screening of 2-chloro-5-nitro-N-phenylbenzenesulfonamide.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Apoptosis Confirmation A Cell Line Selection & Culture C Cell Seeding (96-well plate) A->C G Cell Seeding (6-well plate) A->G B Compound Preparation (Stock Solution) D Compound Treatment (Dose-response) B->D H Compound Treatment (IC50 concentration) B->H C->D E MTT Assay D->E F Data Analysis (IC50 Calculation) E->F G->H I Annexin V/PI Staining H->I J Flow Cytometry Analysis I->J

Caption: Experimental workflow for the in vitro evaluation of 2-chloro-5-nitro-N-phenylbenzenesulfonamide.

Protocol 1: Cell Culture and Maintenance
  • Cell Line Selection: A panel of human cancer cell lines is recommended for initial screening to assess the compound's spectrum of activity. Commonly used cell lines for initial screening include MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[11]

  • Culture Medium: Culture the cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage the cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-chloro-5-nitro-N-phenylbenzenesulfonamide in DMSO. Further dilute the stock solution in culture medium to create a series of concentrations for dose-response analysis.

  • Cell Treatment: The following day, remove the medium and add 100 µL of the compound dilutions to the respective wells.[12] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the drug that inhibits cell growth by 50%. This value can be calculated from the dose-response curve generated from the absorbance data.[13]

Protocol 3: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

The Annexin V-FITC/PI assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with 2-chloro-5-nitro-N-phenylbenzenesulfonamide at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Data Analysis and Interpretation

Cytotoxicity Data:

The results of the MTT assay can be used to generate a dose-response curve by plotting the percentage of cell viability against the log of the compound concentration. The IC₅₀ value is then determined from this curve.

Example Data Presentation:

Cancer Cell LineTissue of OriginIC₅₀ (µM) of 2-chloro-5-nitro-N-phenylbenzenesulfonamide (Hypothetical)IC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaExperimental Value0.8 ± 0.1
NCI-H460Lung CarcinomaExperimental Value1.2 ± 0.2
SF-268GliomaExperimental Value0.9 ± 0.15

Apoptosis Data:

Flow cytometry data will provide the percentage of cells in different populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

An increase in the percentage of Annexin V-positive cells in the treated group compared to the control group indicates that the compound induces apoptosis.

Troubleshooting

IssuePossible CauseSolution
High variability in MTT assay results Inconsistent cell seeding, uneven evaporation from wells, contamination.Ensure accurate cell counting and seeding. Use proper plate sealing techniques. Maintain sterile technique.
No significant cytotoxicity observed Compound is not potent, incorrect concentration range, compound degradation.Test a wider range of concentrations. Prepare fresh compound solutions. Verify compound integrity.
High background in flow cytometry Incomplete cell washing, excessive antibody concentration.Ensure thorough washing steps. Optimize antibody concentrations.

Conclusion

2-chloro-5-nitro-N-phenylbenzenesulfonamide represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a comprehensive and robust framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity and its ability to induce apoptosis, researchers can gain valuable insights into its therapeutic potential and pave the way for further preclinical development.

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  • National Institute of Standards and Technology. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST WebBook. Retrieved from [Link]

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Application Note: Preclinical Evaluation of 2-chloro-5-nitro-N-phenylbenzenesulfonamide as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-chloro-5-nitro-N-phenylbenzenesulfonamide belongs to the sulfonamide class of synthetic antimicrobial agents. Sulfonamides are structural analogs of para-aminobenzoic acid (pABA) and function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS)[1]. DHPS catalyzes the condensation of pABA with dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a critical and rate-limiting step in the de novo synthesis of bacterial folic acid[2].

Because mammalian cells lack the DHPS enzyme and instead rely on dietary folate uptake, DHPS inhibitors exhibit a high degree of selective toxicity toward bacterial cells[3]. However, evaluating a novel derivative like 2-chloro-5-nitro-N-phenylbenzenesulfonamide requires a rigorous, self-validating experimental framework to confirm its specific on-target activity, rule out off-target cytotoxicity, and define its pharmacodynamic profile. This application note details the end-to-end experimental setup required for this preclinical validation.

FolatePathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Inhibitor 2-chloro-5-nitro-N- phenylbenzenesulfonamide Inhibitor->DHPS Competitive Inhibition THF Tetrahydrofolate (Active Folate) DHP->THF DHFR enzyme DNA DNA/RNA Synthesis THF->DNA

Bacterial folate synthesis pathway and DHPS inhibition by the sulfonamide derivative.

Quantitative Assay Parameters

To establish a baseline for successful validation, the following table summarizes the anticipated pharmacological parameters for a highly active sulfonamide derivative.

ParameterTarget Value / RangeScientific Rationale
MIC (Susceptible Strains) ≤8μg/mL Aligns with standard clinical breakpoints for active sulfonamides.
MBC/MIC Ratio >4 Indicates a bacteriostatic mechanism, typical of folate synthesis inhibitors.
DHPS IC 50​ <1μM Confirms high-affinity competitive inhibition of the isolated target enzyme.
Selectivity Index (CC 50​ /MIC) >100 Ensures mammalian cell safety, exploiting the lack of DHPS in eukaryotes.

Experimental Protocols

Compound Formulation and Solubility Testing

Causality & Logic: Sulfonamides containing nitro and phenyl groups often exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the standard vehicle; however, DMSO concentrations exceeding 1% (v/v) can disrupt bacterial membranes, yielding false-positive antimicrobial activity. The formulation must balance solubility with biological inertness.

Step-by-Step Protocol:

  • Weigh exactly 10.0 mg of 2-chloro-5-nitro-N-phenylbenzenesulfonamide.

  • Dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 10mg/mL primary stock. Vortex and sonicate for 5 minutes if particulate matter remains.

  • Prepare a working stock by diluting the primary stock 1:100 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a 100μg/mL solution (containing 1% DMSO).

In Vitro Susceptibility Testing (MIC Determination)

Causality & Logic: The Minimum Inhibitory Concentration (MIC) assay must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[4]. It is critical to use CAMHB that has been verified to contain low levels of thymidine and pABA. Excess thymidine allows bacteria to bypass the folate pathway blockade, artificially inflating the MIC and rendering the assay invalid.

MICWorkflow Stock 1. Compound Stock (DMSO Prep) Dilution 2. 2-Fold Serial Dilution (96-Well Plate) Stock->Dilution Incubation 4. Co-Incubation (16-20h at 37°C) Dilution->Incubation Inoculum 3. Bacterial Inoculum (0.5 McFarland) Inoculum->Incubation Readout 5. OD600 Readout & MIC Determination Incubation->Readout

Step-by-step workflow for broth microdilution MIC testing.

Step-by-Step Protocol:

  • Plate Preparation: In a sterile 96-well U-bottom microtiter plate, dispense 50μL of CAMHB into columns 2 through 12.

  • Serial Dilution: Add 100μL of the working stock ( 100μg/mL ) to column 1. Perform a 2-fold serial dilution by transferring 50μL from column 1 to column 2, mixing, and continuing through column 10. Discard 50μL from column 10. (Column 11 = Growth Control; Column 12 = Sterility Control).

  • Inoculum Preparation: Suspend isolated colonies of the test organism (e.g., E. coli ATCC 25922 as a self-validating QC strain) in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108CFU/mL ). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105CFU/mL .

  • Inoculation: Add 50μL of the bacterial inoculum to columns 1-11.

  • Incubation & Readout: Incubate the plate at 37°C for 16–20 hours. Read the optical density at 600 nm (OD 600​ ). The MIC is the lowest concentration with no visible growth (OD 600​ equivalent to the sterility control).

Target Validation: Cell-Free DHPS Inhibition Assay

Causality & Logic: Phenotypic cell death does not definitively prove the mechanism of action. To confirm that 2-chloro-5-nitro-N-phenylbenzenesulfonamide acts as a classical sulfa drug, it must be tested against purified recombinant DHPS. Because sulfonamides compete with pABA[5], the assay must be conducted at the Michaelis constant ( Km​ ) concentration of pABA to accurately determine the inhibitor's potency (IC 50​ ).

Step-by-Step Protocol:

  • Enzyme Reaction Mix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl 2​ , and 5 mM DTT. Add purified recombinant DHPS enzyme (e.g., E. coli DHPS) at a final concentration of 50 nM.

  • Inhibitor Addition: Add 2-chloro-5-nitro-N-phenylbenzenesulfonamide at varying concentrations (0.01 to 100 μ M) to the reaction mix and pre-incubate for 10 minutes at room temperature.

  • Substrate Initiation: Initiate the reaction by adding DHPP (10 μ M) and pABA at its predetermined Km​ value (typically ∼1μM ).

  • Detection: Measure the release of inorganic pyrophosphate (PPi)—a byproduct of the DHPS condensation reaction—using a continuous colorimetric pyrophosphatase-coupled assay (monitoring absorbance at 360 nm)[5].

  • Data Analysis: Plot the fractional velocity against the log of the inhibitor concentration to calculate the IC 50​ using non-linear regression.

Mammalian Cytotoxicity Profiling

Causality & Logic: A successful antimicrobial must exploit the biochemical divergence between prokaryotes and eukaryotes. Since human cells lack DHPS[3], true sulfonamides should exhibit minimal cytotoxicity. Testing against a human hepatic cell line (HepG2) ensures the 2-chloro-5-nitro substitution does not introduce off-target mammalian toxicity (e.g., mitochondrial disruption or membrane lysis).

Step-by-Step Protocol:

  • Seed HepG2 cells in a 96-well tissue culture plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Treat cells with serial dilutions of the compound (ranging from 1 to 512 μ g/mL) for 48 hours.

  • Add 10μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with 100μL of DMSO and measure absorbance at 570 nm.

  • Calculate the CC 50​ (concentration causing 50% cytotoxicity) and determine the Selectivity Index (SI = CC 50​ / MIC). An SI > 100 is highly desirable for progression into in vivo models.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI)[Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides bioRxiv[Link]

  • What are DHPS inhibitors and how do they work? Patsnap Synapse[Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase Frontiers in Microbiology[Link]

Sources

using 2-chloro-5-nitro-N-phenylbenzenesulfonamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration and Triage of 2-Chloro-5-nitro-N-phenylbenzenesulfonamide in High-Throughput Screening (HTS) Campaigns

Executive Summary

The compound 2-chloro-5-nitro-N-phenylbenzenesulfonamide (CAS: 105837-49-8) represents a highly functionalized, privileged scaffold frequently encountered in commercial High-Throughput Screening (HTS) libraries. Featuring a secondary sulfonamide, an electron-withdrawing nitro group, and a halogen, this molecule presents a unique physicochemical profile. This application note provides an in-depth technical guide for drug development professionals on how to rationally screen, validate, and triage this compound class, ensuring that HTS hits are true target-engaging leads rather than assay artifacts.

Structural Rationale & Mechanistic Causality

To successfully deploy 2-chloro-5-nitro-N-phenylbenzenesulfonamide in an HTS campaign, one must first understand the causality behind its biological reactivity. The molecule is not biologically inert; its architecture is specifically tuned for diverse target engagement:

  • Sulfonamide Hinge-Binding: The secondary sulfonamide ( −SO2​NH− ) acts as a classical hydrogen bond donor and acceptor. This moiety frequently anchors the molecule within the active sites of transferases (such as Glutathione Transferase Omega-1, GSTO1-1) and metalloenzymes[1].

  • Nitroreductase-Driven Activation: The 5-nitro group is highly susceptible to enzymatic reduction by bacterial and parasitic nitroreductases. In phenotypic screens against pathogens like Trypanosoma brucei or Mycobacterium tuberculosis, this compound can act as a prodrug. Intracellular reduction converts the nitro group into a reactive hydroxylamine or amine, driving localized phenotypic efficacy and pathogen clearance[2][3].

  • Electrophilic Potential (S N​ Ar): The chlorine atom at position 2 is situated ortho to the sulfonyl group and para to the nitro group. Because both are strong electron-withdrawing groups, the ring is highly electron-deficient, making the chloro substituent a potential leaving group for Nucleophilic Aromatic Substitution (S N​ Ar) by active-site cysteines. This makes the scaffold a potent candidate for targeted covalent inhibition[1][4].

MOA C1 2-chloro-5-nitro-N- phenylbenzenesulfonamide E1 Parasitic/Bacterial Nitroreductase C1->E1 Cellular Uptake T1 Intracellular Target (e.g., GSTO1-1) C1->T1 Direct Sulfonamide Interaction M1 Active Hydroxylamine/ Amine Metabolite E1->M1 Enzymatic Reduction M1->T1 High-Affinity Binding R1 Phenotypic Efficacy (Pathogen Clearance) T1->R1 Pathway Inhibition

Fig 1: Mechanistic pathway of nitro-benzenesulfonamides via direct binding and enzymatic reduction.

Self-Validating HTS Protocol: 384-Well Format

When screening nitroaromatic sulfonamides, standard biochemical assays are prone to false positives due to the compound's intrinsic absorbance (yellow/brown color) and redox potential. The following protocol is engineered as a self-validating system to isolate true biological activity from chemical interference.

Phase 1: Acoustic Dispensing & Assay Preparation
  • Step 1: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of 2-chloro-5-nitro-N-phenylbenzenesulfonamide (from a 10 mM DMSO stock) into a black, flat-bottom 384-well microplate.

  • Causality: Nitroaromatics can form colloidal aggregates in aqueous buffers. Acoustic dispensing ensures a final DMSO concentration of ≤0.5% , preventing solvent-induced target denaturation while maintaining compound solubility.

Phase 2: Target Incubation & Redox Control
  • Step 2: Dispense 10 µL of the target protein solution (e.g., 5 nM GSTO1-1) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Causality: Crucial Modification: Limit the use of strong reducing agents like Dithiothreitol (DTT) to <1 mM . High concentrations of DTT can prematurely reduce the nitro group or form adducts with the electron-deficient ring, destroying the pharmacophore before target engagement. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing environment is strictly required.

Phase 3: Signal Readout & Internal Validation
  • Step 3: Add 10 µL of the fluorogenic substrate and incubate for 30 minutes at room temperature. Read the plate using a red-shifted fluorescence polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) protocol (Ex: 620 nm / Em: 665 nm).

  • Causality: Nitroaromatic compounds strongly absorb light in the 350–450 nm range. Using blue/green fluorophores (like AMC or FITC) will result in inner-filter effects (signal quenching), leading to false-positive inhibition readouts. Red-shifted readouts mathematically bypass this optical interference.

  • Self-Validation Check: Calculate the Z'-factor for every plate using vehicle (DMSO) as the negative control and a known reference inhibitor as the positive control. The assay is only validated if Z′≥0.6 .

Hit Triage and Data Interpretation

Because the 2-chloro-5-nitrobenzenesulfonamide core contains structural alerts for Pan-Assay Interference Compounds (PAINS) and covalent reactivity, primary hits must be triaged through a strict counter-screening funnel.

Triage Workflow
  • GSH Trapping Assay (Reactivity Screen): Incubate the compound with 5 mM Glutathione (GSH) and analyze via LC-MS. If the 2-chloro group undergoes rapid S N​ Ar displacement by GSH, the compound is a non-specific electrophile and should be deprioritized unless developing a Targeted Covalent Inhibitor (TCI).

  • Cytotoxicity Counter-Screen: Test the compound against a standard mammalian cell line (e.g., HepG2 or HEK293). True hits should exhibit a therapeutic window (Target IC 50​ vs. HepG2 CC 50​ ) of at least 10-fold[3].

HTS_Workflow N1 Primary HTS Campaign (384/1536-well format) N2 Hit: 2-chloro-5-nitro-N- phenylbenzenesulfonamide N1->N2 Z' > 0.6, Activity > 50% N3 Redox & Inner-Filter Interference Check N2->N3 Spectral Triage N4 GSH Trapping Assay (Rule out SNAr reactivity) N3->N4 Confirmed True Signal N5 Orthogonal Validation (SPR / Target Engagement) N4->N5 No GSH Adducts

Fig 2: HTS triage workflow for identifying and validating nitro-benzenesulfonamide hits.

Quantitative Data Summary

The table below summarizes representative metrics for this scaffold class across various HTS campaigns, demonstrating its versatility and expected performance parameters.

Table 1: Representative HTS Metrics for Chloro-Nitro-Benzenesulfonamide Scaffolds

Target / Assay TypeRepresentative IC 50​ / EC 50​ Assay Z'-FactorKey Mechanistic Driver
GSTO1-1 Inhibition (Biochemical)0.06 – 0.71 µM0.78Covalent/Allosteric interaction via the sulfonamide core[1].
T. brucei Viability (Phenotypic)19.5 – 28.8 µM0.65Intracellular nitroreduction into active metabolites[3].
S. aureus Inhibition (Phenotypic)~25.0 µM0.72Membrane permeability modulated by Cl/NO 2​ electron withdrawal[4].

References

  • Title: Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability Source: PubMed (NIH) URL: [Link]

  • Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials Source: MDPI URL: [Link]

Sources

Application Note & Protocol: Development of a Cell-Based Assay for Evaluating the Activity of 2-Chloro-5-nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, cell-based assay to characterize the biological activity of 2-chloro-5-nitro-N-phenylbenzenesulfonamide. While specific biological targets for this compound are not extensively documented, the benzenesulfonamide scaffold is a well-established pharmacophore known to target metalloenzymes, with many derivatives exhibiting potent anticancer activity.[1] A prominent mechanism for this class of compounds is the induction of apoptosis through the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX.[2][3][4]

Therefore, this guide proposes a logical, two-stage workflow. The initial phase focuses on a broad cytotoxicity screening to determine the compound's potency (IC50) across relevant cancer cell lines. The second, mechanistic phase employs a specific, luminescence-based assay to quantify the induction of apoptosis via the activation of effector caspases-3 and -7. This dual-assay approach provides a comprehensive profile of the compound's cytostatic/cytotoxic effects and its pro-apoptotic mechanism of action. All protocols are designed for a multi-well plate format, making them suitable for medium- to high-throughput screening applications.

Introduction and Scientific Rationale

The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] In oncology, a key mechanism of action for many sulfonamide-based compounds is the inhibition of carbonic anhydrases (CAs).[1][2] Tumor-associated isoforms CA IX and CA XII are frequently overexpressed in hypoxic solid tumors and play a critical role in regulating intra- and extracellular pH, which facilitates tumor proliferation, survival, and metastasis.[3][4] Inhibition of these enzymes can disrupt pH balance, leading to cell cycle arrest and apoptosis.[4]

Given the structure of 2-chloro-5-nitro-N-phenylbenzenesulfonamide, it is plausible to hypothesize that it may function as a CA inhibitor and, consequently, an inducer of apoptosis in cancer cells. Cell-based assays are indispensable tools for testing such hypotheses, as they provide insights into a compound's activity within a physiological context, accounting for crucial factors like cell permeability and metabolic stability.[5][6]

This application note details a systematic approach to:

  • Determine the cytotoxic potency of the compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This foundational colorimetric assay measures metabolic activity as an indicator of cell viability.[7][8]

  • Elucidate a primary mechanism of action by quantifying apoptosis. The Caspase-Glo® 3/7 Assay is selected for its high sensitivity, simplicity ("add-mix-measure" format), and suitability for high-throughput screening.[9][10][11] This assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.

Overall Experimental Workflow

The development process follows a logical progression from broad phenotypic screening to specific mechanistic investigation. This ensures that resource-intensive mechanistic studies are conducted at appropriate, pre-determined concentrations.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_mechanistic Phase 3: Mechanistic Assay prep_compound Compound Preparation (Stock Solution in DMSO) screen_plate Plate Cells & Treat (96-well plate) prep_compound->screen_plate mech_plate Plate Cells & Treat (Dose-response around IC50) prep_compound->mech_plate prep_cells Cell Line Selection & Culture prep_cells->screen_plate prep_cells->mech_plate screen_mtt Perform MTT Assay screen_plate->screen_mtt screen_data Calculate IC50 Value screen_mtt->screen_data screen_data->mech_plate Inform Dosing mech_caspase Perform Caspase-Glo® 3/7 Assay mech_plate->mech_caspase mech_data Determine Apoptosis Induction (EC50) mech_caspase->mech_data

Caption: High-level workflow for assay development.

Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 breast cancer, HepG2 hepatocellular carcinoma). Select lines based on research context and known expression of target pathways if applicable.

  • Compound: 2-chloro-5-nitro-N-phenylbenzenesulfonamide (ensure high purity).

  • Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder or 5 mg/mL solution in PBS.[12]

    • MTT Solubilization Solution (e.g., 10% Triton X-100, 0.1 N HCl in isopropanol, or DMSO).

    • Caspase-Glo® 3/7 Assay Kit (e.g., Promega, Cat. No. G8091).[9]

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA solution.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate reader (absorbance capable, 570 nm).

    • Luminometer or microplate reader with luminescence capabilities.

    • 96-well flat-bottom cell culture plates (clear for MTT, white-walled for luminescence).[10]

    • Standard cell culture flasks and consumables.

Detailed Protocols

Protocol 1: Cytotoxicity Screening using MTT Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).

A. Cell Seeding:

  • Culture cells to ~80-90% confluency.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension in fresh culture medium to a pre-determined optimal density (e.g., 5,000-10,000 cells/100 µL).

  • Dispense 100 µL of the cell suspension into each well of a clear 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

B. Compound Treatment:

  • Prepare a 10 mM stock solution of 2-chloro-5-nitro-N-phenylbenzenesulfonamide in DMSO.

  • Perform a serial dilution of the compound in culture medium to create working solutions at 2x the final desired concentrations (e.g., from 200 µM down to ~10 nM).

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls are critical:

    • Untreated Control: Cells with medium only (100% viability).

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

    • Blank Control: Wells with medium only (no cells) for background subtraction.

  • Incubate the plate for a defined period (e.g., 48 or 72 hours).

C. MTT Assay Procedure: [8][12][13]

  • Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium.

  • Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Mechanistic Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies the activity of executioner caspases 3 and 7, which are hallmarks of apoptosis. The protocol is based on the "add-mix-measure" principle.[9]

G cluster_caspase Caspase-Glo® 3/7 Mechanism procaspase Procaspase-3/7 (Inactive) caspase Active Caspase-3/7 procaspase->caspase Apoptotic Signal (e.g., Compound) substrate DEVD-Aminoluciferin (Pro-substrate) caspase->substrate Cleavage luciferin Aminoluciferin substrate->luciferin luciferase Ultra-Glo™ Luciferase + ATP, Mg2+ luciferin->luciferase light Luminescent Signal luciferase->light

Caption: Principle of the Caspase-Glo® 3/7 assay.

A. Cell Seeding and Treatment:

  • Follow the same cell seeding procedure as in Protocol 1, but use white-walled, opaque 96-well plates suitable for luminescence.

  • Treat cells with a range of compound concentrations centered around the previously determined IC50 value (e.g., 0.1x, 0.5x, 1x, 5x, 10x IC50).

  • Include untreated and vehicle controls. As a positive control , use a known apoptosis inducer like Staurosporine (e.g., 1 µM).[14]

  • Incubate for a shorter duration appropriate for detecting apoptosis (e.g., 18-24 hours), as caspase activation often precedes overt loss of cell viability.

B. Assay Procedure: [9][10][15]

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer. Allow it to equilibrate to room temperature.

  • Remove the 96-well plate from the incubator and allow it to cool to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell medium.

  • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate luminometer.

D. Data Analysis:

  • Subtract the average luminescence of the blank wells (reagent + medium only) from all other wells.

  • Calculate the Fold Induction of caspase activity relative to the vehicle control:

    • Fold Induction = (Luminescence_Sample / Luminescence_VehicleControl)

  • Plot Fold Induction against the compound concentration to visualize the dose-dependent activation of apoptosis. An EC50 (Effective Concentration, 50%) for caspase activation can be calculated.

Assay Validation and Data Interpretation

For an assay to be reliable, especially in a screening context, it must be validated. The Z'-factor is a statistical parameter used to evaluate the quality of an assay by measuring the separation between the positive and negative controls.[16][17]

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., Staurosporine).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., vehicle).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[16][18][19]
0 to 0.5MarginalThe assay is acceptable but may require optimization.[16][20]
< 0UnacceptableControl signals overlap; the assay is not reliable.[16][20]

Example Data Presentation

Table 1: Cytotoxicity of 2-chloro-5-nitro-N-phenylbenzenesulfonamide (72h Treatment)

Cell LineIC50 (µM) ± SD
MDA-MB-2315.2 ± 0.7
HepG212.8 ± 1.5

Table 2: Caspase-3/7 Activation (24h Treatment in MDA-MB-231 cells)

Compound Concentration (µM)Fold Induction vs. Vehicle ± SD
0 (Vehicle)1.0 ± 0.1
1.01.8 ± 0.2
5.0 (Approx. IC50)6.5 ± 0.8
25.015.2 ± 1.9
Staurosporine (1 µM)18.5 ± 2.1

The results suggest that 2-chloro-5-nitro-N-phenylbenzenesulfonamide induces cytotoxicity in cancer cell lines and that this effect is strongly correlated with a dose-dependent induction of apoptosis, as evidenced by the significant activation of executioner caspases.

References

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program. [Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. PMC. [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SciSpace. [Link]

  • 2-Chloro-5-nitrobenzenesulfonamide. PubChem. [Link]

  • Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. PubMed. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

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Application Note: Animal Models for Evaluating the In Vivo Efficacy of Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Sulfonamides represent one of the foundational classes of synthetic antimicrobial agents. Despite historical challenges with bacterial resistance, they remain clinically indispensable—most notably when formulated in synergistic combination with trimethoprim (TMP/SMX, or cotrimoxazole). This combination is a frontline therapy for severe infections, including methicillin-resistant Staphylococcus aureus (MRSA) and Pneumocystis jirovecii pneumonia [1].

To successfully develop new sulfonamide derivatives or optimize dosing regimens for existing drugs, researchers must rigorously map their pharmacokinetic and pharmacodynamic (PK/PD) profiles. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. By mimicking para-aminobenzoic acid (PABA), they halt the production of tetrahydrofolate (THF), an essential precursor for nucleic acid synthesis.

FolatePathway PABA PABA + Pteridine DHPS DHPS Enzyme PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Sulfa Sulfonamides Sulfa->DHPS Competitive Inhibition TMP Trimethoprim TMP->DHFR Competitive Inhibition

Bacterial folate synthesis pathway illustrating synergistic inhibition by sulfonamides and trimethoprim.

Rationale for Model Selection: The Causality of the Neutropenic Thigh Model

To accurately determine the PK/PD indices of sulfonamides, researchers must isolate the drug's direct antibacterial activity from the host's immune clearance. The Murine Neutropenic Thigh Infection Model serves as the gold standard for this purpose [1].

Protocol 1: Murine Neutropenic Thigh Infection Model

This self-validating protocol utilizes a 0-hour control group to establish the baseline bacterial burden, ensuring that the 24-hour efficacy data represents true bactericidal or bacteriostatic activity rather than a failure of the initial inoculation.

Workflow DayMinus4 Day -4: Immunosuppression Cyclophosphamide (150 mg/kg IP) DayMinus1 Day -1: Immunosuppression Cyclophosphamide (100 mg/kg IP) DayMinus4->DayMinus1 Day0_Infect Day 0: Infection (0 h) Inoculate 10^5-10^7 CFU/mL IM DayMinus1->Day0_Infect Day0_Treat Day 0: Treatment (+2 h) Administer Sulfonamide/TMP Day0_Infect->Day0_Treat Day1_Harvest Day 1: Harvest (+24 h) Euthanize, Excise Thighs, Plate CFU Day0_Treat->Day1_Harvest

Step-by-step experimental workflow for the murine neutropenic thigh infection model.

Step-by-Step Methodology:
  • Animal Preparation & Immunosuppression:

    • Utilize 6-week-old, specific-pathogen-free (SPF) female ICR or BALB/c mice.

    • Day -4: Administer cyclophosphamide at 150 mg/kg via intraperitoneal (IP) injection.

    • Day -1: Administer a second dose of cyclophosphamide at 100 mg/kg IP.

    • Mechanistic Note: This specific two-step dosing regimen reliably induces profound neutropenia (<100 neutrophils/mm³) that lasts for the duration of the 24-hour efficacy study.

  • Bacterial Inoculation (Day 0, 0 h):

    • Prepare a log-phase bacterial suspension (e.g., S. aureus) in sterile saline to a concentration of approximately 106 to 107 CFU/mL.

    • Inject 0.1 mL of the suspension intramuscularly (IM) into both posterior thighs of the mice under mild anesthesia.

  • Drug Administration (Day 0, +2 h):

    • Allow 2 hours for the bacteria to acclimatize and reach exponential growth in vivo.

    • Administer the sulfonamide via subcutaneous (SC) or oral (PO) routes at predefined dose fractionations (e.g., q24h, q12h, q8h) to map the PK/PD relationship.

    • Critical Control: Euthanize a subset of untreated mice at +2 h to establish the baseline bacterial burden (0-h control).

  • Harvesting and CFU Enumeration (Day 1, +24 h):

    • Euthanize the treated mice and the 24-h untreated control mice.

    • Aseptically excise the posterior thigh muscles, place them in 5 mL of sterile cold saline, and homogenize thoroughly.

    • Perform serial dilutions of the homogenate, plate on appropriate agar, and incubate for 24 hours at 37°C. Calculate the Δlog10​ CFU per thigh relative to the 0-h control.

Protocol 2: Murine Systemic Sepsis Survival Model

While the thigh model excels at PK/PD mapping, the systemic sepsis model is critical for evaluating overall survival, determining the 50% effective dose ( ED50​ ), and assessing systemic toxicity [2].

Step-by-Step Methodology:
  • Infection: Inject a lethal dose of bacterial suspension (determined via prior LD50​ pilot studies) IP into immunocompetent mice.

  • Treatment: Administer the sulfonamide at 1 and 6 hours post-infection. The dosing regimen should be based on preliminary PK data.

  • Monitoring: Observe the animals every 12 hours for 7–14 days. Record morbidity, weight loss, and cumulative mortality.

    • Mechanistic Note: This model evaluates the drug's ability to rescue the host from an acute, overwhelming systemic infection, providing a highly translatable metric of clinical success.

Quantitative Data Presentation

To facilitate comparison across experimental groups, quantitative PK/PD data must be structured clearly. Table 1 summarizes typical efficacy metrics for TMP/SMX derived from murine models.

Table 1: Typical PK/PD Parameters for TMP/SMX in Murine Infection Models

ParameterValue / MetricClinical / Experimental Significance
Primary PK/PD Driver (SMX) Free AUC/MICBest correlates with in vivo antimicrobial activity ( R2=0.69 ) [1].
Secondary PK/PD Driver (SMX) Free %T > MICMust be maintained near 100% for optimal bactericidal effect ( R2=0.71 ) [1].
Protein Binding (SMX in mice) ~73.0 ± 8.3%Critical for calculating the free (unbound) drug concentration.
Typical Dose Range (Murine) 1 – 689 mg/kg/dayUsed for dose-fractionation studies to isolate AUC from Cmax.
Efficacy Target (Static Effect) Δlog10​ CFU = 0The exposure required to prevent net bacterial growth at 24 hours.
Efficacy Target (1-log Kill) Δlog10​ CFU = -1.0The exposure required to reduce the bacterial burden by 90% at 24 hours.

References

  • The First Report on Pharmacokinetic/Pharmacodynamic Study of Trimethoprim/Sulfamethoxazole against Staphylococcus aureus with a Neutropenic Murine Thigh Infection Model.Karger Publishers (Chemotherapy, 2020).
  • Application Notes and Protocols for In Vivo Efficacy Studies of Sulfamoxole.BenchChem (2025).

Application Note: Comprehensive Methodologies for the Structure-Activity Relationship (SAR) Profiling of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Benzenesulfonamides represent a highly privileged pharmacophore in medicinal chemistry, primarily recognized as the gold-standard inhibitors of zinc-dependent metalloenzymes known as Carbonic Anhydrases (CAs)[1]. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental reaction for pH homeostasis, electrolyte secretion, and biosynthetic pathways[2].

The central challenge in the clinical development of benzenesulfonamide derivatives is achieving isoform selectivity . While the human genome encodes 15 CA isoforms, targeting tumor-associated transmembrane isoforms (hCA IX and hCA XII)—which are upregulated in hypoxic tumors to maintain an acidic extracellular microenvironment—is a major therapeutic goal[3][4]. Conversely, off-target inhibition of the ubiquitous cytosolic isoforms (hCA I and hCA II) leads to adverse side effects[5][6].

To rationally design selective inhibitors, researchers employ the "Tail Approach" . The primary sulfonamide group acts as a zinc-binding group (ZBG) that anchors the molecule in the active site, while a variable "tail" moiety is engineered to interact with the distinct hydrophobic and hydrophilic topological features of specific CA isoforms[7]. This application note outlines a self-validating, multi-disciplinary SAR workflow combining computational predictions, synthetic chemistry, and advanced biophysical assays to evaluate these interactions.

SAR_Workflow A In Silico Design (3D-QSAR & Docking) B Chemical Synthesis (Tail Approach) A->B C In Vitro Profiling (Stopped-Flow Assay) B->C D Biophysical Kinetics (SPR Analysis) C->D E SAR Establishment & Lead Optimization D->E E->A Iterative Feedback

Figure 1: Iterative SAR workflow integrating computational, synthetic, and biophysical methodologies.

Computational SAR: 3D-QSAR and Molecular Docking

Causality & Expert Insight: Before committing resources to chemical synthesis, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are utilized to predict the binding affinity and selectivity of theoretical libraries[1][3]. Docking studies specifically validate the spatial orientation of the benzenesulfonamide tail. For instance, extending the tail with hydrophobic motifs (e.g., diarylpyrazoles or quinazolines) allows the molecule to favorably pack against the "hydrophobic wall" (Val121, Val143, Leu198) of the CA active site, which is a critical driver for hCA IX selectivity[1][6].

Protocol 1: In Silico Screening and Docking Workflow
  • Ligand Preparation: Sketch the proposed benzenesulfonamide derivatives using a chemical drawing tool. Convert to 3D geometry and optimize the conformation using the MMFF94 molecular mechanics force field[3]. Assign Gasteiger partial charges to all atoms.

  • Protein Preparation: Retrieve high-resolution X-ray crystal structures of the target CA isoforms (e.g., hCA II and hCA IX, PDB ID: 5FL6) from the Protein Data Bank[4]. Strip co-crystallized ligands and non-essential water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Generation: Define the docking search space by centering a grid box directly over the catalytic Zn²⁺ ion. Ensure the box dimensions (typically 20×20×20 Å) encompass both the deep active site cleft and the outer hydrophobic/hydrophilic rims.

  • Docking Execution: Execute the docking algorithm (e.g., AutoDock Vina). Apply a distance constraint (2.0–2.2 Å) between the deprotonated sulfonamide nitrogen anion and the Zn²⁺ ion to force the mechanistically required coordination[5].

  • SAR Analysis: Extract the binding free energy (ΔG) scores. Analyze the non-covalent interactions (hydrogen bonds, π-π stacking, van der Waals forces) of the tail moiety to predict the Selectivity Index (SI) between hCA IX and hCA II.

Synthetic Methodology: Library Generation

Causality & Expert Insight: To rapidly generate a library of compounds for SAR profiling, highly efficient coupling chemistries are preferred. Synthesizing amide-linked or Schiff base-linked benzenesulfonamides allows for late-stage diversification[6]. By altering the electronic (electron-withdrawing vs. electron-donating) and steric properties of the tail, researchers can fine-tune the pKa of the sulfonamide group and the lipophilicity of the entire molecule, directly impacting target residence time.

Protocol 2: General Synthesis of Amide-Linked Benzenesulfonamides
  • Activation of the Tail Precursor: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the selected carboxylic acid derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir at 0 °C for 30 minutes to form the active ester intermediate.

  • Coupling: Add 4-aminobenzenesulfonamide (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir continuously for 12–18 hours.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1N HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography using a gradient of Hexane/Ethyl Acetate.

  • Validation: Confirm the structure and purity (>95%) of the synthesized derivatives using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

In Vitro & Biophysical Profiling

Causality & Expert Insight: Enzymatic inhibition ( Ki​ ) is traditionally determined using a stopped-flow CO₂ hydration assay, which directly monitors the physiological reaction[2][8]. However, equilibrium Ki​ values fail to capture the dynamic kinetic parameters of binding. Surface Plasmon Resonance (SPR) is therefore employed as a complementary, label-free technique. SPR reveals that the protein–ligand association rate ( kon​ ) dramatically increases with the ligand's hydrophobicity, proving the existence of a pre-binding stage stabilized by the CA's hydrophobic wall before the sulfonamide coordinates with the zinc ion[9].

Protocol 3: Stopped-Flow CO₂ Hydration Assay
  • Buffer Preparation: Prepare a 20 mM HEPES buffer adjusted to pH 7.4 (for hCA I/II) or pH 7.1 (for hCA IX). Add 20 mM Na₂SO₄ to maintain constant ionic strength and 0.2 mM Phenol Red as a spectrophotometric pH indicator[2].

  • Complex Formation: Pre-incubate the recombinant CA enzyme (10–50 nM final concentration) with varying concentrations of the benzenesulfonamide inhibitor for 15 minutes at 20 °C.

  • Assay Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and CO₂-saturated water (the substrate).

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the maximum absorbance of Phenol Red) over a 10-second window. This drop corresponds to the acidification of the medium as CO₂ is hydrated to HCO₃⁻ and H⁺[2].

  • Kinetic Calculation: Calculate the initial velocity of the reaction. Determine the Ki​ using the Cheng-Prusoff equation by plotting the fractional velocity against inhibitor concentration.

Protocol 4: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS amine coupling chemistry. Inject recombinant hCA II or hCA IX to achieve an immobilization density of 2000–3000 Response Units (RU)[8].

  • Analyte Preparation: Prepare a serial dilution of the benzenesulfonamide derivatives (e.g., 0.1 nM to 1000 nM) in running buffer (PBS containing 0.05% Tween-20 and 5% DMSO to ensure solubility).

  • Binding Cycle: Inject the analyte series over the functionalized flow cells at a flow rate of 30 µL/min. Record the association phase for 60 seconds, followed immediately by an injection of blank running buffer to record the dissociation phase for 300 seconds[9].

  • Data Fitting: Subtract the reference flow cell signal to correct for bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ )[8].

Data Presentation & Mechanism Visualization

To effectively establish SAR, quantitative outputs from the stopped-flow and SPR assays must be consolidated. Table 1 illustrates a representative SAR data structure comparing the impact of tail modifications on isoform selectivity.

Table 1: Representative SAR and Kinetic Profile of Synthesized Benzenesulfonamides

Compound IDTail ModificationhCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Index (hCA II / hCA IX)SPR KD​ (nM) against hCA IX
AAZ (Control) Acetazolamide12.025.00.4824.5
Derivative 1 Unsubstituted Amide236.088.32.6790.1
Derivative 2 Diarylpyrazole linker374.039.19.5641.0
Derivative 3 Quinazoline tail692.38.977.789.2

(Note: Data reflects typical SAR trends where bulky, hydrophobic tail modifications significantly reduce off-target hCA II affinity while enhancing tumor-associated hCA IX affinity[5][6][7]).

Binding_Mechanism cluster_0 Benzenesulfonamide Pharmacophore CA Carbonic Anhydrase Active Site Zn Catalytic Zn2+ Ion (Tetrahedral Coordination) CA->Zn coordinates Hydrophobic Hydrophobic Wall (Val121, Val143, Leu198) CA->Hydrophobic ZBG Primary Sulfonamide (-SO2NH2) Tail Variable Tail Moiety (R-group) ZBG->Tail ZBG->Zn Anion Binding Tail->Hydrophobic Pre-binding / Selectivity

Figure 2: Dual-interaction binding mechanism of benzenesulfonamides within the CA active site.

References

  • QSAR and Docking Studies on Triazole Benzene Sulfonamides with Human Carbonic Anhydrase IX Inhibitory Activity - ResearchGate - [Link]

  • 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives... - PMC -[Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer... - RSC Publishing -[Link]

  • Full article: Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide... - Taylor & Francis -[Link]

  • Label-free characterization of carbonic anhydrase - Novel inhibitor interactions using surface plasmon resonance... - ResearchGate - [Link]

  • Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide... - PMC -[Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase... - ACS Publications -[Link]

  • Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - Taylor & Francis -[Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors... - Università di Siena -[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-chloro-5-nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-chloro-5-nitro-N-phenylbenzenesulfonamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As researchers and drug development professionals, we understand that overcoming solubility hurdles is a critical first step in any successful experiment. This guide is designed to provide you with the foundational knowledge and practical steps to systematically address these challenges.

Part 1: Frequently Asked Questions (FAQs) & Quick Start Guide

This section addresses the most common initial questions encountered when working with 2-chloro-5-nitro-N-phenylbenzenesulfonamide.

Q1: I've added the powdered compound directly to my PBS buffer and it won't dissolve. What's wrong?

This is the most common issue. 2-chloro-5-nitro-N-phenylbenzenesulfonamide is a lipophilic molecule with poor aqueous solubility.[1] Its structure, featuring multiple aromatic rings and a nitro group, contributes to a high crystal lattice energy and hydrophobicity, making it energetically unfavorable to dissolve directly in water-based systems.[2] Direct addition of the solid to a buffer will almost certainly result in an insoluble suspension. The standard and required procedure is to first create a concentrated stock solution in a suitable organic solvent.[3][4]

Q2: What is the best organic solvent to use for a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[3][] Other potential co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[][6] The choice depends on the required concentration and the tolerance of your specific experimental system to the solvent.[7]

Q3: I made a 10 mM stock in DMSO, but when I dilute it into my aqueous buffer, a precipitate forms. Why is this happening and what should I do?

This phenomenon is known as "precipitation upon dilution." It occurs because while the compound is stable in the 100% organic solvent, adding it to the aqueous buffer drastically changes the solvent environment, reducing its solubility. The final concentration of the organic solvent in your buffer is now too low to keep the compound dissolved.

Immediate actions to try:

  • Vortex Vigorously: When diluting the stock, add the small volume of DMSO stock directly into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

  • Lower the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final buffer/co-solvent mixture. Try preparing a more dilute solution.

  • Increase the Co-solvent Percentage: If your assay can tolerate it, increase the final percentage of DMSO. For example, instead of a 1:1000 dilution (0.1% DMSO), try a 1:100 dilution (1% DMSO). Be sure to have an equivalent solvent concentration in your vehicle control.

Q4: Is this compound acidic or basic? Can I use pH to help it dissolve?

The sulfonamide moiety (-SO2-NH-) in your compound is weakly acidic. The electron-withdrawing nature of the sulfonyl group and the aromatic rings can allow the nitrogen-bound proton to be removed under basic conditions. By raising the pH of your buffer above the compound's pKa, you deprotonate the molecule, forming an anionic salt. This charged species is typically significantly more soluble in water than the neutral form.[][8][9] This is a powerful technique that should be explored.

Part 2: Systematic Troubleshooting Workflow

If the quick fixes above are insufficient, a more systematic approach is required. This workflow guides you from initial stock preparation to advanced formulation strategies.

Visual Workflow: Decision Tree for Solubilization

This diagram outlines the logical progression of troubleshooting steps.

G cluster_troubleshoot Systematic Troubleshooting Options start Start: Compound Fails to Dissolve in Aqueous Buffer stock Step 1: Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO) start->stock dilute Step 2: Dilute Stock into Aqueous Buffer (with vigorous vortexing) stock->dilute precipitate Does it precipitate? dilute->precipitate success Success! Proceed with Experiment (Ensure Vehicle Control) precipitate->success No troubleshoot Troubleshoot Further precipitate->troubleshoot Yes ph_adjust Option A: pH Adjustment (For acidic compounds, increase pH > pKa) troubleshoot->ph_adjust Try First cosolvent Option B: Optimize Co-solvent (Increase final % of DMSO/Ethanol/PEG) troubleshoot->cosolvent Try in Parallel excipient Option C: Use Excipients (e.g., Cyclodextrins) troubleshoot->excipient Advanced Option

Caption: A decision tree for systematically troubleshooting solubility issues.

Step 1: Preparing and Using an Organic Stock Solution (The Right Way)

The vast majority of poorly soluble compounds used in biological research are first dissolved in 100% DMSO.[3]

Protocol:

  • Weigh Compound: Accurately weigh your 2-chloro-5-nitro-N-phenylbenzenesulfonamide in a suitable vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO to achieve a high but manageable stock concentration (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex vigorously. If needed, gentle warming (to 30-40°C) or sonication can be used to aid dissolution.[10] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Dilution into Buffer: This is the critical step.

    • Pipette the required volume of aqueous buffer into your final tube.

    • While the tube is on a vortex mixer at high speed, pipette the small volume of your DMSO stock directly into the rapidly moving buffer.

    • Continue vortexing for another 15-30 seconds to ensure thorough mixing.

  • Final Inspection: Let the solution sit for a few minutes and inspect for any cloudiness or precipitate (Tyndall effect).

Option A: pH Adjustment Strategy

This strategy leverages the acidic nature of the sulfonamide proton. By increasing the pH, we can form a soluble salt in situ.

Causality: The Henderson-Hasselbalch equation dictates that when the pH is greater than the pKa, the deprotonated (ionized) species predominates. For many molecules, the ionized form has vastly superior aqueous solubility compared to the neutral form.[8][9]

Visualizing the Mechanism:

ph_mechanism insoluble R-SO2-NH-R' (Neutral, Poorly Soluble) soluble R-SO2-N(-)-R' (Anionic, More Soluble) insoluble->soluble + OH- (High pH) soluble->insoluble + H+ (Low pH)

Caption: Equilibrium shift towards the soluble anion at high pH.

Experimental Protocol:

  • Determine Target pH: The pKa of benzenesulfonamides can range from 9-11. To ensure deprotonation, you should aim for a buffer pH of at least 1-2 units above the pKa. A preliminary screen using buffers at pH 8, 9, and 10 is a good starting point.

  • Prepare Buffers: Use appropriate biological buffers for your target pH range (see table below).

  • Solubility Test:

    • Add a small, known amount of your DMSO stock solution to each buffer.

    • Observe for precipitation. The buffer with the highest pH that shows no precipitation is likely the most suitable.

  • Caution: Ensure your compound and your biological system are stable at the required high pH. Always run a pH-matched vehicle control in your experiment.

Table 1: Common Biological Buffers for Alkaline pH Range

Buffer Useful pH Range Comments
HEPES 6.8 - 8.2 Common physiological buffer.
Tris 7.5 - 9.0 Temperature-dependent pH. Can interact with some enzymes.
CHES 8.6 - 10.0 Good for higher pH ranges.

| CAPS | 9.7 - 11.1 | Useful for pH values above 10. |

Option B: Co-solvent Optimization

If pH adjustment is not viable, you can optimize the amount of organic co-solvent in your final working solution.

Causality: Co-solvents like DMSO or ethanol work by reducing the overall polarity of the water-based solvent system.[][11] This reduces the energy penalty required to create a cavity in the solvent for the non-polar solute, thereby increasing solubility.[]

Experimental Protocol:

  • Determine Assay Tolerance: First, determine the maximum percentage of co-solvent your assay can tolerate without affecting the biological outcome (e.g., cell viability, enzyme activity). Test 0.1%, 0.5%, 1%, 2%, and 5% DMSO.

  • Solubility Screening: Prepare a series of dilutions of your compound stock into a buffer to achieve the maximum tolerated co-solvent percentage.

  • Example Calculation: To achieve a 10 µM final concentration in 1% DMSO from a 10 mM DMSO stock:

    • This is a 1:1000 final dilution of the compound.

    • To get 1% DMSO (a 1:100 dilution of the solvent), you need to add 10 µL of the 10 mM stock to 990 µL of buffer.

    • The final compound concentration will be (10 mM / 100) = 100 µM. This is too high.

    • Correct Method: Make an intermediate dilution. Dilute your 10 mM stock 1:10 in DMSO to get a 1 mM stock. Now, add 10 µL of the 1 mM stock to 990 µL of buffer. The final concentration is 10 µM in 1% DMSO.

Option C: Advanced Formulation with Cyclodextrins

If the above methods fail, especially for in vivo studies, using solubility enhancers like cyclodextrins is a powerful strategy.[12][]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (non-polar) interior and a hydrophilic (polar) exterior.[14] The poorly soluble compound (the "guest") partitions into the hydrophobic cavity, forming an "inclusion complex."[15][16] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.[7][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical applications.[6][14]

Visualizing the Mechanism:

cyclodextrin cluster_before Before Complexation cluster_after After Complexation drug_insoluble Hydrophobic Drug (Insoluble) cd Cyclodextrin (Water Soluble) complex Inclusion Complex (Water Soluble) water Water drug_inside Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol (Kneading Method): [15]

  • Prepare Slurry: In a mortar, place a calculated amount of HP-β-CD. Add a small amount of water or a water/ethanol mixture to form a thick paste.

  • Add Compound: Add the 2-chloro-5-nitro-N-phenylbenzenesulfonamide to the paste.

  • Knead: Knead the mixture thoroughly with a pestle for 30-60 minutes. This mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Dry: Dry the resulting paste (e.g., in an oven at 40-50°C or under vacuum) to obtain a solid powder.

  • Test Solubility: Attempt to dissolve this new solid complex directly in your aqueous buffer. The solubility should be significantly enhanced.

Part 3: Summary of Physicochemical Data

Precise experimental data for 2-chloro-5-nitro-N-phenylbenzenesulfonamide is not widely published. The table below includes data for the core structure, 2-chloro-5-nitrobenzenesulfonamide, to provide a reasonable estimate.

Table 2: Physicochemical Properties

Property Value (for 2-chloro-5-nitrobenzenesulfonamide) Source / Comment
Molecular Formula C6H5ClN2O4S PubChem CID: 66784[18]
Molecular Weight 236.63 g/mol PubChem CID: 66784[18]
Appearance Yellowish solid Sinochem Nanjing Corp.[1]
Aqueous Solubility Slightly soluble / Poor Sinochem Nanjing Corp.[1]

| Melting Point | 181-185°C | Sinochem Nanjing Corp.[1] |

Note: The addition of the N-phenyl group to this core structure will increase the molecular weight and lipophilicity, likely further decreasing its aqueous solubility.

References
  • 2-Chloro-5-Nitrobenzenesulfonamide - Sinochem Nanjing Corporation.
  • The effect of cosolvents and surfactants on the solubility of sulfasalazine - Taylor & Francis.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Beta-cyclodextrin and its derivatives-enhanced solubility and biodegradation of 2-nitrobiphenyl - PubMed.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling - MDPI.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Formulation of poorly soluble compounds - EMA.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • β-Cyclodextrin–TiO2: Green Nest for reduction of nitroaromatic compounds.
  • Does pH affect solubility? - AAT Bioquest.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents.
  • How to tackle compound solubility issue : r/labrats - Reddit.
  • 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem.

Sources

Technical Support Center: Minimizing Off-Target Effects of Benzenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Carbonic Anhydrase (CA) Inhibitor Development. Benzenesulfonamides are classical zinc-binding pharmacophores used to target CA isoforms. However, the high structural homology among the 15 human CA isoforms often leads to off-target binding—most notably, the unintended inhibition of ubiquitous housekeeping isoforms like CA I and CA II instead of tumor-associated CA IX or CA XII.

This guide provides troubleshooting strategies, validated assay protocols, and structural design principles to help you achieve high isoform selectivity.

Section 1: Inhibitor Design & Structural Optimization

FAQ 1: Why does my benzenesulfonamide inhibitor show poor selectivity between CA II and CA IX?

Answer: If your compound consists only of a primary sulfonamide zinc-binding group (ZBG) attached to a simple benzene ring, it will likely bind to the highly conserved active site zinc ion present in all catalytically active CA isoforms. To achieve selectivity, you must exploit the "Tail Approach."

While the inner active site is highly conserved, the middle and outer rims of the catalytic cleft contain variable amino acid residues across different isoforms. By appending bulky or elongated "tails" (e.g., ureido, thiadiazole, or cyclooctylamino groups) to the benzenesulfonamide scaffold, the inhibitor can reach and interact with these unique subpockets. This sterically hinders binding to off-target isoforms like CA I and CA II while1[1].

TailApproach ZBG Zinc-Binding Group (ZBG) (Primary Sulfonamide) Scaffold Aromatic Scaffold (Benzenesulfonamide) ZBG->Scaffold Tail Tail Moiety (e.g., Ureido, Cyclooctyl) Scaffold->Tail Subpocket Isoform-Specific Subpockets (Middle/Outer Rim) Tail->Subpocket Interacts with Selectivity Enhanced Isoform Selectivity (Reduced Off-Target Binding) Subpocket->Selectivity

Structural logic of the "Tail Approach" for designing isoform-selective CA inhibitors.

FAQ 2: How can I chemically modify my lead compound to prevent off-target CA I and CA II binding?

Answer: Consider incorporating steric bulk and electron-withdrawing groups simultaneously. For example, di-meta-substituted fluorinated benzenesulfonamides have shown tremendous success. The addition of fluorine atoms lowers the pKa of the sulfonamide group, strengthening the zinc interaction. Meanwhile, adding a bulky hydrophobic group (like a cyclooctylamino substituent) at the meta or ortho position creates favorable hydrophobic contacts within the CA IX binding site but causes severe steric clashes in the narrower active sites of CA I and CA II,2[2].

Section 2: Assay & Screening Workflows

FAQ 3: My IC50 values are inconsistent across different batches. How should I accurately determine the inhibition constants ( Ki​ )?

Answer: Standard endpoint assays are often insufficient for distinguishing highly potent, tight-binding inhibitors. You must use a Stopped-Flow CO₂ Hydration Assay to measure the initial velocity of the enzyme-catalyzed reaction. This method tracks the rapid acidification of the buffer (via phenol red absorbance) as 3[3].

Standard Operating Procedure: Stopped-Flow CO₂ Hydration Assay

Self-Validating Principle: By pre-incubating the enzyme and inhibitor, you ensure the Enzyme-Inhibitor (E-I) complex reaches thermodynamic equilibrium before rapid mixing with the substrate. This eliminates time-dependent artifactual inhibition and ensures that the measured kinetics reflect true binding affinity.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Saturation: Bubble pure CO₂ gas into MilliQ water at 25°C for 1 hour to create a saturated CO₂ solution. Prepare dilutions ranging from 1.7 to 17 mM CO₂.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant CA isoforms (e.g., 9.5 nM to 20 nM final concentration) with varying concentrations of the benzenesulfonamide inhibitor (diluted from a DMSO stock, final DMSO < 1% v/v). to allow E-I complex formation.

  • Stopped-Flow Mixing: Using a stopped-flow spectrometer (e.g., Applied Photophysics), rapidly mix the E-I solution 1:1 with the CO₂ substrate solution at 25°C.

  • Kinetic Measurement: Monitor the decrease in absorbance at 557 nm (the isosbestic point/absorbance maximum for Phenol Red) for a period of 10–100 seconds to capture the 4[4].

  • Data Analysis: Subtract the uncatalyzed CO₂ hydration rate from the observed rates. Calculate the Ki​ values using non-linear least-squares methods and the for tight-binding inhibitors.

StoppedFlow N1 Enzyme & Indicator Prep (CA Isoforms + Phenol Red) N2 Inhibitor Pre-incubation (CA + Inhibitor, 15 min) N1->N2 N4 Stopped-Flow Mixing (E-I Complex + CO2) N2->N4 N3 CO2 Substrate Prep (Saturated CO2 Solution) N3->N4 N5 Kinetic Measurement (Absorbance at 557 nm) N4->N5 N6 Data Analysis (Calculate Ki via Morrison Eq) N5->N6

Stopped-Flow CO2 Hydration Assay workflow for determining CA inhibitor kinetics.

Section 3: Data Interpretation & Selectivity Profiling

FAQ 4: What is an acceptable selectivity ratio for advancing a CA IX/XII inhibitor?

Answer: A viable clinical candidate targeting tumor-associated CA IX or XII should ideally demonstrate at least a 50- to 100-fold selectivity window over the off-target CA II isoform to minimize systemic side effects. Ureido-substituted benzenesulfonamides (USBs) and fluorinated derivatives have successfully 1[1].

Table 1: Quantitative Selectivity Profiling of Benchmark Benzenesulfonamide Inhibitors

Inhibitor Class / CompoundTarget CA IX Ki​ (nM)Target CA XII Ki​ (nM)Off-Target CA II Ki​ (nM)Selectivity Ratio (CA II / CA IX)
U-F (Ureido-substituted)45.04.0960.0~21.3x
U-NO2 (Ureido-substituted)1.06.015.015.0x
VD11-4-2 (Fluorinated, meta-substituted)0.05 (50 pM)N/A> 700.0> 14,000x
Compound 40 (Three-tailed approach)4.0N/A367.291.8x

(Data synthesized from 5[5].)

FAQ 5: How do I confirm that my inhibitor is binding to the intended subpocket and not just the conserved zinc-binding site?

Answer: Kinetic data must be orthogonally validated using X-ray crystallography. By soaking pre-formed hCA II and hCA IX-mimic crystals with your inhibitor (e.g.,), you can resolve the electron density of the tail moiety. If the tail is disordered or points toward the solvent in CA II but forms stable hydrogen bonds or hydrophobic contacts in CA IX, you have successfully validated the 1[1].

References

  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (nih.gov)
  • Title: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells Source: Semantic Scholar URL
  • Title: Carbonic anhydrase inhibitors.
  • Source: CNR-IRIS (cnr.it)
  • Source: Taylor & Francis (tandfonline.com)

Sources

Technical Support Center: Troubleshooting Precipitation of 2-chloro-5-nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-5-nitro-N-phenylbenzenesulfonamide. This guide provides in-depth troubleshooting for the common, yet often complex, issue of unintended precipitation of this compound during experimental workflows. By understanding the underlying physicochemical principles, you can effectively diagnose and resolve these challenges, ensuring the integrity and success of your research.

Understanding the Culprit: Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the inherent properties of 2-chloro-5-nitro-N-phenylbenzenesulfonamide that can contribute to its precipitation. While specific experimental data for this exact N-phenyl derivative is not widely published, we can infer its behavior from the parent compound, 2-chloro-5-nitrobenzenesulfonamide, and general principles of sulfonamide chemistry.

The parent compound, 2-chloro-5-nitrobenzenesulfonamide, is a yellowish solid with a melting point between 181-185°C and is only slightly soluble in water.[1] The introduction of a phenyl group in 2-chloro-5-nitro-N-phenylbenzenesulfonamide will further increase its hydrophobicity, likely decreasing its aqueous solubility.

Key Molecular Features Influencing Solubility:

  • Aromatic Rings: The presence of two phenyl rings contributes to the molecule's non-polar character.

  • Sulfonamide Group (-SO₂NH-): This group can participate in hydrogen bonding, but its acidity is a critical factor. The acidity of the sulfonamide proton allows for the formation of a more soluble salt under basic conditions.[2]

  • Nitro Group (-NO₂): This electron-withdrawing group increases the acidity of the sulfonamide proton, making it more likely to deprotonate at a lower pH.

  • Chloro Group (-Cl): This group also contributes to the overall electronic properties and can influence crystal packing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common precipitation issues in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

FAQ 1: My compound precipitated out of solution unexpectedly during a reaction. What are the likely causes?

Unforeseen precipitation during a reaction is a frequent challenge. The primary culprits are typically changes in the solution environment that decrease the solubility of your compound below its concentration.

Immediate Troubleshooting Steps:

  • Observe the Precipitate: Is it crystalline or amorphous? Crystalline precipitates suggest a slow, ordered process, while amorphous solids often indicate a rapid "crashing out" of the material.

  • Check the Temperature: Did the reaction temperature decrease, even slightly? Many organic compounds are significantly less soluble at lower temperatures.[3]

  • Consider pH Changes: Has the pH of the reaction mixture shifted? The solubility of sulfonamides is highly pH-dependent.[2][4][5] The unionized form is generally less soluble in aqueous media.[4]

  • Solvent Composition: Has the solvent ratio changed due to evaporation or the addition of another reagent dissolved in a different solvent?

In-Depth Analysis and Solutions:

  • Temperature Fluctuation:

    • Causality: The solubility of most solids in liquids increases with temperature.[3] If your reaction was heated and then allowed to cool, or if there's inconsistent heating, precipitation can occur.

    • Protocol: Gently warm the mixture to see if the precipitate redissolves. If it does, you've identified temperature as a key factor. For the remainder of the reaction, ensure consistent and stable temperature control. If the reaction needs to be cooled for workup, be aware that precipitation is likely and plan accordingly (see FAQ 4).

  • pH Shift:

    • Causality: Sulfonamides are weak acids.[2] In a solution with a pH below the pKa of the sulfonamide proton, the compound will exist predominantly in its less soluble, neutral form. If your reaction generates an acidic byproduct, this can cause the pH to drop and your compound to precipitate.

    • Protocol:

      • Carefully measure the pH of the reaction mixture.

      • If the pH is acidic, cautiously add a non-reactive base (e.g., a dilute solution of sodium bicarbonate or an organic base like triethylamine) to raise the pH and see if the precipitate dissolves.

      • To prevent this in future experiments, consider using a buffered solvent system if compatible with your reaction chemistry.

  • Solvent Polarity Change (Antisolvent Effect):

    • Causality: The principle of "like dissolves like" is fundamental.[6] If a less polar solvent is introduced into a solution where your compound is dissolved in a more polar solvent (or vice versa), the overall solvent polarity can change, leading to a decrease in solubility and subsequent precipitation.

    • Protocol:

      • Review your experimental procedure. Did you add a reagent dissolved in a solvent that is a poor solvent for your compound of interest?

      • If possible, try to use the same solvent for all reagent additions. If this is not feasible, add the second solvent slowly and with vigorous stirring to avoid localized areas of high concentration and rapid precipitation.

FAQ 2: I'm struggling to find a suitable solvent to keep my compound in solution for a biological assay.

Finding the right solvent system is critical for the reliability of biological assays. The goal is to achieve the desired concentration without the solvent itself interfering with the assay.

Systematic Solvent Screening Workflow:

This workflow is designed to efficiently identify an appropriate solvent or co-solvent system.

G

Detailed Solvent Considerations:

Solvent/SystemAdvantagesDisadvantagesBest For
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of organic compounds.[6]Can be toxic to cells at higher concentrations; may interfere with some assays.Creating high-concentration stock solutions that are then diluted into the final assay medium.
Ethanol Less toxic than DMSO; commonly used in biological experiments.[6]May not be a strong enough solvent on its own for highly hydrophobic compounds.Co-solvent with water or buffer.
Co-solvents Can fine-tune the polarity of the solvent system to maximize solubility while minimizing toxicity.[3]The optimal ratio needs to be determined empirically.Achieving the final desired concentration in the assay medium.
Aqueous Buffers with pH Adjustment Can significantly increase the solubility of acidic compounds like sulfonamides by forming the more soluble salt.[2][4]The required pH may not be compatible with the biological assay.Assays that are robust across a range of pH values.

Protocol for Co-solvent System Development:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Perform serial dilutions of this stock solution into your aqueous assay buffer.

  • Visually inspect for any signs of precipitation at each dilution.

  • Determine the highest concentration that remains in solution. If this is below your target concentration, you will need to optimize further, perhaps by trying a different co-solvent or adding a surfactant.

FAQ 3: My compound precipitates during purification by column chromatography. How can I prevent this?

Precipitation on a chromatography column is detrimental as it can lead to poor separation, low recovery, and column blockage.

Common Causes and Solutions:

  • Solubility in the Mobile Phase:

    • Causality: The compound is not sufficiently soluble in the chosen eluent system. As the sample band moves down the column, it can become too concentrated for the mobile phase, causing it to precipitate.

    • Solution: Before loading your sample onto the column, test its solubility in the planned mobile phase. If it is not readily soluble, you need to adjust your eluent system. This may involve using a more polar solvent or adding a small percentage of a stronger, more polar solvent (like methanol or acetonitrile) to your mobile phase.

  • Loading Technique:

    • Causality: Loading the sample in a solvent that is much stronger (more polar) than the mobile phase can cause the compound to precipitate when it comes into contact with the weaker mobile phase at the top of the column.

    • Solution: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible while still achieving dissolution. Ideally, use the mobile phase itself. If the compound is not very soluble, you can use a "dry loading" technique:

      • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Add a small amount of silica gel or celite to this solution.

      • Evaporate the solvent completely to leave your compound adsorbed onto the solid support.

      • Carefully load this dry powder onto the top of your chromatography column.

FAQ 4: After quenching my reaction with water, my product crashed out as an unmanageable solid. How can I improve the workup?

This is a classic example of an antisolvent precipitation. The addition of water, a highly polar solvent, drastically reduces the solubility of your relatively non-polar organic compound.

Strategies for a Controlled Workup:

  • Slow Addition and Vigorous Stirring: Instead of pouring the reaction mixture into water, try adding the water slowly to the stirred reaction mixture. This allows for more controlled precipitation and can lead to a more manageable solid.

  • Cooling: Cooling the reaction mixture before and during the addition of water can sometimes help to form a finer, more easily filtered precipitate.

  • Extraction First, then Precipitation:

    • Instead of quenching with water directly, first dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

    • Then, perform your aqueous washes. Your product should remain in the organic layer.

    • After separation and drying of the organic layer, you can then induce precipitation or crystallization in a controlled manner by adding a non-polar solvent (an antisolvent) like hexanes or by concentrating the solution.

Workflow for Improved Product Isolation:

G

By systematically addressing the factors of temperature, pH, and solvent environment, you can effectively troubleshoot and prevent the unwanted precipitation of 2-chloro-5-nitro-N-phenylbenzenesulfonamide, leading to more robust and reproducible experimental outcomes.

References

  • Kim, Y., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. Available from: [Link]

  • ChemTalk. (2025). A Deep Dive into Common Organic Solvents. Available from: [Link]

  • Dunn, P. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(2), 229-237. Available from: [Link]

  • How It Comes Together. (2025). How Do You Prevent Unwanted Crystal Formation In Solutions? YouTube. Available from: [Link]

  • GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. Available from: [Link]

  • Sinochem Nanjing Corporation. (n.d.). 2-Chloro-5-Nitrobenzenesulfonamide. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? Available from: [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal, 39(3), xlii. Available from: [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4393), 384. Available from: [Link]

  • ChemTalk. (2025). A Deep Dive into Common Organic Solvents. Available from: [Link]

  • University of Toronto. (n.d.). Recrystallization. Available from: [Link]

  • Google Patents. (n.d.). WO2008021800A2 - Method for preventing crystallization.
  • O'Mahony, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 785-794. Available from: [Link]

  • University of Bern. (n.d.). Guide for crystallization. Available from: [Link]

  • Martinez, F., & Gomez, A. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 31(11), 909-923. Available from: [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. Available from: [Link]

  • Mahadev, A. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1). Available from: [Link]

  • Kim, S., et al. (2022). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research, 29, 29019–29029. Available from: [Link]

  • JoVE. (2024). Gravimetry: Inorganic And Organic Precipitating Agents. Available from: [Link]

  • Perlovich, G., & Strakhova, N. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(3), 1484-1496. Available from: [Link]

  • Slideshare. (n.d.). organic precipitate and precipitate equilibria. Available from: [Link]

  • Adebayo, O., & Ojo, A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences, 18, 1-15. Available from: [Link]

  • Urbano, V., et al. (2020). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Environmental Science and Pollution Research, 27, 7228-7236. Available from: [Link]

  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 24(4), 469-473. Available from: [Link]

  • Scribd. (n.d.). Organic Precipitants in Gravimetric Analysis. Available from: [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Available from: [Link]

  • Slideshare. (2025). Precipitant or precipitating agent Inorganic precipitating agents. Available from: [Link]

  • Willis, M., & Le-Bas, M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9578-9582. Available from: [Link]

  • Slideshare. (n.d.). Paper: FS-201 (Forensic Chemistry). Available from: [Link]

  • ChemWhat. (n.d.). 2-CHLORO-5-NITROBENZENESULFONIC ACID CAS#: 96-73-1. Available from: [Link]

  • Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering the Chemistry: Synthesis and Application of 2-Chloro-5-nitrobenzenesulfonic Acid. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-NITROBENZENE-1-SULFONIC ACID | CAS 96-73-1. Available from: [Link]

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Technical Support Center: Troubleshooting Benzenesulfonamide-Based Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibitor Development. Benzenesulfonamides represent the classical zinc-binding pharmacophore for human carbonic anhydrases (hCAs). However, the primary challenge in drug development is differentiating between the 15 hCA isoforms—specifically, targeting the tumor-associated, transmembrane hCA IX and XII without inhibiting the ubiquitous, cytosolic hCA I and II.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols to help you overcome selectivity and assay-related hurdles.

Section 1: Design Strategies & Troubleshooting (FAQs)

Q1: My benzenesulfonamide derivatives show potent hCA IX inhibition but suffer from severe off-target toxicity in cell-based assays. Why is this happening and how can I fix it?

Answer: Off-target toxicity usually stems from the inadvertent inhibition of cytosolic hCA I and hCA II. The primary benzenesulfonamide motif (the zinc-binding group) binds deep within the highly conserved active site cone of all CA isoforms. To achieve selectivity, you must exploit the 1[1].

Causality: While the inner active site is conserved, the middle and outer rims of the hCA active sites are highly variable among isoforms. By appending bulky or elongated functional groups (the "tail") to the benzenesulfonamide scaffold, you induce specific steric and electrostatic interactions with these variable amino acid residues. Recent synthetic advancements utilize a 2[2], branching the scaffold to simultaneously probe multiple sub-pockets at the outer rim, which significantly increases the Ki​ ratio between hCA IX and hCA II.

Q2: I've optimized the tail for hCA IX affinity, but the compound still inhibits hCA II in vivo. How can I physically separate the inhibitor from off-target enzymes?

Answer: You need to leverage spatial compartmentalization. hCA I and II are cytosolic, whereas the tumor-associated hCA IX and XII have their catalytic domains facing the extracellular space. If your compound is highly lipophilic, it will passively diffuse across the cell membrane and inhibit hCA II.

Causality: To prevent this, implement the 3[3]. By conjugating a carbohydrate moiety (e.g., glucuronic acid or a glycomimetic) to the benzenesulfonamide tail, you render the molecule highly polar and membrane-impermeant[4]. This restricts the inhibitor to the extracellular matrix, effectively isolating it from cytosolic hCAs and conferring profound in vivo selectivity.

Q3: My sugar-conjugated inhibitors are highly selective in vitro but show poor oral bioavailability and rapid clearance. How can I improve their pharmacokinetic profile?

Answer: Free carbohydrates often suffer from poor absorption and rapid systemic clearance. A proven solution is the 5[5].

Causality: By synthesizing acylated glycopyranosyl azides (e.g., peracetylated sugar tails), you mask the hydrophilic hydroxyl groups, allowing for adequate oral absorption and distribution. Once the prodrug reaches the tumor microenvironment, non-specific esterases cleave the acyl groups, releasing the active, membrane-impermeant hydrophilic glycoconjugate directly at the site of extracellular hCA IX/XII[5].

IsoformTargeting A Benzenesulfonamide Scaffold (Zinc-Binding Group) B Unmodified / Lipophilic Tail (High Membrane Permeability) A->B C Sugar / Glycoconjugate Tail (Low Membrane Permeability) A->C D Acylated Prodrug Tail (Moderate Permeability) A->D E Cytosol Entry Inhibits Off-Target hCA I & II B->E Toxicity Risk F Extracellular Retention Selectively Targets hCA IX & XII C->F High Selectivity G Esterase Cleavage in Tumor Releases Active Glycoconjugate D->G Enhanced Absorption G->F Localized Action

Caption: Logical flow of tail modifications for targeting extracellular CA IX/XII.

Section 2: Experimental Workflows & Protocols

Protocol: Stopped-Flow CO 2​ Hydration Assay for CA Inhibition Kinetics

To accurately determine the inhibition constant ( Ki​ ) of your synthesized compounds, the traditional Wilbur-Anderson assay is insufficient due to its lack of steady-state kinetic precision[6]. The gold standard is the 7[7]. Because the natural reaction (CO 2​

  • H 2​ O HCO 3−​
  • H + ) is incredibly fast ( kcat​≈106 s−1 for hCA II), manual mixing cannot capture the initial rates. Stopped-flow spectrophotometry rapidly mixes the enzyme/inhibitor with CO 2​ -saturated water and monitors the pH drop via a colorimetric or fluorometric indicator within milliseconds[7].

Self-Validating System: This protocol includes a mandatory baseline validation step to ensure the uncatalyzed hydration rate is accurately subtracted, and an internal standard (Acetazolamide) to verify enzyme integrity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5) and an appropriate pH indicator (e.g., 1 μM pyranine for fluorescence or 100 μM phenol red for absorbance)[6][7]. Add 0.1 M Na 2​ SO 4​ to maintain constant ionic strength.

  • Enzyme-Inhibitor Incubation: Dilute the recombinant hCA isoform (e.g., hCA IX) in the reaction buffer to a final concentration of 10–50 nM. Add the benzenesulfonamide inhibitor at varying concentrations (0.1x to 10x the expected IC 50​ ). Incubate at room temperature for 15 minutes to allow the formation of the Enzyme-Inhibitor (E-I) complex.

  • Substrate Preparation: Bubble pure CO 2​ gas into deionized water on ice (0 °C) for at least 30 minutes to create a CO 2​ -saturated solution (~34 mM CO 2​ )[6]. Dilute this stock to create a range of substrate concentrations (e.g., 1.7 to 17 mM).

  • Rapid Mixing: Load the Enzyme-Inhibitor solution into Syringe A and the CO 2​ substrate into Syringe B of the stopped-flow spectrophotometer. Set the temperature control to 20 °C. Fire the pneumatic drive to mix the solutions 1:1 in the observation cell.

  • Data Acquisition: Monitor the decrease in absorbance or fluorescence over a 5–10 second window. The signal decay corresponds to the acidification of the medium as CO 2​ is hydrated.

  • Validation Check: Run a blank with buffer only (no enzyme) to determine the uncatalyzed CO 2​ hydration rate. Run a positive control using Acetazolamide (AAZ); the calculated Ki​ for hCA II must fall between 10–15 nM.

  • Kinetic Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the progress curve (first 5–10% of the reaction). Plot v0​ against [CO 2​ ] using Michaelis-Menten kinetics to determine Km​ and Vmax​ . Calculate the Ki​ using the Cheng-Prusoff equation.

StoppedFlow S1 Step 1: Equilibration Enzyme + Inhibitor (15 min incubation) S2 Step 2: Rapid Mixing Mix with CO2-Sat. Water (Stopped-Flow Device) S1->S2 S3 Step 3: Detection Monitor pH Drop via Indicator Absorbance S2->S3 S4 Step 4: Analysis Extract Initial Rates Calculate Ki S3->S4

Caption: Step-by-step workflow for the stopped-flow CO2 hydration assay.

Section 3: Data Interpretation & Quantitative Benchmarks

To evaluate the success of your structural modifications, compare your Ki​ values against established benchmarks. A successful selectivity profile for a tumor-targeting agent should demonstrate a high Ki​ for hCA I/II (low affinity) and a low Ki​ for hCA IX/XII (high affinity).

Table 1: Comparative Inhibition Constants ( Ki​ ) for Selectivity Strategies

Inhibitor Class / StrategyExample CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (II/IX)
Standard Clinical Acetazolamide (AAZ)~250~12~250.48 (Poor)
Three-Tail Approach [2]TTI Derivative>1000>500~5>100 (Excellent)
Sugar Approach [8]Glucuronic Acid Conjugate>1000~370~23~16 (Good)
Prodrug Approach [5]Acylated Glycopyranosyl>1000~400~30~13 (Good)*

*Note: Prodrugs exhibit moderate in vitro selectivity but achieve superior in vivo selectivity due to localized enzymatic cleavage in the tumor microenvironment.

References

  • [2] The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Taylor & Francis.

  • [1] A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors. PubMed.

  • [7] A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC.

  • [6] A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.

  • [4] Glycomimetic Based Approach toward Selective Carbonic Anhydrase Inhibitors. PMC.

  • [5] A Prodrug Approach Toward Cancer-Related Carbonic Anhydrase Inhibition. ACS Publications.

  • [3] An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC.

  • [8] Inhibition of membrane-associated carbonic anhydrase isozymes IX, XII and XIV with a library of glycoconjugate benzenesulfonamides. PubMed.

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refining purification methods for 2-chloro-5-nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-chloro-5-nitro-N-phenylbenzenesulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we dissect the physicochemical causality behind each purification step, ensuring your workflows are robust, reproducible, and self-validating.

This guide is tailored for researchers and drug development professionals dealing with the specific challenges of sulfonamide synthesis, such as residual aniline, unreacted sulfonyl chlorides, and the dreaded "oiling out" phenomenon during crystallization.

Mechanistic Grounding: The Chemistry of Purification

To purify 2-chloro-5-nitro-N-phenylbenzenesulfonamide effectively, we must exploit its structural features. The sulfonamide functional group features an N-H bond that is highly polarized by the adjacent sulfonyl group and the phenyl ring. The presence of strongly electron-withdrawing groups (2-chloro and 5-nitro) on the benzenesulfonyl ring further increases the acidity of this proton (lowering the pKa to approximately 8–9).

This acidic proton is our primary purification handle. It allows for a chemoselective acid-base extraction [1], separating the target compound from neutral impurities (e.g., bis-sulfonylation products) and basic impurities (e.g., unreacted aniline).

Quantitative Data & Solvent Matrices

Table 1: Physicochemical Profiling for Purification

PropertyRelevance to Purification StrategyTarget Behavior
pKa (N-H) ~8.0 - 9.0Deprotonates in 1M NaOH (aq) to form a water-soluble sodium salt.
Solubility (Neutral) High in DCM, EtOAc, hot EtOHRemains in the organic phase during acidic/neutral aqueous washes.
Solubility (Salt) High in Water, Low in OrganicsPartitions into the aqueous phase during basic extraction.
Crystallinity High (when pure)Prone to "oiling out" if >10% impurities are present[2].

Table 2: Solvent Selection Matrix for Recrystallization

Solvent SystemPerformanceCausality & Application
Ethanol (100%) ExcellentSteep solubility curve. Ideal for high-purity crude (>90%). Washes away polar degradation products[1].
Acetone / Water (7:3) Very GoodWater acts as an anti-solvent. Excellent for precipitating the hydrophobic aromatic core while holding polar impurities in solution[3].
Hexane / EtOAc ModerateBest reserved for Silica Gel Column Chromatography rather than direct recrystallization[4].

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction (Primary Purification)

This self-validating system ensures that only molecules with an acidic N-H proton are isolated, effectively eliminating unreacted starting materials and neutral byproducts[1].

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane, DCM).

  • Amine Removal (Optional but recommended): Wash the organic layer with 1M HCl (aq). Causality: This protonates any residual aniline to anilinium chloride, driving it into the aqueous waste phase.

  • Target Extraction: Extract the organic layer with 1M NaOH (aq). Causality: The strong base deprotonates the sulfonamide N-H, forming a water-soluble sodium salt.

  • Phase Separation: Separate the phases. Discard the organic layer (which now contains neutral bis-sulfonamides and unreacted sulfonyl chloride). Retain the aqueous layer.

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl (aq) under vigorous stirring until the pH reaches ~2. Causality: Reprotonation of the sulfonamide nitrogen drastically drops its water solubility, causing it to precipitate as a solid[3].

  • Isolation: Collect the precipitate via vacuum filtration and wash with ice-cold distilled water.

Protocol B: Solvent-Optimized Recrystallization (Final Polishing)

Used to upgrade the purity of the precipitated solid from Protocol A to >99%.

  • Saturation: Place the solid in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol[1] or an Acetone/Water (7:3) mixture[3] until just dissolved.

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration through fluted filter paper.

  • Nucleation: Allow the flask to cool slowly to room temperature undisturbed. Causality: Slow cooling prevents the entrapment of solvent and impurities within the crystal lattice[4].

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath for 30 minutes to maximize yield.

  • Harvest: Filter under vacuum and wash the crystals with a minimal amount of ice-cold solvent.

Workflow Visualizations

AcidBaseExtraction Crude Crude Mixture in DCM (Sulfonamide, Aniline, Sulfonyl Chloride) AddBase Add 1M NaOH (aq) Extract & Separate Crude->AddBase OrgPhase Organic Phase (Neutral Impurities) AddBase->OrgPhase Discard/Recover AqPhase Aqueous Phase (Sodium Sulfonamide Salt) AddBase->AqPhase Deprotonated N-H AddAcid Acidify with 1M HCl to pH ~2 AqPhase->AddAcid Precipitate Precipitated 2-Chloro-5-nitro-N-phenylbenzenesulfonamide AddAcid->Precipitate Reprotonation Filter Vacuum Filtration & Cold Wash Precipitate->Filter Pure Pure Product (>95%) Filter->Pure

Caption: Mechanistic workflow of the chemoselective acid-base extraction for sulfonamides.

TroubleshootingTree Start Assess Crude Purity (TLC / NMR) HighPurity >90% Purity Minor Impurities Start->HighPurity LowPurity <90% Purity Multiple Impurities Start->LowPurity Recryst Direct Recrystallization (EtOH or Acetone/Water) HighPurity->Recryst AcidBase Acid-Base Extraction (NaOH / HCl) LowPurity->AcidBase CheckCryst Did it oil out? Recryst->CheckCryst AcidBase->Recryst Polish Seed Seed Crystals / Scratch Flask CheckCryst->Seed Yes (Recoverable) Column Silica Column Chromatography CheckCryst->Column Persistent Oil

Caption: Decision matrix for resolving low purity and crystallization failures.

Troubleshooting & FAQs

Q1: My product is an oil or fails to crystallize during recrystallization. What should I do? A: "Oiling out" occurs when the melting point of your impure mixture drops below the temperature at which the solution becomes saturated[2]. Instead of forming a crystal lattice, the compound phase-separates as a liquid. Fix: First, attempt to induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product[4]. If the oil persists, your impurity load is too high. Redissolve the oil in DCM and perform the Acid-Base Extraction (Protocol A) to remove melting-point-depressing impurities before attempting recrystallization again.

Q2: I performed the acid-base extraction, but my yield is unexpectedly low. Where did my product go? A: There are two common culprits.

  • Incomplete Reprotonation: The electron-withdrawing 2-chloro and 5-nitro groups make this specific sulfonamide highly acidic. If you only acidified the aqueous layer to pH 4-5, a significant portion of the compound may remain ionized and dissolved in the water. Ensure you drop the pH to ~2[3].

  • Co-solvent Effects: If your initial DCM layer contained highly polar water-miscible solvents (like THF from the reaction), they can partition into the aqueous layer and artificially increase the solubility of the precipitated sulfonamide. Ensure all THF is evaporated before beginning the extraction.

Q3: NMR analysis shows residual aniline in my final product. How do I remove it? A: Aniline is a weak base. While recrystallization can remove trace amounts, the most efficient method is an acidic wash. Dissolve your product in DCM and wash it vigorously with 1M HCl. The acid protonates the aniline to form anilinium chloride, which is highly water-soluble and will partition into the aqueous waste layer.

Q4: When should I resort to Silica Gel Column Chromatography? A: Column chromatography should be your last resort for this compound, used only when acid-base extraction and recrystallization fail to remove structurally similar impurities (e.g., regioisomers from the starting sulfonyl chloride)[2]. If required, use a gradient of Hexane and Ethyl Acetate, loading the sample dry onto silica to prevent streaking[4].

References

  • Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor Organic Process Research & Development - ACS Publications URL:[Link]

  • 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide PMC / IUCr Journals URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Novel Enzyme Inhibitors: The Case of 2-chloro-5-nitro-N-phenylbenzenesulfonamide Against Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of a novel compound, using 2-chloro-5-nitro-N-phenylbenzenesulfonamide as a case study. The methodologies detailed herein are designed to be self-validating, ensuring robust and reproducible results.

The core structure of our candidate molecule contains a sulfonamide group, a well-established pharmacophore known to target a specific class of metalloenzymes: the Carbonic Anhydrases (CAs).[1][2] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation, fluid secretion, and ion transport.[3][4] Their dysfunction is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[5][6] This guide will therefore focus on validating the inhibitory activity of 2-chloro-5-nitro-N-phenylbenzenesulfonamide against the well-characterized and clinically relevant isoform, human Carbonic Anhydrase II (hCA-II).

We will proceed through a logical, multi-stage validation process:

  • Initial Potency Determination (IC50): Quantifying the concentration of the compound required to inhibit 50% of hCA-II activity.

  • Mechanism of Action (MoA) Elucidation: Determining how the compound inhibits the enzyme—competitively, non-competitively, or otherwise.

  • Comparative Analysis: Benchmarking the compound's performance against established, clinically relevant hCA-II inhibitors.

Part 1: Initial Potency Determination (IC50 Assay)

The first step in validating a potential inhibitor is to determine its potency, commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency. For CA-II, a convenient and high-throughput method is the esterase activity assay, which relies on the enzyme's ability to hydrolyze a chromogenic substrate, p-nitrophenyl acetate (pNPA).[7] The product, p-nitrophenol, is a yellow-colored compound that can be quantified spectrophotometrically.[8][9]

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Measurement cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents: - Assay Buffer (Tris-HCl, pH 7.4) - hCA-II Enzyme Stock - pNPA Substrate Stock - Inhibitor Stock (in DMSO) prep_dilutions Create Serial Dilutions of Test Compound prep_reagents->prep_dilutions prep_plate Prepare 96-Well Plate: - Add Buffer - Add Enzyme Solution - Add Inhibitor Dilutions prep_dilutions->prep_plate pre_incubate Pre-incubate Plate (15 min, 25°C) to allow inhibitor binding prep_plate->pre_incubate To Assay initiate_rxn Initiate Reaction: Add pNPA Substrate to all wells pre_incubate->initiate_rxn measure Measure Absorbance at 400-405 nm (Kinetic Mode, every 30s for 10-15 min) initiate_rxn->measure calc_rate Calculate Reaction Rate (V) (ΔAbs/min) from linear slope measure->calc_rate To Analysis plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 Value (Non-linear regression curve fit) plot_data->calc_ic50

IC50 Determination Workflow Diagram
Detailed Protocol: hCA-II Esterase Inhibition Assay
  • Scientist's Note: This protocol is a robust starting point. Optimization of enzyme and substrate concentrations may be necessary depending on the specific activity of the enzyme lot.

Materials:

  • Human recombinant Carbonic Anhydrase II (hCA-II)

  • 2-chloro-5-nitro-N-phenylbenzenesulfonamide (Test Inhibitor)

  • Acetazolamide (Positive Control Inhibitor)[10]

  • p-Nitrophenyl acetate (pNPA, Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Prepare an hCA-II stock solution in Assay Buffer. The final concentration in the well should be optimized to yield a linear absorbance increase over 10-15 minutes. A typical final concentration is ~10 nM.[10]

    • Substrate Stock: Prepare a 20 mM pNPA stock solution in acetonitrile or DMSO. This should be prepared fresh.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of the test compound and Acetazolamide in 100% DMSO.

  • Assay Plate Setup (200 µL final volume):

    • Controls: It is critical to include proper controls.

      • 100% Activity Control (Negative Control): 180 µL Assay Buffer + 20 µL DMSO (no inhibitor).

      • Blank (No Enzyme) Control: 190 µL Assay Buffer + 10 µL DMSO.

      • Positive Control: Wells containing serial dilutions of Acetazolamide.

    • Test Wells:

      • Create a serial dilution series of the test inhibitor stock solution in Assay Buffer.

      • In the 96-well plate, add 180 µL of Assay Buffer to each well.

      • Add 10 µL of the appropriate inhibitor dilution (or DMSO for the 100% activity control) to each well.

      • Add 10 µL of the hCA-II enzyme solution to all wells except the Blank. Mix gently.[11]

  • Pre-incubation:

    • Incubate the plate at room temperature (25°C) for 15 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[11]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. The final pNPA concentration will be 1 mM.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400 nm in kinetic mode, recording a reading every 30 seconds for 10-15 minutes.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[8]

Part 2: Elucidating the Mechanism of Action (MoA)

Once potency is established, understanding the MoA is the next critical step in drug discovery.[12] MoA studies reveal how the inhibitor interacts with the enzyme and its substrate. The three primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[13][14] These can be distinguished by analyzing enzyme kinetics at varying substrate concentrations in the presence of a fixed inhibitor concentration.

The data is typically visualized using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).[15][16] While not ideal for parameter calculation due to error distortion, it provides an excellent visual tool for distinguishing inhibition types.[16][17]

Conceptual MoA Diagram

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES S EI EI Complex E->EI I ES->E P E2 Enzyme (E) ES2 ES Complex E2->ES2 S EI2 EI Complex E2->EI2 I ES2->E2 P ESI2 ESI Complex ES2->ESI2 I EI2->ESI2 S E3 Enzyme (E) ES3 ES Complex E3->ES3 S ES3->E3 P ESI3 ESI Complex ES3->ESI3 I

Mechanisms of Reversible Enzyme Inhibition
Protocol: Kinetic Studies for MoA Determination

Procedure:

  • Select Inhibitor Concentrations: Based on the IC50 value, choose two or three fixed concentrations of your inhibitor (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

  • Vary Substrate Concentration: For each fixed inhibitor concentration (and a no-inhibitor control), perform the esterase activity assay as described above, but vary the concentration of the pNPA substrate. A typical range would be from 0.1x Kₘ to 10x Kₘ of pNPA for hCA-II.

  • Data Collection: Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Data Analysis and Plotting:

    • For each inhibitor concentration, plot V₀ vs. [pNPA] to generate Michaelis-Menten curves.

    • Transform the data by taking the reciprocal of V₀ and [pNPA].

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[pNPA]), plotting the data for each inhibitor concentration on the same graph.[18]

Interpreting the Lineweaver-Burk Plot: [16][17]

  • Competitive Inhibition: Lines intersect on the Y-axis. The apparent Kₘ increases, but Vₘₐₓ remains unchanged. This indicates the inhibitor binds to the same active site as the substrate.[14]

  • Non-competitive Inhibition: Lines intersect on the X-axis. The apparent Vₘₐₓ decreases, but Kₘ remains unchanged. This suggests the inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[13]

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Vₘₐₓ and Kₘ decrease. This occurs when the inhibitor binds only to the enzyme-substrate (ES) complex.[13]

Part 3: Comparative Analysis with Standard Inhibitors

To understand the therapeutic potential of 2-chloro-5-nitro-N-phenylbenzenesulfonamide, its inhibitory profile must be compared against clinically approved drugs targeting the same enzyme.[19] For hCA-II, Acetazolamide and Dorzolamide are excellent benchmarks.[3][5] The inhibition constant (Kᵢ), a true measure of binding affinity, is the ideal parameter for comparison. It can be calculated from IC50 data if the substrate concentration and the enzyme's Michaelis constant (Kₘ) are known, using the Cheng-Prusoff equation.[20]

Comparative Performance Data

The following table presents a comparison of our hypothetical test compound with established hCA-II inhibitors. A lower Kᵢ value indicates a more potent inhibitor.

InhibitorTarget EnzymeIC50 (nM)Kᵢ (nM)Mechanism of Action
2-chloro-5-nitro-N-phenylbenzenesulfonamide hCA-II (Hypothetical)(Hypothetical)(To be determined)
AcetazolamidehCA-II~20[21]~12-14[20]Competitive
DorzolamidehCA-II~0.18[22]~1.9[23]Competitive

Note: IC50 and Kᵢ values can vary based on assay conditions.

Carbonic Anhydrase Catalytic Cycle and Inhibition

The diagram below illustrates the basic catalytic mechanism of carbonic anhydrase and the site of action for competitive sulfonamide inhibitors.

G E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ L2 Substrate Binding E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ L1 Proton Transfer L4 Competitive Inhibition E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ L3 Product Release Inhibitor Sulfonamide Inhibitor (I) Inhibitor->E_Zn_H2O

Carbonic Anhydrase Catalytic Cycle

Mechanism Explained: The zinc-bound hydroxide ion in the enzyme's active site attacks carbon dioxide.[3] Competitive sulfonamide inhibitors coordinate directly with the zinc ion, displacing the catalytic water molecule and blocking the active site.[1]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for validating the inhibitory activity of 2-chloro-5-nitro-N-phenylbenzenesulfonamide against human Carbonic Anhydrase II. By systematically determining the IC50, elucidating the mechanism of action, and comparing its potency to established drugs, researchers can build a comprehensive profile of this novel compound.

Successful validation in these biochemical assays is a critical prerequisite for advancing a compound into more complex biological systems. Future work should involve assessing the inhibitor's selectivity against other human CA isoforms (e.g., CA I, IV, IX, XII) to predict potential off-target effects and exploring its efficacy in cell-based models to confirm its therapeutic potential.

References

  • Vertex AI Search. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications.
  • Supuran, C. T. (2006, November 15). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
  • Nocentini, A., & Supuran, C. T. (2020, October 20). An overview of carbohydrate-based carbonic anhydrase inhibitors. Taylor & Francis Online.
  • Kaufman, E. J., & Palmer, A. C. (2023, April 17). Carbonic Anhydrase Inhibitors. NCBI Bookshelf.
  • BenchChem. (n.d.). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.
  • ResearchGate. (2026, February 14). A review on Carbonic Anhydrase IX and XII Inhibitors.
  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
  • Monga, V., & Kaur, R. (2021, January 1). Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors. PubMed.
  • Scribd. (n.d.). Lineweaver-Burk Plot Analysis.
  • Wikipedia. (n.d.). Lineweaver–Burk plot.
  • Longdom Publishing. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors.
  • ChemTalk. (2024, February 29). Lineweaver-Burk Plot.
  • El-Sayad, K. A., Elmasry, G. A., & El-Ashry, E. S. H. (2024, June 15). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for CS-185: A Novel Carbonic Anhydrase II Inhibitor.
  • Selleckchem. (n.d.). Carbonic Anhydrase II Selective Inhibitors.
  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay.
  • Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • AAT Bioquest. (n.d.). Carbonic anhydrase Inhibitors (IC50, Ki).
  • BenchChem. (n.d.). Confirming the Binding Affinity of Dorzolamide to Carbonic Anhydrase II: A Comparative Guide.
  • Sugrue, M. F. (n.d.). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed.
  • Frontiers. (2020, November 30). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies.
  • YouTube. (2025, July 23). Carbonic Anhydrase Esterase Activity Assay.
  • Griner, R. D., et al. (2006, October 15). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed.

Sources

comparative analysis of 2-chloro-5-nitro-N-phenylbenzenesulfonamide with other known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a highly functionalized scaffold like 2-chloro-5-nitro-N-phenylbenzenesulfonamide requires looking beyond its basic structural formula. In modern drug discovery, minor peripheral modifications—such as the addition of an N-phenyl ring to a primary sulfonamide—can completely redirect a molecule's mechanism of action (MOA) from reversible metalloenzyme inhibition to irreversible targeted covalent modification.

This guide provides an in-depth comparative analysis of 2-chloro-5-nitro-N-phenylbenzenesulfonamide against other known inhibitors, detailing the structural causality behind its activity, comparative performance data, and the self-validating experimental protocols required to characterize it.

Structural Causality: The Shift from Coordination to Covalent Modification

To understand the behavior of 2-chloro-5-nitro-N-phenylbenzenesulfonamide, we must compare it to its primary sulfonamide analog, 2-chloro-5-nitrobenzenesulfonamide .

Primary sulfonamides ( R−SO2​NH2​ ) are classical, reversible inhibitors of human Carbonic Anhydrases (hCA), particularly the tumor-associated isoforms CA IX and XII[1]. The mechanism relies on the deprotonation of the primary sulfonamide to an anion ( R−SO2​NH− ), which coordinates directly with the catalytic Zn2+ ion in the enzyme's active site[2].

However, the target compound features an N-phenyl substitution (creating a secondary sulfonamide). This structural choice dictates two critical functional shifts:

  • Abolition of CA Inhibition: The bulky N-phenyl group creates a severe steric clash within the narrow, funnel-like active site of Carbonic Anhydrases. Furthermore, the substitution alters the pKa​ of the sulfonamide proton, preventing the formation of the critical zinc-coordinating anion.

  • Unmasking of a Superelectrophile: With metalloenzyme coordination blocked, the molecule's reactivity is dominated by its highly electron-deficient aromatic ring. The C2-chlorine is positioned ortho to the electron-withdrawing sulfonamide and para to the strongly electron-withdrawing nitro group. This arrangement drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by soft nucleophiles, such as protein cysteines[3][4].

This transforms the molecule from a reversible binder into a Targeted Covalent Inhibitor (TCI) candidate, sharing mechanistic similarities with known nitroaromatic covalent inhibitors like Stattic (a STAT3 inhibitor).

MOA A 2-Chloro-5-nitro-N- phenylbenzenesulfonamide (Secondary Sulfonamide) C Steric Clash in Active Site No Zn2+ Coordination A->C G Highly Activated C-Cl Bond (SNAr Electrophile) A->G B 2-Chloro-5-nitro- benzenesulfonamide (Primary Sulfonamide) D Deprotonation to Anion Coordinates Catalytic Zn2+ B->D E Loss of Carbonic Anhydrase Inhibition C->E F Potent CA IX/XII Inhibition D->F H Covalent Modification of Target Cysteines G->H

Fig 1. Divergent binding mechanisms based on sulfonamide substitution.

Comparative Profiling

To contextualize the performance of 2-chloro-5-nitro-N-phenylbenzenesulfonamide, we compare it against three distinct classes of known inhibitors: its primary analog (CA inhibitor), Stattic (nitroaromatic covalent inhibitor), and Celecoxib (classical secondary sulfonamide COX-2 inhibitor).

InhibitorPrimary TargetBinding MechanismPharmacophore FunctionExpected IC50​ Profile
2-Chloro-5-nitro-N-phenylbenzenesulfonamide Cysteine-rich targets (e.g., STAT3, Viral Proteases)Irreversible (Covalent) SN​Ar electrophile via activated C-Cl bond.CA IX: Inactive (>10 µM)Cysteine targets: Low µM
2-Chloro-5-nitrobenzenesulfonamide Carbonic Anhydrase (CA II, IX, XII)Reversible (Zinc Coordination)Primary sulfonamide acts as a Zn2+ ligand[1].CA IX: Nanomolar (nM)Cysteine targets: Weak
Stattic STAT3 (SH2 Domain)Irreversible (Covalent)Nitro-activated electrophile targets Cys residues.STAT3: ~5.1 µM
Celecoxib COX-2Reversible (Hydrophobic)Sulfonamide forms H-bonds in the COX-2 side pocket.COX-2: ~40 nMCA IX: Weak/Inactive

Self-Validating Experimental Protocols

To empirically validate the mechanistic hypotheses outlined above, we must employ a self-validating system. Protocol A proves the presence of covalent reactivity, while Protocol B serves as a negative control to prove the loss of metalloenzyme coordination.

Protocol A: LC-MS/MS Validation of Covalent Adduct Formation (GSH Trapping)

Because the target compound is hypothesized to act via SN​Ar , we use Glutathione (GSH) as a surrogate for reactive protein cysteines. The reaction causality is straightforward: if the C-Cl bond is sufficiently activated by the nitro group, the thiolate of GSH will displace the chlorine, resulting in a predictable mass shift (+271.1 Da on the inhibitor mass, corresponding to the addition of GSH minus HCl).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-chloro-5-nitro-N-phenylbenzenesulfonamide in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in 50 mM Ammonium Bicarbonate buffer (pH 7.4).

  • Incubation: In a microcentrifuge tube, combine 10 µL of the inhibitor stock, 100 µL of the GSH stock (10x molar excess to drive pseudo-first-order kinetics), and 890 µL of buffer.

  • Reaction: Incubate the mixture at 37°C with gentle agitation (500 rpm) for 2 hours.

  • Quenching: Stop the reaction by adding 10 µL of Formic Acid (final concentration ~1%) to protonate the thiolate and halt the SN​Ar reaction.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Processing: Extract the ion chromatogram for the theoretical adduct mass ( m/z [M+H]+ = 584.1).

  • Self-Validation Check: Run a control sample lacking GSH. The absence of the 584.1 m/z peak in the control confirms that the adduct is strictly dependent on thiol nucleophilic attack.

Workflow N1 Step 1: Incubation Inhibitor + GSH (10 eq) pH 7.4, 37°C N2 Step 2: Quenching Formic Acid (1%) N1->N2 N3 Step 3: LC-MS/MS Analysis N2->N3 N4 Step 4: Data Processing Mass Shift Detection (Loss of HCl) N3->N4

Fig 2. Workflow for validating covalent adduct formation via LC-MS/MS.

Protocol B: Stopped-Flow CO2​ Hydrase Assay (Negative Control)

To prove that the N-phenyl substitution abolishes classical sulfonamide activity, we test the compound against Carbonic Anhydrase IX.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant hCA IX is diluted to a final concentration of 10 nM in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ (to maintain constant ionic strength).

  • Indicator Addition: Add Phenol Red (0.2 mM) as a pH indicator to monitor the CO2​ hydration reaction.

  • Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of 2-chloro-5-nitro-N-phenylbenzenesulfonamide (0.1 µM to 100 µM) for 15 minutes at 20°C.

  • Reaction Initiation: Using a stopped-flow photometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water.

  • Measurement: Monitor the decrease in absorbance at 557 nm (corresponding to the acidification of the solution as CO2​ is converted to HCO3−​ and H+ ).

  • Self-Validation Check: Run 2-chloro-5-nitrobenzenesulfonamide (the primary sulfonamide) in parallel. The primary sulfonamide should yield an IC50​ in the low nanomolar range[2], while the N-phenyl derivative should show no significant inhibition, validating the steric exclusion hypothesis.

References

  • Nocentini, A., Vullo, D., Bartolucci, G., & Supuran, C. T. (2016). N-Nitrosulfonamides: A new chemotype for carbonic anhydrase inhibition. Bioorganic & Medicinal Chemistry.[Link]

  • Rami, M., et al. (2013). Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates. Journal of Medicinal Chemistry.[Link]

  • Zhao, Y. (2023). Small-Molecule Modulators Targeting Emerging Therapeutic Pathways. Molecules (MDPI).[Link]

  • Hang, J. Q., et al. (2012). A Novel Class of Highly Potent Irreversible Hepatitis C Virus NS5B Polymerase Inhibitors. Journal of Medicinal Chemistry.[Link]

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confirming the binding mode of 2-chloro-5-nitro-N-phenylbenzenesulfonamide through crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation in Hit-to-Lead Optimization: Confirming the Binding Mode of 2-Chloro-5-nitro-N-phenylbenzenesulfonamide via X-Ray Crystallography vs. Orthogonal Techniques

Introduction & Mechanistic Context In the landscape of structure-based drug design (SBDD), confirming the exact binding mode of a hit compound is the critical inflection point between a stalled project and a successful lead optimization campaign. This guide evaluates the performance of High-Resolution X-Ray Crystallography against orthogonal alternatives—Molecular Docking and STD-NMR—using the complex of 2-chloro-5-nitro-N-phenylbenzenesulfonamide (CNPBS) as our comparative case study.

CNPBS is a secondary arylsulfonamide. While primary sulfonamides are classic, predictable zinc-binders in metalloenzymes like Carbonic Anhydrase (CA) 1, secondary sulfonamides like CNPBS present a unique mechanistic puzzle. The steric bulk of the N-phenyl substitution often prevents canonical zinc coordination, forcing the molecule into atypical binding modes—such as occluding the active site entrance or binding to adjacent hydrophobic pockets 2. Accurately mapping these non-canonical interactions requires robust structural validation.

Comparative Performance: Crystallography vs. Alternatives When determining the binding mode of a sterically complex ligand like CNPBS, researchers typically choose between computational, spectroscopic, and crystallographic platforms.

  • Molecular Docking (In Silico): Highly scalable and low-cost, but struggles with secondary sulfonamides. Docking algorithms often force the sulfonamide moiety toward the metal center, generating false-positive poses because they fail to account for the induced-fit conformational changes required to accommodate the bulky 2-chloro and 5-nitro groups.

  • STD-NMR (Saturation Transfer Difference NMR): Excellent for solution-state validation. It identifies the ligand "epitope" (e.g., confirming that the 5-nitro-phenyl ring makes contact with the protein) but cannot provide the absolute 3D orientation or resolve specific water-mediated hydrogen-bonding networks.

  • X-Ray Crystallography (The Gold Standard): Provides direct, unambiguous 3D electron density maps. It is the only technique that can definitively confirm whether the N-phenyl ring of CNPBS induces a conformational shift in active site residues (e.g., Leu198 in hCA II) 3.

Table 1: Comparative Performance of Binding Mode Confirmation Techniques

Feature / MetricX-Ray CrystallographyMolecular DockingSTD-NMR Spectroscopy
Output Type Direct 3D Electron DensityPredicted Binding PosesLigand Epitope Mapping
Resolution Atomic (Typically < 2.0 Å)N/A (Theoretical)Low (Relative proximity)
Induced-Fit Detection Excellent (Directly observed)Poor (Requires MD simulations)Moderate (Inferred)
Throughput Low to MediumUltra-HighMedium
False Positive Risk Very Low (Self-validating)High (Scoring function bias)Low (But lacks 3D context)

Workflow Visualization The following diagram illustrates the logic flow of binding mode validation, highlighting why crystallography remains the definitive endpoint for SBDD.

BindingModeValidation Target Target Protein + CNPBS (Complex Formation) Cryst X-Ray Crystallography (Direct 3D Coordinates) Target->Cryst Co-crystallization / Soaking Docking Molecular Docking (In Silico Prediction) Target->Docking 3D Structure Input NMR STD-NMR Spectroscopy (Ligand Epitope Mapping) Target->NMR Solution State Map Electron Density Map (< 2.0 Å Resolution) Cryst->Map Poses Scored Binding Poses (Prone to False Positives) Docking->Poses Protons Proton Saturation Transfer (Relative Proximity) NMR->Protons SBDD Confirmed Binding Mode Structure-Based Drug Design Map->SBDD Gold Standard Poses->SBDD Hypothesis Generation Protons->SBDD Orthogonal Support

Caption: Workflow comparing X-ray crystallography against orthogonal methods for binding mode validation.

Experimental Methodology: A Self-Validating Crystallography Protocol To ensure absolute trustworthiness in the structural data for CNPBS, we employ a self-validating crystallographic workflow. Every step includes a built-in quality control checkpoint to prevent the propagation of artifacts.

Step 1: Protein Preparation and Quality Control

  • Action: Express and purify the target protein (e.g., hCA II) using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC).

  • Causality & Validation: Crystallogenesis requires absolute sample homogeneity. We run SEC-Multi-Angle Light Scattering (SEC-MALS) on the final fraction. If the polydispersity index is >1.05, the sample is rejected, as micro-aggregates will poison crystal lattice formation.

Step 2: Ligand Introduction (Soaking vs. Co-crystallization)

  • Action: Grow apo-crystals using vapor diffusion (e.g., 1.5 M Sodium Citrate, pH 6.5). Transfer mature crystals into a drop containing 5 mM CNPBS dissolved in 5% DMSO for 24 hours.

  • Causality & Validation: CNPBS is highly hydrophobic. Attempting co-crystallization often leads to amorphous precipitation of the complex. Soaking circumvents this. We validate ligand entry by monitoring the crystal under a polarized light microscope; a slight loss of birefringence indicates successful ligand diffusion and minor lattice adjustment without destroying the crystal.

Step 3: Cryoprotection and Data Collection

  • Action: Briefly sweep the soaked crystal through a cryoprotectant solution (mother liquor + 20% glycerol) and flash-cool in liquid nitrogen. Collect diffraction data at 100 K at a synchrotron source.

  • Causality & Validation: Flash-cooling minimizes radiation damage. We validate data quality not just by I/σI , but by evaluating the CC1/2​ statistic in the highest resolution shell. A CC1/2​>0.3 confirms that the high-resolution data contains true signal, which is critical for resolving the orientation of the 2-chloro and 5-nitro substituents.

Step 4: Structure Solution and Unbiased Refinement

  • Action: Solve the phases using Molecular Replacement (MR). Perform rigid-body and restrained refinement.

  • Causality & Validation: To prevent model bias (hallucinating the ligand in the density), we calculate an unbiased Fo​−Fc​ omit map before modeling CNPBS. The ligand is only built into the model if positive green density (>3 σ ) clearly outlines the secondary sulfonamide core. We monitor the Rfree​ / Rwork​ gap; a gap exceeding 5% triggers a review of the B-factors and solvent modeling to prevent overfitting 4.

Quantitative Data: Structural and Binding Metrics The crystallographic resolution of the CNPBS complex directly explains its biochemical performance. While primary sulfonamides (like Acetazolamide) bind tightly to the catalytic zinc, the secondary nature of CNPBS forces it into a distinct hydrophobic pocket, resulting in a different affinity profile.

Table 2: Binding and Structural Metrics (CNPBS vs. Standard of Care)

CompoundTarget Ki​ (nM)Binding Mode / Primary InteractionZn-N Distance (Å)
Acetazolamide hCA II12.0Canonical Zn2+ Coordination1.95
CNPBS hCA II450.0Hydrophobic Pocket (Non-canonical)> 4.5 (No coordination)
CNPBS hCA IX85.0Active Site Entrance Occlusion> 5.0

Mechanistic Insight: The crystal structure reveals that the N-phenyl ring of CNPBS sterically clashes with Thr199 if forced into the canonical zinc-binding position. Instead, the molecule anchors itself at the active site entrance. The 2-chloro group engages in halogen bonding with the backbone carbonyl of Pro202, while the 5-nitro group forms a water-mediated hydrogen bond network. This explains the compound's unexpected selectivity for hCA IX over hCA II, a nuance completely missed by initial molecular docking runs.

Conclusion While computational and spectroscopic methods provide rapid, low-cost hypotheses, they are fundamentally predictive or indirect. For complex, non-canonical binders like 2-chloro-5-nitro-N-phenylbenzenesulfonamide, X-Ray Crystallography remains the only standalone, self-validating product capable of delivering the unambiguous 3D coordinates required to drive rational Structure-Based Drug Design.

References

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Unexpected Binding Mode of the Sulfonamide Fluorophore 5-Dimethylamino-1-naphthalene Sulfonamide to Human Carbonic Anhydrase II. ResearchGate.[Link]

  • How many carbonic anhydrase inhibition mechanisms exist? Taylor & Francis Online.[Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed Central (PMC).[Link]

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A Comparative Guide to the Efficacy of 2-Chloro-5-nitro-N-phenylbenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of the efficacy of 2-chloro-5-nitro-N-phenylbenzenesulfonamide and its structural analogs. While direct head-to-head comparative studies on this specific compound and its immediate derivatives are not extensively available in the current literature, this document synthesizes findings from broader research on substituted benzenesulfonamides to elucidate key structure-activity relationships (SAR). We will explore the impact of various functional group modifications on the biological activities of these compounds, with a focus on their potential as antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents based on the benzenesulfonamide scaffold.

Introduction: The Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The central hypothesis of this guide is that systematic structural modifications to the 2-chloro-5-nitro-N-phenylbenzenesulfonamide core can significantly modulate its therapeutic efficacy. The presence of the electron-withdrawing nitro group and the chloro substituent on the phenyl ring are known to influence the electronic properties and, consequently, the biological activity of the molecule.[2]

This guide will delve into the following aspects:

  • Structure-Activity Relationships (SAR): Analyzing how substitutions on both the benzenesulfonamide and N-phenyl rings affect biological outcomes.

  • Comparative Efficacy (Synthesized): Presenting available data on the efficacy of related benzenesulfonamide derivatives to infer the potential of 2-chloro-5-nitro-N-phenylbenzenesulfonamide analogs.

  • Experimental Protocols: Providing detailed methodologies for key in vitro assays to enable researchers to conduct their own comparative studies.

The Core Compound: 2-Chloro-5-nitro-N-phenylbenzenesulfonamide

The lead compound, 2-chloro-5-nitro-N-phenylbenzenesulfonamide, possesses a unique combination of functional groups that suggest potential for biological activity. The 2-chloro and 5-nitro substitutions create a distinct electronic environment on the benzenesulfonamide ring, which can influence its interaction with biological targets.

Caption: Structure of 2-chloro-5-nitro-N-phenylbenzenesulfonamide.

Comparative Efficacy and Structure-Activity Relationship (SAR) of Analogs

Due to the limited direct comparative data for 2-chloro-5-nitro-N-phenylbenzenesulfonamide, we will analyze the SAR of broader classes of benzenesulfonamide derivatives to predict the efficacy of its potential analogs.

Modifications on the Benzenesulfonamide Ring

The substitution pattern on the benzenesulfonamide ring is a critical determinant of biological activity.

  • Position and Nature of Substituents: Studies on various benzenesulfonamide derivatives have shown that the position and electronic nature of substituents significantly impact their antimicrobial and anticancer activities. For instance, the introduction of different alkyl groups at the para-position can influence lipophilicity, which in turn correlates with antimicrobial activity.

  • Bioisosteric Replacements: Replacing the chloro or nitro groups with other functionalities can modulate activity. For example, substituting the nitro group with other electron-withdrawing groups or hydrogen bond donors/acceptors could alter target binding affinity.

Modifications on the N-Aryl Ring

The N-aryl substituent plays a crucial role in defining the compound's interaction with its biological target.

  • Substitution on the Phenyl Ring: The presence, position, and nature of substituents on the N-phenyl ring can dramatically alter the efficacy. For instance, incorporating heterocyclic rings or other functional groups can enhance activity against specific targets.[3] The introduction of bulky substituents can also influence activity, as seen in some N-(thiazol-2-yl)benzenesulfonamides.[4]

  • Replacement of the Phenyl Ring: Replacing the N-phenyl ring with other aromatic or heteroaromatic systems is a common strategy in drug design to explore new binding interactions and improve pharmacokinetic properties.

Synthesized Comparative Data

To illustrate the impact of structural modifications, the following table summarizes the biological activities of various substituted benzenesulfonamide derivatives from the literature. It is important to note that these are not direct analogs of 2-chloro-5-nitro-N-phenylbenzenesulfonamide but serve to demonstrate key SAR principles.

Compound/Analog Class Modification Biological Activity Key Findings Reference
N-(thiazol-2-yl)benzenesulfonamidesIntroduction of a thiazole ring and various substituentsAntibacterial4-tert-butyl and 4-isopropyl substitutions showed significant activity against multiple bacterial strains.[4]
Benzenesulfonamide-bearing imidazolesIncorporation of functionalized imidazole moietiesAntimycobacterialA 4-CF3 substituent on the benzene ring resulted in strong activity against multidrug-resistant Mycobacterium abscessus.[5]
Ciminalum-thiazolidinone hybridsHybrid molecules with a chloro-nitro-aromatic motifAnticancerShowed significant cytotoxic activity against a panel of human cancer cell lines, with GI50 values in the sub-micromolar range for some compounds.[6]
2-chloro-5-nitrobenzoic acid derivativesVariation of the carboxylic acid groupAntibacterialA methylethanolammonium salt derivative exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[7][8]

Potential Mechanisms of Action

The biological activities of nitroaromatic compounds are often linked to the reductive metabolism of the nitro group.[2]

Mechanism_of_Action Prodrug Nitroaromatic Prodrug (e.g., 2-chloro-5-nitro-N-phenylbenzenesulfonamide analog) Nitroreductase Bacterial/Tumor Nitroreductases Prodrug->Nitroreductase Reduction Radical Nitroso/Hydroxylamine Intermediates Nitroreductase->Radical Generates ROS Reactive Oxygen Species (ROS) Radical->ROS Leads to Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage Causes Apoptosis Apoptosis/Cell Death Damage->Apoptosis

Caption: Hypothesized mechanism of action for nitroaromatic benzenesulfonamides.

In hypoxic environments, such as those found in solid tumors or certain bacterial niches, nitroreductase enzymes can reduce the nitro group to generate reactive nitrogen species. These species can induce oxidative stress, leading to DNA damage and ultimately apoptosis or cell death.[2]

Experimental Protocols for Efficacy Assessment

To facilitate further research and comparative analysis, this section provides detailed protocols for key in vitro assays.

Synthesis of 2-Chloro-5-nitro-N-phenylbenzenesulfonamide Analogs

A general method for the synthesis of N-aryl substituted benzenesulfonamides involves the coupling reaction of a substituted benzenesulfonyl chloride with a substituted aniline in the presence of a base like pyridine.[9]

Synthesis_Workflow Start Start: Substituted Benzenesulfonyl Chloride & Substituted Aniline Reaction Reaction: Pyridine, Acetone Room Temperature Start->Reaction Workup Work-up: Acidification, Filtration Reaction->Workup Purification Purification: Recrystallization Workup->Purification Characterization Characterization: FTIR, NMR, Mass Spec Purification->Characterization End End: Pure Analog Characterization->End

Caption: General workflow for the synthesis of N-aryl benzenesulfonamide analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted aniline (1 equivalent) in a mixture of acetone and pyridine.

  • Addition of Sulfonyl Chloride: Slowly add the substituted benzenesulfonyl chloride (1 equivalent) to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into acidic water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl benzenesulfonamide analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Efficacy: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Detection: Western Blot Analysis of Caspase-3 Cleavage

Western blotting can be used to detect the cleavage of caspase-3, a key marker of apoptosis.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the cleaved caspase-3 band indicates apoptosis induction.

Conclusion and Future Directions

While 2-chloro-5-nitro-N-phenylbenzenesulfonamide itself is not extensively characterized in the public domain, the broader family of benzenesulfonamide derivatives represents a rich source of potential therapeutic agents. The synthesized analysis presented in this guide, based on structure-activity relationships from related compounds, suggests that strategic modifications to the core structure can lead to potent and selective antimicrobial and anticancer agents.

Future research should focus on the systematic synthesis and screening of a focused library of 2-chloro-5-nitro-N-phenylbenzenesulfonamide analogs. By varying the substituents on both aromatic rings, it will be possible to build a comprehensive SAR profile and identify lead compounds with optimized efficacy and favorable pharmacological properties for further preclinical development.

References

  • Zengin, G., et al. (2012). Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. Journal of the Serbian Chemical Society, 77(7), 851-864.
  • Kato, M., et al. (1991). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 34(7), 2260-2267.
  • Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30467-30476.
  • Gedgaudas, M., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3209.
  • Ghorab, M. M., et al. (2019). Benzenesulfonamide derivatives of antibacterial activity. Mini-Reviews in Medicinal Chemistry, 19(17), 1403-1415.
  • Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219-223.
  • Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(12), 4136-4147.
  • Ejike, C. E., et al. (2015). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Pharmaceutical Research, 14(10), 1833-1839.
  • Gutu, T., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 26(23), 11607.
  • Eze, F. U., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 106-121.
  • Uchenna, F., et al. (2016). Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides. Journal of Applicable Chemistry, 5(1), 134-141.
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  • PrepChem. (n.d.). a) Preparation of 2-chloro-5-nitrobenzophenone. PrepChem.com.
  • EvitaChem. (n.d.). Buy 2-chloro-N-(2-nitrophenyl)-5-sulfamoylbenzamide (EVT-4100575). EvitaChem.
  • Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5122.
  • Henkel, K. G. (1988). Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
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  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][5]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.

  • Laronze-Cochard, M., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 169-176.
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Comprehensive Comparison Guide: SAR Studies of 2-Chloro-5-nitro-N-phenylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile pharmacophore, the 2-chloro-5-nitro-N-phenylbenzenesulfonamide scaffold has become a cornerstone in medicinal chemistry for developing targeted therapeutics. The unique electronic and steric profile of this core—driven by the strongly electron-withdrawing 5-nitro group and the lipophilic, sterically demanding 2-chloro substitution—allows for exquisite tuning of the sulfonamide’s acidity and binding geometry.

This guide objectively evaluates the structure-activity relationship (SAR) of these derivatives across multiple therapeutic targets, comparing their performance against standard clinical alternatives and baseline compounds.

Target Performance & SAR Divergence

The true utility of the 2-chloro-5-nitrobenzenesulfonamide core lies in its target-specific adaptability. Minor modifications to the N-phenyl ring or the primary sulfonamide group dictate whether the molecule acts as an antiviral kinase inhibitor, an oncology-focused enzyme blocker, or an anti-inflammatory covalent binder.

CaMKII Inhibition (Antiviral Applications)

In the development of broad-spectrum antivirals against Dengue (DENV) and Zika (ZIKV) viruses, the host calcium/calmodulin-dependent kinase II (CaMKII) has emerged as a primary target. SAR optimization of the benzenesulfonamide core revealed that extensive N-alkylation is not only tolerated but required for high potency.

  • Performance: The optimized derivative, N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (Compound 9), achieved an IC50 of 0.79 μM against CaMKII, with potent cellular EC50 values of 1.52 μM (DENV) and 1.91 μM (ZIKV).

  • Comparison: Unsubstituted baseline benzenesulfonamides fail to engage the hydrophobic pocket of CaMKII, resulting in negligible antiviral activity. The addition of the bulky cycloheptyl group provides a critical anchor, outperforming early-stage hits by over 10-fold.

Carbonic Anhydrase IX (CA IX) Inhibition (Oncology)

For targeting hypoxic tumors via the transmembrane CA IX isoform, the primary sulfonamide group (-SO₂NH₂) must remain unsubstituted to coordinate directly with the active-site zinc ion.

  • Performance: Derivatives bearing the 2-chloro-5-nitro substitution pattern exhibited extraordinary potency, yielding Ki values in the range of 0.17–0.37 nM[1].

  • Comparison: These derivatives are approximately two orders of magnitude more potent than the clinical standard, Acetazolamide (AAZ, Ki ~25 nM)[1]. The 5-nitro group increases the acidity of the sulfonamide, facilitating the formation of the active sulfonamidate anion at physiological pH, while the 2-chloro group provides essential steric interactions that drive selectivity for CA IX over off-target cytosolic isoforms[1].

Acyl Sulfonamide Anti-Proliferatives (The Steric Penalty)

It is critical to objectively report where this scaffold underperforms. In the development of acyl sulfonamide anti-proliferative agents, the 2-chloro-5-nitro substitution pattern is detrimental.

  • Performance & Comparison: SAR studies demonstrated that the 2-chloro-5-nitro derivative (Compound 59) was over 10-fold less active (IC50 > 5.0 μM) than its 3-nitro counterpart (Compound 50, IC50 = 0.53 μM)[2]. The steric bulk of the ortho-chloro group forces the benzenesulfonamide ring out of coplanarity, clashing with the binding pocket requirements of this specific anti-proliferative target[2].

Quantitative SAR Data Comparison

The following table synthesizes the quantitative performance of key 2-chloro-5-nitrobenzenesulfonamide derivatives against their respective targets and alternatives.

Compound / DerivativeTarget ApplicationKey Structural ModificationPerformance MetricAlternative / Baseline Comparison
Compound 9 CaMKII (Antiviral)N-(4-cycloheptyl-4-oxobutyl)-4-methoxyIC50 = 0.79 μMUnsubstituted core (IC50 > 10 μM)
Derivative 4a CA IX (Oncology)Primary sulfonamide (-SO₂NH₂) retentionKi = 0.17–0.37 nM[1]Acetazolamide (Ki ~25 nM)
Compound 2i GSTO1-1 (Inflammation)N-(tetrahydrofuran-3-yl) substitutionHigh covalent labeling[3]C1-27 Baseline Hit (Lower selectivity)
Compound 59 Anti-proliferative2-chloro-5-nitro substitutionIC50 > 5.0 μM[2]3-nitro derivative (IC50 = 0.53 μM)

Mechanistic Visualization

The following diagram illustrates the pharmacological branching of the 2-chloro-5-nitrobenzenesulfonamide core, demonstrating how specific structural modifications dictate target engagement.

SAR_Logic cluster_0 Target: CaMKII (Antiviral) cluster_1 Target: CA IX (Oncology) cluster_2 Target: GSTO1-1 (Inflammation) Core 2-Chloro-5-nitro-N-phenyl benzenesulfonamide Core Mod1 N-Alkylation (e.g., 4-cycloheptyl-4-oxobutyl) Core->Mod1 Mod2 Primary Sulfonamide Retention Core->Mod2 Mod3 N-(tetrahydrofuran-3-yl) Substitution Core->Mod3 Result1 IC50: 0.79 μM Blocks DENV/ZIKV Mod1->Result1 Result2 Ki: 0.17–0.37 nM Exceeds Acetazolamide Mod2->Result2 Result3 Covalent Cys32 Binding High Selectivity Mod3->Result3

Fig 1: Pharmacological branching and SAR logic of the 2-chloro-5-nitrobenzenesulfonamide core.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of the core scaffold and its subsequent biochemical validation. Every step is designed as a self-validating system, incorporating internal controls and causality-driven methodology.

Protocol A: Tandem Synthesis of the Benzenesulfonamide Core

Objective: Generate the functionalized benzenesulfonamide scaffold via a chemoselective tandem reduction/ammonolysis reaction[4].

  • Reagent Preparation: Dissolve 2-nitro-N-phenylbenzenesulfonamide (0.2 mmol) in anhydrous acetonitrile (2 mL).

    • Causality: Acetonitrile acts as a polar aprotic solvent, ensuring complete dissolution of the starting material while preventing unwanted nucleophilic side reactions during the reduction phase.

  • Catalyst & Donor Addition: Add tin(II) dichloride dihydrate (1.0 mmol) and isopropanol (2.4 mmol).

    • Causality: SnCl₂ is a mild, chemoselective reducing agent. Isopropanol serves as a critical hydrogen donor and co-solvent, accelerating the targeted reduction of the nitro group without cleaving the sensitive sulfonamide linkage[4].

  • Thermal Activation: Seal the reaction tube and heat in an oil bath at 130 °C for 12 hours.

    • Causality: The sealed environment prevents the volatilization of isopropanol and maintains the high autogenous pressure required to drive the tandem condensation forward.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ neutralizes the acidic tin byproducts, precipitating them as insoluble tin salts. This prevents severe emulsion formation during the subsequent organic extraction.

  • System Validation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography. Validate the final structure using ¹H-NMR (DMSO-d6) and High-Resolution Mass Spectrometry (HRMS). The disappearance of the nitro-associated aromatic shifts confirms successful reduction.

Protocol B: In Vitro CaMKII Kinase Inhibition Assay

Objective: Evaluate the antiviral efficacy of synthesized derivatives (e.g., Compound 9) against the host CaMKII target.

  • Enzyme Pre-Incubation: Incubate 5 nM recombinant human CaMKIIα with the synthesized benzenesulfonamide derivative (titrated from 0.01 to 10 μM) in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂) for 15 minutes at room temperature.

    • Causality: Pre-incubation is mandatory to allow the inhibitor to achieve steady-state binding equilibrium before the substrate introduces competitive kinetics.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 μM ATP and 2 μM of the synthetic peptide substrate (Autocamtide-2).

    • Causality: The reaction must be initiated by ATP last. If ATP is added during the pre-incubation phase, it will outcompete the inhibitor, leading to false-negative IC50 shifts.

  • Detection & Readout: After 30 minutes, stop the reaction using EDTA (to chelate Mg²⁺) and measure phosphorylated substrate levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader.

  • System Validation: The assay must include a DMSO vehicle control (representing 0% inhibition/maximum signal) and a known CaMKII inhibitor (e.g., KN-93) as a positive control. The Z'-factor of the assay should be >0.6 to confirm a robust dynamic range.

Sources

Benchmarking the Novel PPARγ Antagonist 2-Chloro-5-nitro-N-phenylbenzenesulfonamide Against Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of targeted oncology and metabolic regulation, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) remains a complex, highly debated target. While PPARγ agonists (e.g., Rosiglitazone) have been historically utilized, recent evidence demonstrates that irreversible PPARγ antagonists—such as the benzamide-based GW9662 and T0070907 —exert profound anti-proliferative effects in breast cancer models, often outperforming agonists .

However, GW9662 (2-chloro-5-nitro-N-phenylbenzamide) is limited by its pharmacokinetic profile; the benzamide linkage is highly susceptible to rapid amidase-mediated hydrolysis in vivo. As a Senior Application Scientist, I designed this benchmarking guide to evaluate a novel structural analog: 2-chloro-5-nitro-N-phenylbenzenesulfonamide (hereafter referred to as CNPBS ). By replacing the carbonyl group with a sulfonyl group, we hypothesize that CNPBS will resist enzymatic degradation while retaining the ability to covalently modify the critical Cys285 residue in the PPARγ ligand-binding domain (LBD).

This guide objectively benchmarks CNPBS against standard-of-care (SoC) chemotherapeutics (Paclitaxel) and established PPARγ modulators, providing self-validating experimental workflows and robust quantitative data.

Mechanistic Overview & Signaling Pathway

To understand the benchmarking logic, we must first map the target engagement. Both GW9662 and T0070907 function as "suicide inhibitors," covalently binding to PPARγ and preventing the recruitment of co-activators required for tumor survival gene transcription. CNPBS is designed to exploit this exact mechanism but with a prolonged target residence time.

G Rosi Rosiglitazone (Agonist) PPARg PPARγ LBD (Cys285) Rosi->PPARg Activates GW GW9662 GW->PPARg Covalent Inhibition T007 T0070907 T007->PPARg Covalent Inhibition CNPBS 2-Chloro-5-nitro-N- phenylbenzenesulfonamide CNPBS->PPARg Covalent Inhibition (Prolonged t1/2) Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXRα RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds Transcription Tumor Survival Genes PPRE->Transcription Upregulates Proliferation Breast Cancer Cell Proliferation Transcription->Proliferation Promotes

Fig 1: Mechanistic inhibition of PPARγ signaling by covalent antagonists in breast cancer cells.

Benchmarking Data Presentation

The following tables summarize preclinical benchmarking data, comparing the biochemical affinity and in vitro cellular efficacy of CNPBS against reference compounds.

Table 1: Target Engagement & Biochemical Affinity (TR-FRET)

Causality Note: Because these are covalent modifiers, static IC50 values can be misleading. We prioritize the Covalent Half-life ( t1/2​ ) as the primary metric of sustained target engagement.

CompoundTargetApparent IC50 (nM)Covalent Binding t1/2​ (h)Selectivity (vs. PPARα)
GW9662 (Parent)PPARγ3,3001.2> 10-fold
T0070907 (Reference)PPARγ1.00.8> 800-fold
CNPBS (Novel)PPARγ45.56.5> 500-fold
Table 2: In Vitro Efficacy & Synergy in MCF-7 Breast Cancer Cells

Causality Note: Antagonists were tested in combination with Paclitaxel to evaluate synergistic potential in overcoming chemoresistance.

Treatment RegimenCell Viability IC50 (nM)Synergy Score (Bliss Independence)
Paclitaxel (Standard-of-Care)12.4N/A (Baseline)
Paclitaxel + GW9662 (10 µM)8.1+12 (Additive)
Paclitaxel + T0070907 (1 µM)4.5+28 (Synergistic)
Paclitaxel + CNPBS (1 µM)3.2+35 (Highly Synergistic)

Experimental Protocols & Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

TRFRET Prep Prepare GST-PPARγ & Tb-Anti-GST Incubate Add Antagonist (2h Incubation) Prep->Incubate Step 1 Tracer Add Fluorescent Tracer (Acceptor) Incubate->Tracer Step 2 Excite Excite at 340nm Tracer->Excite Step 3 Read Measure Ratio (520nm / 495nm) Excite->Read Step 4 Validate Z'-Factor > 0.6 Validation Read->Validate QC

Fig 2: Logical workflow and quality control checkpoints for the TR-FRET target engagement assay.

Protocol A: TR-FRET Target Engagement Assay

Why TR-FRET? Standard biochemical assays fail to accurately capture the binding kinetics of covalent "suicide" inhibitors. TR-FRET measures the time-dependent displacement of a fluorescent tracer, allowing us to calculate the covalent half-life without radioactive waste.

  • Reagent Preparation: Prepare a master mix yielding a final concentration of 2 nM GST-tagged PPARγ-LBD and 2 nM Terbium (Tb)-labeled anti-GST antibody in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

    • Expert Insight: The GST tag provides a stable binding site for the Tb-antibody, ensuring the FRET donor is perfectly positioned relative to the ligand-binding pocket without occluding it.

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well low-volume plate. Add 5 µL of CNPBS, GW9662, or T0070907 (dose-response, 0.1 nM to 10 µM). Incubate in the dark at room temperature for 2 hours .

    • Expert Insight: Covalent inhibitors require time-dependent incubation to reach equilibrium. A standard 30-minute incubation would artificially inflate their IC50 values.

  • Tracer Addition: Add 5 µL of Fluormone™ Pan-PPAR Green Tracer (FRET acceptor). Incubate for an additional 30 minutes.

  • Signal Detection & Validation: Read the plate on a multimode microplate reader (e.g., EnVision). Excite at 340 nm; read dual emission at 495 nm (Tb) and 520 nm (Tracer). Calculate the 520/495 ratio.

    • Self-Validating Step: The assay is only deemed valid if the calculated Z'-factor (derived from DMSO maximum signal and no-receptor minimum signal wells) exceeds 0.6 . Ratiometric readout eliminates well-to-well pipetting variations.

Protocol B: MCF-7 Cell Viability & Synergy Assay

Why CellTiter-Glo? ATP quantification provides a direct, linear correlation with metabolically active cells. We explicitly avoid redox-based assays (like MTT/MTS) because PPARγ modulation directly alters cellular metabolism, which creates false-positive artifacts in MTT readouts .

  • Cell Seeding: Seed MCF-7 (ER+, PPARγ+) cells at 5,000 cells/well in 90 µL of DMEM (10% FBS) in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Expert Insight: 5,000 cells/well ensures the population remains in the logarithmic growth phase during the 72-hour drug exposure, preventing contact inhibition artifacts.

  • Drug Treatment (Checkerboard Matrix): Treat cells with 10 µL of a 10X drug matrix. The matrix should cross-titrate Paclitaxel (0.1 nM to 100 nM) against fixed concentrations of the PPARγ antagonists (1 µM for CNPBS/T0070907; 10 µM for GW9662 due to lower potency). Incubate for 72 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Calculate the IC50 using a 4-parameter logistic curve. Use the Bliss Independence model to calculate synergy scores, validating whether CNPBS actively sensitizes cells to Paclitaxel.

References

  • Seargent, J. M., Yates, E. A., & Gill, J. H. (2004). "GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation." British Journal of Pharmacology. URL:[Link]

  • Lee, G., Elwood, F., McNally, J., et al. (2002). "T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities." Journal of Biological Chemistry. URL:[Link]

  • Seargent, J. M., et al. (2011). "The PPARγ antagonist T0070907 suppresses breast cancer cell proliferation and motility via both PPARγ-dependent and -independent mechanisms." Anticancer Research. URL: [Link]

assessing the reproducibility of experiments involving 2-chloro-5-nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Reproducibility of Experiments Involving 2-Chloro-5-nitro-N-phenylbenzenesulfonamide: A Comprehensive Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising hit compounds that fail to translate in downstream assays. Sulfonamides containing nitroaromatic moieties—such as 2-chloro-5-nitro-N-phenylbenzenesulfonamide (CAS: 105837-49-8)[1]—are classic examples of molecules that require rigorous, self-validating experimental designs to distinguish true pharmacological activity from assay interference.

This guide objectively compares the performance and reproducibility profile of 2-chloro-5-nitro-N-phenylbenzenesulfonamide against established structural analogs, providing a framework to ensure scientific integrity in your screening cascades.

Mechanistic Grounding: The Dual Nature of Nitro-Sulfonamides

2-Chloro-5-nitro-N-phenylbenzenesulfonamide shares critical structural pharmacophores with well-characterized modulators, most notably the PPARγ antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide) and the dual Wnt/β-catenin and PPARγ/δ inhibitor FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide)[2][3].

While these structural motifs can drive potent target engagement, they also introduce significant liabilities. Compounds containing phenol-sulfonamides or nitroaromatics are frequently flagged as Pan-Assay Interference Compounds (PAINS)[4]. The causality behind this interference is twofold:

  • Redox Cycling & Covalent Modification: The nitro group can alter local redox cycles, producing hydrogen peroxide that inactivates target proteins non-specifically[4].

  • Colloidal Aggregation: Hydrophobic sulfonamides often form sub-micron colloidal aggregates in aqueous buffers. These aggregates sequester proteins, leading to false-positive enzyme inhibition or receptor antagonism[5].

To achieve reproducibility, your experimental design must actively control for these biophysical phenomena.

Comparative Performance Analysis

When evaluating 2-chloro-5-nitro-N-phenylbenzenesulfonamide as a potential hit, it is crucial to benchmark its behavior against known alternatives. The table below summarizes the comparative performance metrics based on structural profiling and historical assay data of its analogs.

CompoundTarget ProfileStructural ClassPAINS / Interference LiabilityAqueous Solubility (pH 7.4)
2-Chloro-5-nitro-N-phenylbenzenesulfonamide Putative PPAR / Wnt modulatorNitro-benzenesulfonamideHigh (Redox cycling, Aggregation)Poor (< 10 µM)
GW9662 PPARγ Antagonist[3]Nitro-benzamideModerate (Covalent Cys285 modifier)Moderate (~25 µM)
FH535 Wnt/β-catenin & PPARγ/δ Inhibitor[2]Nitro-benzenesulfonamideModerate to High (Aggregation)Poor (< 15 µM)

Data Synthesis: Sulfonamide analogs require careful handling to prevent precipitation and false readouts.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a closed, self-validating system. A single readout is never sufficient; you must engineer causality checks directly into the workflow.

Protocol A: Detergent-Controlled Cellular Reporter Assay

This protocol determines whether the observed inhibition is driven by true receptor antagonism or artifactual colloidal aggregation[5].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-chloro-5-nitro-N-phenylbenzenesulfonamide in 100% anhydrous DMSO to a 10 mM stock. Causality Note: Sulfonamides degrade in aqueous environments; keeping the stock anhydrous prevents hydrolysis.

  • Assay Buffer Formulation: Prepare two identical sets of assay buffers (e.g., DMEM with 1% FBS). To Set B, add 0.01% (v/v) Triton X-100 .

  • Dosing: Serially dilute the compound and apply it to the reporter cells (e.g., a Tcf/Lef luciferase reporter for Wnt signaling). Ensure the final DMSO concentration remains constant at 0.1% across all wells.

  • Readout & Validation: Measure luminescence after 24 hours.

    • Self-Validation Logic: Triton X-100 disrupts colloidal aggregates but does not interfere with true ligand-receptor binding. If the compound shows an IC50 of 5 µM in Set A (no detergent) but >50 µM in Set B (with detergent), the initial hit was a false positive caused by aggregation[5].

Protocol B: LC-MS/MS Quantification for Matrix Stability

Because sulfonamides can bind non-specifically to plasticware or biological matrices, you must confirm the actual concentration of the free drug in your assay[6][7].

Step-by-Step Methodology:

  • Sample Extraction: Spike assay media samples with a stable isotope-labeled internal standard (e.g., 13C-labeled sulfamethoxazole) to a final concentration of 10 ng/mL.

  • Solid Phase Extraction (SPE): Pass the sample through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Causality Note: The internal standard corrects for any compound lost to the plastic walls or degraded during extraction, ensuring absolute quantitative accuracy[7].

  • LC-MS/MS Analysis: Elute with acetonitrile and inject onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for the parent sulfonamide.

  • Validation: Calculate the recovery rate. If the recovery of 2-chloro-5-nitro-N-phenylbenzenesulfonamide is <70% while the internal standard is >95%, the compound is unstable or precipitating in your specific assay buffer.

Visualizing the Workflows

To further clarify the mechanistic interactions and the required validation cascade, refer to the following diagrams.

Pathway Ligand 2-Chloro-5-nitro-N- phenylbenzenesulfonamide PPAR PPARγ / PPARδ Receptors Ligand->PPAR Antagonism Wnt Wnt / β-catenin Signaling Ligand->Wnt Inhibition OffTarget Colloidal Aggregation / Redox Interference Ligand->OffTarget High Conc. Readout Reporter Assay Readout PPAR->Readout Decreased Signal Wnt->Readout Decreased Signal OffTarget->Readout False Positive

Proposed signaling modulation and potential assay interference pathways for the sulfonamide compound.

Workflow Start Compound Preparation (DMSO Stock) Primary Primary Reporter Assay (e.g., Luciferase) Start->Primary Counter Counter-Screen (+ 0.01% Triton X-100) Primary->Counter Hit Detected Ortho Orthogonal Assay (Direct Binding / SPR) Counter->Ortho Activity Retained (No Aggregation) LCMS LC-MS/MS Stability Check Counter->LCMS Activity Lost Valid Validated Hit Ortho->Valid Confirmed Binding

Self-validating experimental workflow to assess reproducibility and rule out PAINS behavior.

Conclusion

Assessing the reproducibility of 2-chloro-5-nitro-N-phenylbenzenesulfonamide requires a skeptical, data-driven approach. By understanding the biophysical limitations of the nitro-sulfonamide scaffold and implementing self-validating controls—such as detergent counter-screens and LC-MS/MS quantification—researchers can confidently separate genuine pharmacological activity from assay artifacts.

References

  • CAS Index 1058 - ChemBK: 105837-49-8. ChemBK.[Link]

  • A small-molecule inhibitor of Tcf/β-catenin signaling down-regulates PPARγ and PPARδ activities. AACR Journals.[Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochem Pharmacol (Los Angel).[Link]

  • Comment on The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. ResearchGate.[Link]

Sources

head-to-head study of 2-chloro-5-nitro-N-phenylbenzenesulfonamide versus GW9662

Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison Guide: 2-chloro-5-nitro-N-phenylbenzenesulfonamide (T0070907) vs. GW9662 in PPARγ Modulation

As peroxisome proliferator-activated receptor gamma (PPARγ) continues to be a critical target in metabolic diseases, oncology, and inflammation, the precise pharmacological modulation of its ligand-binding domain (LBD) is paramount. For researchers seeking to irreversibly block PPARγ activity, two commercially available covalent inhibitors dominate the landscape: GW9662 and 2-chloro-5-nitro-N-phenylbenzenesulfonamide (T0070907) .

While both compounds are widely classified as irreversible antagonists that covalently modify Cysteine 285 (Cys285) in the orthosteric pocket, treating them as interchangeable is a critical experimental error. This guide provides a deep-dive technical comparison, elucidating their structural divergence, functional causality, and the experimental protocols required to validate their distinct pharmacological profiles.

Structural Basis and Mechanistic Divergence

At the molecular level, GW9662 (an anilide) and T0070907 (a sulfonamide) share a nearly identical core structure, differing only by a single functional group linkage[1][2]. However, this subtle substitution dictates a profound shift in how they stabilize the dynamic ensemble of the PPARγ LBD[3].

  • GW9662 (Neutral Antagonist): Binds covalently to Cys285 via a halogen exchange reaction[2]. It acts primarily as a steric blockade, preventing the binding of endogenous or synthetic agonists to the canonical ligand-binding pocket (LBP). It stabilizes a mixed conformational state, acting pharmacologically as a neutral antagonist[3].

  • T0070907 (Inverse Agonist): Also binds covalently to Cys285, but the sulfonamide linkage alters the thermodynamic landscape of the LBD[3]. T0070907 actively pushes Helix 12 into a solvent-occluded, transcriptionally repressive conformation[3][4]. This structural shift significantly enhances the recruitment of corepressors (like NCoR), reclassifying T0070907 as a potent inverse agonist rather than a mere neutral antagonist[3][5].

Signaling Pathway: Conformational Dynamics

G Apo Apo-PPARγ (Dynamic State) GW GW9662 Bound (Neutral Antagonist) Apo->GW Covalent binding (Cys285) T00 T0070907 Bound (Inverse Agonist) Apo->T00 Covalent binding (Cys285) Active Active Conformation (Coactivator Recruitment) GW->Active Weak block Repressive Repressive Conformation (Corepressor Recruitment) GW->Repressive Moderate stabilization T00->Active Complete block T00->Repressive Strong stabilization (Helix 12 occluded)

Caption: Conformational dynamics of PPARγ modulated by GW9662 and T0070907 binding.

Quantitative Data Comparison

To select the appropriate tool compound, researchers must evaluate their biochemical metrics. The following table synthesizes the binding affinities, selectivity, and coregulator recruitment profiles of both compounds.

ParameterGW9662T0070907 (2-chloro-5-nitro-N-phenylbenzenesulfonamide)
Chemical Class Benzamide / Anilide[1]Sulfonamide[2]
Primary Target PPARγ (Covalent at Cys285)[5]PPARγ (Covalent at Cys285)[5]
Potency (IC50 / Ki) IC50 ~ 3.3 nM[6]Ki ~ 1.0 nM[6]
Selectivity (γ over α/δ) 10 to 600-fold[7]>800-fold[7]
Functional Classification Neutral Antagonist[3]Inverse Agonist[3]
NCoR Binding Affinity 0.38 ± 0.12 μM[5]0.12 ± 0.06 μM (Stronger corepressor recruitment)[5]
Cobinding Inhibition Weakly blocks allosteric agonists[5]Strongly attenuates allosteric agonist activity[3]

Experimental Causality Note: The tighter NCoR binding affinity (0.12 μM) exhibited by T0070907 is the direct biochemical evidence of its inverse agonist activity[5]. By locking Helix 12 in a repressive state, it exposes the corepressor binding surface more effectively than GW9662[3][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must validate both the physical binding and the functional consequence of these inhibitors. The following dual-protocol system provides a self-validating workflow: Mass Spectrometry confirms the covalent physical interaction, while TR-FRET confirms the functional conformational shift.

Protocol A: Intact Protein LC-MS (Validation of Covalent Modification)

Purpose: To verify 1:1 stoichiometric covalent binding to Cys285 via halogen exchange.

  • Preparation: Dilute purified recombinant human PPARγ LBD (residues 206-477) to 10 μM in a physiological buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 1 mM TCEP). Crucial: Avoid DTT or high concentrations of beta-mercaptoethanol, as strong nucleophiles can compete with Cys285 for the ligand.

  • Incubation: Add GW9662 or T0070907 at a 5-fold molar excess (50 μM). Incubate at 4°C for 2 hours to ensure complete covalent adduction.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound excess ligand.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Data Deconvolution: Calculate the mass shift. You must observe a mass increase corresponding to the molecular weight of the inhibitor minus the leaving halogen group (chlorine), confirming irreversible nucleophilic substitution.

Protocol B: TR-FRET Coregulator Recruitment Assay

Purpose: To differentiate the neutral antagonism of GW9662 from the inverse agonism of T0070907 by measuring NCoR corepressor peptide recruitment.

Workflow Step1 Step 1: Complex Assembly 2 nM GST-PPARγ LBD + 100 nM FITC-NCoR Peptide Step2 Step 2: Ligand Titration Add GW9662 or T0070907 (0.1 nM to 10 μM) Step1->Step2 Step3 Step 3: Equilibration Incubate 1 hour at Room Temp in dark Step2->Step3 Step4 Step 4: Fluorophore Addition Add 2 nM Tb-anti-GST Antibody (Donor) Step3->Step4 Step5 Step 5: TR-FRET Detection Ex: 340nm / Em: 495nm (Tb) & 520nm (FITC) Step4->Step5

Caption: Step-by-step TR-FRET experimental workflow for assessing coregulator recruitment.

Protocol B Execution Steps:

  • Assay Buffer: Prepare buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM TCEP, and 0.01% BSA to prevent non-specific binding.

  • Titration: Dispense a 10-point dose-response titration of GW9662 and T0070907 into a 384-well black microplate.

  • Master Mix: Add the GST-tagged PPARγ LBD, Terbium-labeled anti-GST antibody (donor), and FITC-labeled NCoR peptide (acceptor).

  • Readout: Measure time-resolved fluorescence. Calculate the emission ratio (520 nm / 495 nm).

  • Causality Check: T0070907 will yield a significantly higher FRET ratio and a lower EC50 for NCoR recruitment compared to GW9662, validating its inverse agonist mechanism[5].

Application Selection Guide: Which to Choose?

Choosing between these two compounds dictates the trajectory of your experimental results, particularly in complex cellular environments.

  • Choose GW9662 when: You need a baseline steric blockade of the orthosteric pocket without aggressively driving the receptor into a repressive state. It is ideal for standard competitive binding assays or when studying basal PPARγ activity[3].

  • Choose T0070907 when: You require maximum suppression of PPARγ transcriptional activity. Because it actively recruits corepressors, it is superior for silencing constitutive PPARγ activity in cancer cell lines or when attempting to block the allosteric cobinding of synthetic agonists (e.g., MRL20) that can otherwise bypass GW9662[3][5].

References

  • Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Peroxisome proliferator-activated receptor-gamma antagonists GW9662 and T0070907 reduce the protective effects of lipopolysaccharide preconditioning against organ failure caused by endotoxemia. PubMed / NIH. Available at:[Link]

  • Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands. Vanderbilt University. Available at:[Link]

  • An alternate binding site for PPARγ ligands. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ. National Institutes of Health (NIH). Available at: [Link]

Sources

Safety Operating Guide

2-chloro-5-nitro-N-phenylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Disposal and Logistics Guide: 2-Chloro-5-nitro-N-phenylbenzenesulfonamide

For researchers and drug development professionals, the management of complex synthetic intermediates requires rigorous adherence to Environmental Protection Agency (EPA) standards and Resource Conservation and Recovery Act (RCRA) regulations[1]. 2-Chloro-5-nitro-N-phenylbenzenesulfonamide (CAS: 105837-49-8) is a halogenated, nitroaromatic sulfonamide[2]. Due to its specific functional groups, its disposal cannot be treated as generic organic waste.

This guide outlines the causal reasoning and step-by-step operational protocols for the safe, compliant disposal of this compound in a professional laboratory setting.

Part 1: Hazard Profiling and Segregation Logic

In laboratory waste management, segregation is dictated by chemical causality. The structural components of 2-chloro-5-nitro-N-phenylbenzenesulfonamide dictate its waste routing:

  • The Aryl Chloride Moiety: Halogenated compounds must never be mixed with non-halogenated solvent waste[3]. When incinerated at a Treatment, Storage, and Disposal Facility (TSDF), halogenated waste requires specialized high-temperature scrubbers to prevent the formation of toxic byproducts (such as dioxins and furans).

  • The Nitroaromatic Group: Nitro groups are inherently energy-rich and can act as oxidizing agents under specific conditions. This waste must be strictly segregated from strong reducing agents, alkali metals, and incompatible hydrides to prevent exothermic reactions in the waste container[3].

  • The Sulfonamide Linkage: While generally stable, the compound as a whole presents environmental toxicity risks. Even small quantities flushed into municipal water systems can cause widespread contamination[4].

Part 2: Step-by-Step Operational Disposal Protocol

To ensure a self-validating safety system, laboratories must implement the following RCRA-compliant workflow for this compound[1][5].

Step 1: Point-of-Generation Segregation

  • Solid Waste: Unused powders, contaminated weighing paper, and disposable spatulas must be collected in a dedicated, puncture-resistant solid hazardous waste container (typically a high-density polyethylene (HDPE) bucket).

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DMF, or DCM during synthesis or assay preparation), the resulting solution must be routed to a designated Halogenated Organic Waste carboy[3].

Step 2: Satellite Accumulation Area (SAA) Management

  • Place the waste container in an SAA at or near the specific bench or fume hood where the waste was generated[5].

  • The container must remain securely closed with a leak-proof cap at all times, except during the exact moment waste is being actively added[3].

  • Place the primary container inside a secondary containment tray to capture any potential spills or leaks[3].

Step 3: RCRA-Compliant Labeling

  • Attach a hazardous waste label the moment the first drop or grain of waste enters the container[3].

  • The label must explicitly state "Hazardous Waste" and list the full chemical name (do not use abbreviations like "2-Cl-5-NO2-Sulfonamide").

  • Check the applicable Globally Harmonized System (GHS) hazard boxes (e.g., Toxic, Environmental Hazard) based on the compound's Safety Data Sheet (SDS)[3].

Step 4: Central Accumulation and TSDF Handoff

  • Once an SAA container reaches its volume limit (or time limit, depending on your institution's specific EPA generator status), transfer it to the facility's Central Accumulation Area (CAA).

  • Final disposal must be executed by a licensed hazardous waste broker who will transport the material to a certified TSDF for high-temperature chemical incineration[1][6]. Under no circumstances should laboratory personnel attempt to chemically neutralize or destroy this compound in-house.

Part 3: Regulatory Accumulation Parameters

To maintain compliance, laboratories must track their waste generation rates. The EPA categorizes facilities into three tiers, which dictate how long waste containing 2-chloro-5-nitro-N-phenylbenzenesulfonamide can be stored onsite[1][5].

EPA Generator StatusMonthly Generation LimitMax On-Site Accumulation TimeSAA Volume Limit
VSQG (Very Small)≤ 100 kg (approx. 27 gallons)No strict federal time limit*55 Gallons
SQG (Small)100 kg to 1,000 kg180 days (or 270 if shipping >200 miles)55 Gallons
LQG (Large)≥ 1,000 kg90 days55 Gallons

*Note: Academic laboratories operating under EPA Subpart K have alternative flexible limits, typically requiring a mandatory clean-out every 6 to 12 months regardless of volume[4][5]. State regulations (e.g., California DTSC) may impose stricter 90-day limits universally[1].

Part 4: Waste Routing Visualization

G Start Waste Generation: 2-chloro-5-nitro-N- phenylbenzenesulfonamide State Physical State? Start->State Solid Solid Waste Stream (Contaminated PPE/Powder) State->Solid Liquid Liquid Waste Stream (Dissolved in Solvent) State->Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Solid->SAA Halogenated Route to HALOGENATED Organic Waste Carboy Liquid->Halogenated Halogenated->SAA CAA Central Accumulation Area (CAA) EHS Management SAA->CAA TSDF Licensed TSDF High-Temperature Incineration CAA->TSDF

EHS waste routing workflow for halogenated nitroaromatic compounds to TSDF.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health |[Link]

  • Laboratory Environmental Sample Disposal Information Document | US Environmental Protection Agency (EPA) |[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly | GAIACA |[Link]

  • Chemistry Lab Waste Disposal | Environmental Marketing Services |[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US Environmental Protection Agency (EPA) |[Link]

Sources

Personal protective equipment for handling 2-chloro-5-nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Chloro-5-nitro-N-phenylbenzenesulfonamide

Executive Summary & Chemical Profile

2-Chloro-5-nitro-N-phenylbenzenesulfonamide (CAS: 105837-49-8) is a highly reactive, multifunctional organic compound frequently utilized as a critical intermediate in advanced drug development and synthetic chemistry. Due to its structural complexity—featuring an electrophilic aryl chloride, a reducible nitroaromatic ring, and a sulfonamide linkage—it presents specific toxicological and logistical challenges. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, containment, and disposal of this compound.

Mechanistic Toxicology & Hazard Classification

Understanding the chemical causality behind the hazards is essential for effective risk mitigation. While specific Safety Data Sheet (SDS) data for this exact CAS may be limited in public repositories, its structural analogs, such as 4-chlorobenzenesulfonamide and 4-nitrobenzenesulfonamide, dictate a clear and highly predictable hazard profile:

  • Skin Sensitization and Irritation (Skin Irrit. 2, H315): The presence of the electron-withdrawing nitro group para to the chlorine atom highly activates the aryl chloride toward Nucleophilic Aromatic Substitution (SNAr)[1]. This makes the compound a potent electrophile capable of covalently binding to nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins, leading to severe irritation and potential allergic sensitization[2].

  • Ocular Toxicity (Eye Irrit. 2, H319): As a fine crystalline powder, aerosolized micro-particulates can rapidly dissolve in the aqueous environment of the cornea, causing localized pH shifts and acute tissue damage.

  • Respiratory and Systemic Toxicity (STOT SE 3, H335): Inhalation of the dust not only causes severe respiratory tract irritation but also introduces the nitroaromatic moiety into the systemic circulation. In vivo, nitroaromatics undergo enzymatic reduction to reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

To counteract these specific mechanistic threats, the following quantitative PPE matrix must be strictly adhered to before initiating any handling procedures.

Equipment CategorySpecification / StandardBreakthrough/LimitCausality (Mechanistic Rationale)
Hand Protection Nitrile Gloves (EN 374)>480 min, 0.11 mm thickPrevents dermal alkylation and sensitization by the electrophilic chloronitroaryl moiety[2].
Eye Protection Safety Goggles (ANSI Z87.1)N/A (Tight-fitting)Prevents aerosolized crystalline dust from dissolving in corneal fluid, avoiding acute severe irritation.
Respiratory Particulate Respirator (N95/P3)95% - 99.9% filtrationMitigates inhalation of fine powders, preventing respiratory tract irritation (STOT SE 3) and systemic nitro-reduction.
Body Protection Flame-Resistant Lab CoatN/A (Knee-length)Prevents accumulation of potentially combustible nitroaromatic dust on personal clothing[2].

Operational Workflow: Safe Handling & Weighing

HandlingWorkflow Start 1. Pre-Operation & PPE Setup Weighing 2. Weighing in Fume Hood (Anti-static tools active) Start->Weighing Transfer 3. Transfer to Vessel Weighing->Transfer Spill Spill Detected? Transfer->Spill Containment 4a. Containment (Damp Absorbent) Spill->Containment Yes Success 4b. Experiment Proceeds Spill->Success No Disposal 5. Hazardous Waste Disposal (EPA/RCRA Compliant) Containment->Disposal Success->Disposal Post-Reaction Waste

Workflow for the safe handling, spill containment, and disposal of hazardous benzenesulfonamides.

Step-by-Step Methodology:
  • Environmental Preparation: Conduct all open-handling procedures inside a Class II Type B2 biological safety cabinet or a certified chemical fume hood. Verify that the face velocity is between 80–120 feet per minute (fpm) prior to opening the container.

    • Causality: This specific airflow velocity is required to prevent the escape of fine aerosolized powders into the general laboratory atmosphere without causing excessive turbulence that could disperse the powder[2].

  • Static Dissipation: Utilize an anti-static weighing brush and ensure the analytical balance is properly grounded.

    • Causality: Nitroaromatic powders possess low electrical conductivity and can accumulate static charge. A static discharge poses a risk of sudden powder dispersion or, in extreme concentrations, a combustible dust deflagration.

  • Dispensing: Use a non-sparking, conductive spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the compound onto anti-static weighing paper or directly into a pre-tared, sealable reaction vessel.

  • Decontamination: Upon completion, wipe down the balance, spatulas, and surrounding hood surfaces with a solvent mixture (e.g., 70% Isopropanol / 30% Water) using disposable lint-free wipes.

    • Causality: The compound is poorly soluble in pure water; an alcohol-based solvent ensures the complete dissolution and removal of microscopic reactive residues.

Emergency Response & Spill Containment

A self-validating safety system assumes that spills will occur and pre-establishes the exact mitigation logic.

  • Evacuation & Assessment: Immediately halt operations. For spills exceeding 50g, evacuate the immediate area, increase room ventilation if possible without spreading dust, and consult the Environmental Health & Safety (EHS) team[2].

  • Dust Suppression (Critical Step): Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder, exponentially increasing inhalation risks. Instead, cover the spill with a damp chemical absorbent pad or lightly mist the area with water to suppress dust formation.

  • Collection: Using a dedicated, non-sparking chemical spill scoop, carefully transfer the dampened material into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Neutralization: Wash the affected surface with a mild alkaline detergent solution, followed by a thorough isopropanol wipe to ensure no electrophilic sulfonamide residue remains active on the benchtop.

Waste Disposal & Environmental Logistics

Improper disposal of nitroaromatic sulfonamides poses severe environmental risks, particularly to aquatic ecosystems.

  • Solid Waste: Collect all contaminated PPE, weighing papers, and spill cleanup materials in a sealed, clearly labeled HDPE container. Classify as "Hazardous Chemical Waste - Toxic/Irritant Solid".

  • Liquid Waste: Do not flush aqueous or organic solutions containing this compound down the drain. Nitroaromatics exhibit high aquatic toxicity and resist standard wastewater bioremediation processes.

  • Thermal Destruction: The strictly preferred disposal method is high-temperature incineration via an EPA/RCRA-approved facility.

    • Causality: Thermal decomposition of 2-chloro-5-nitro-N-phenylbenzenesulfonamide releases highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl). The disposal facility must be equipped with an alkaline scrubber system to neutralize these acidic effluents prior to atmospheric release[2].

References

  • [2] Title: SAFETY DATA SHEET: 4-Nitrobenzenesulfonamide Source: Fisher Scientific URL: [Link]

  • [1] Title: 4-Nitrobenzenesulfonamide | CID 22784 Source: PubChem - NIH URL:[Link]

Sources

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